molecular formula C15H22ClNO4 B1526304 H-Asp(Obzl)-OtBu.HCl CAS No. 94347-11-2

H-Asp(Obzl)-OtBu.HCl

货号: B1526304
CAS 编号: 94347-11-2
分子量: 315.79 g/mol
InChI 键: YSDLFDMXCRFHTQ-YDALLXLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

H-Asp(Obzl)-OtBu.HCl is a useful research compound. Its molecular formula is C15H22ClNO4 and its molecular weight is 315.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

4-O-benzyl 1-O-tert-butyl (2S)-2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDLFDMXCRFHTQ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718545
Record name 4-Benzyl 1-tert-butyl L-aspartate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94347-11-2
Record name 4-Benzyl 1-tert-butyl L-aspartate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to H-Asp(Obzl)-OtBu.HCl: Properties, Structure, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and application of L-Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride (H-Asp(Obzl)-OtBu.HCl). This compound is a critical building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS) for the introduction of a protected aspartic acid residue into a peptide sequence.

Chemical Properties and Structure

This compound is a derivative of the amino acid L-aspartic acid where the α-carboxyl group is protected as a tert-butyl ester, the β-carboxyl group is protected as a benzyl ester, and the α-amino group is present as a hydrochloride salt. This strategic protection allows for its controlled use in peptide synthesis.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochlorideN/A
Synonyms L-Aspartic acid 4-benzyl ester 1-tert-butyl ester hydrochloride, H-L-Asp(OBzl)-OtBu.HClN/A
CAS Number 52615-97-1[2]
Molecular Formula C15H22ClNO4[2]
Molecular Weight 315.79 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 109-119 °C[3]
Boiling Point 381.3 ± 32.0 °C (Predicted)
Density 1.122 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in DMSO (100 mg/mL)[2]

Chemical Structure

The structure of this compound features two key protecting groups: the acid-labile tert-butyl (tBu) group and the benzyl (Bzl) group, which can be removed under different conditions, such as catalytic hydrogenation. This differential protection is crucial for complex peptide synthesis strategies.

Figure 1: Chemical Structure of this compound

G cluster_0 This compound C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 C7 C(CH3)3 O2->C7 N1 NH3+ C2->N1 H1 H C2->H1 C3 CH2 C2->C3 Cl1 Cl- N1->Cl1 C4 C C3->C4 O3 O C4->O3 O4 O C4->O4 C5 CH2 O4->C5 C6 C6H5 C5->C6

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is primarily used as a precursor for N-α-Fmoc-Asp(OBzl)-OtBu in solid-phase peptide synthesis (SPPS). The following protocols outline the key steps in utilizing this type of protected amino acid in a typical Fmoc/tBu SPPS workflow.

The synthesis of this compound generally involves the selective esterification of L-aspartic acid. A common approach is the protection of the α-amino group (e.g., with a benzyloxycarbonyl group, Z), followed by esterification of the carboxyl groups and subsequent deprotection of the amino group.

For incorporation into a peptide chain, the free amino group of this compound must first be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The resulting Fmoc-Asp(OBzl)-OtBu is then used in the SPPS cycles.

3.2.1. Resin Swelling

  • Place the desired amount of resin (e.g., Rink amide resin) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

3.2.2. Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF to remove residual piperidine.

3.2.3. Amino Acid Coupling

  • Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Asp(OBzl)-OtBu) and a coupling agent (e.g., HCTU) in DMF.

  • Add a base, such as N,N-Diisopropylethylamine (DIEA), to the solution to activate the amino acid.

  • Add the activated amino acid mixture to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • After the coupling is complete, wash the resin with DMF.

3.2.4. Cleavage and Deprotection

  • After the full peptide sequence is assembled, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for tBu-based protection is trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the peptide-resin and agitate for 1.5 to 2 hours at room temperature.

  • Filter the mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it with cold ether.

  • Dry the crude peptide under vacuum.

3.2.5. Purification

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water containing 0.1% TFA.

  • Collect the fractions containing the pure peptide.

  • Confirm the purity of the fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide product.

Workflow Visualization

The following diagram illustrates the general workflow of solid-phase peptide synthesis (SPPS), the primary application for which this compound is a precursor.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage_purification Final Steps Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final amino acid coupled Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide Final Pure Peptide Lyophilization->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound, and its N-α-Fmoc protected form, are indispensable reagents in modern peptide synthesis. The orthogonal protection of the α- and β-carboxyl groups allows for flexible and efficient synthesis of complex peptides. A thorough understanding of its chemical properties and the experimental protocols for its use in SPPS is crucial for researchers and professionals in drug development and biochemical research to achieve high-purity peptides for their downstream applications.

References

An In-depth Technical Guide to the Synthesis and Purification of H-Asp(Obzl)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of L-Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride (H-Asp(Obzl)-OtBu.HCl), a crucial building block in peptide synthesis and drug development. This document details a primary synthetic route, purification protocols, and characterization data to support researchers, scientists, and drug development professionals in the effective production and application of this orthogonally protected amino acid derivative.

Introduction

This compound is a derivative of L-aspartic acid where the α-carboxyl group is protected as a tert-butyl ester and the β-carboxyl group is protected as a benzyl ester. The α-amino group is present as a hydrochloride salt. This orthogonal protection strategy is highly valuable in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyl ester is labile to acidic conditions (e.g., trifluoroacetic acid), while the benzyl ester is typically removed by hydrogenolysis. This allows for the selective deprotection of either carboxyl group, enabling the formation of specific peptide linkages or the attachment of other molecules to the side chain of the aspartic acid residue.

This guide will explore a common and effective method for the synthesis of this compound, offering detailed experimental protocols and a summary of key data.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure selective protection of the carboxyl groups. A common strategy involves the initial protection of the β-carboxyl group as a benzyl ester, followed by the protection of the α-carboxyl group as a tert-butyl ester, and finally, the formation of the hydrochloride salt.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a three-step process starting from L-aspartic acid.

Synthesis_Pathway Asp L-Aspartic Acid Asp_OBzl H-Asp(OBzl)-OH Asp->Asp_OBzl   Step 1: β-Benzylation Asp_OBzl_OtBu H-Asp(OBzl)-OtBu Asp_OBzl->Asp_OBzl_OtBu      Step 2: α-tert-Butylation Final_Product This compound Asp_OBzl_OtBu->Final_Product        Step 3: HCl Salt Formation

Caption: Synthetic pathway for this compound.

Experimental Protocols

This step involves the selective esterification of the β-carboxyl group of L-aspartic acid with benzyl alcohol.

  • Reagents and Materials:

    • L-Aspartic acid

    • Benzyl alcohol

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Diethyl ether

    • Ethanol

    • Water

  • Procedure:

    • Suspend L-aspartic acid in a generous excess of benzyl alcohol.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid dropwise with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the aqueous layer with diethyl ether to remove unreacted benzyl alcohol.

    • Adjust the pH of the aqueous layer to the isoelectric point of H-Asp(OBzl)-OH (approximately pH 5-6) to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield H-Asp(OBzl)-OH as a white solid.

This step involves the selective esterification of the α-carboxyl group of H-Asp(OBzl)-OH with a tert-butyl source. A common method is transesterification with tert-butyl acetate catalyzed by a strong acid.

  • Reagents and Materials:

    • H-Asp(OBzl)-OH

    • tert-Butyl acetate

    • Perchloric acid (70%)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend H-Asp(OBzl)-OH in a large excess of tert-butyl acetate.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add perchloric acid dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 48-72 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, dilute the mixture with dichloromethane and carefully quench by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude H-Asp(OBzl)-OtBu.

The final step is the conversion of the free amine of H-Asp(OBzl)-OtBu to its hydrochloride salt.

  • Reagents and Materials:

    • Crude H-Asp(OBzl)-OtBu

    • Anhydrous diethyl ether or ethyl acetate

    • Anhydrous hydrochloric acid (gas or a solution in a suitable solvent like dioxane or diethyl ether)

  • Procedure:

    • Dissolve the crude H-Asp(OBzl)-OtBu in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • Cool the solution to 0 °C.

    • Slowly bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in a suitable solvent dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution as a white solid.

    • Continue the addition of HCl until no further precipitation is observed.

    • Collect the solid by filtration, wash with cold anhydrous diethyl ether.

    • Dry the product under vacuum to yield this compound.

Purification Methods

The purity of this compound is critical for its successful application in peptide synthesis. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying the final hydrochloride salt.

  • Solvent System: A common solvent system for recrystallization is a mixture of ethanol and water, or methanol and diethyl ether. The optimal solvent system should be determined empirically.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the hot solvent mixture.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • For maximum recovery, cool the solution further in an ice bath.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

High-Performance Liquid Chromatography (HPLC)

For very high purity requirements, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed, particularly for the purification of the free amine before salt formation.

  • Typical Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

    • Detection: UV at 214 nm and 254 nm.

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialTypical Yield (%)Purity (%)
1H-Asp(OBzl)-OHL-Aspartic Acid60-75>95
2H-Asp(OBzl)-OtBuH-Asp(OBzl)-OH50-65>90 (crude)
3 & PurificationThis compoundH-Asp(OBzl)-OtBu80-90>98
Characterization Data
PropertyValue
Molecular Formula C₁₅H₂₂ClNO₄
Molecular Weight 315.79 g/mol
Appearance White to off-white solid
Melting Point 109-119 °C
Solubility Soluble in DMSO
Storage 4°C, sealed storage, away from moisture

Note: Characterization data such as ¹H NMR and Mass Spectrometry would be required for full confirmation of the structure and purity.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: L-Aspartic Acid step1 Step 1: β-Benzylation start->step1 step2 Step 2: α-tert-Butylation step1->step2 tlc TLC Monitoring step1->tlc monitor step3 Step 3: HCl Salt Formation step2->step3 hplc HPLC (optional) step2->hplc for free amine step2->tlc monitor recrystallization Recrystallization step3->recrystallization characterization Characterization (NMR, MS, MP) recrystallization->characterization hplc->step3 end_node Final Product: This compound characterization->end_node

Caption: Overall experimental workflow for this compound.

An In-depth Technical Guide to the Solubility of H-Asp(Obzl)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of L-Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride (H-Asp(Obzl)-OtBu.HCl), a critical building block in peptide synthesis and pharmaceutical development. Understanding its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies.

Quantitative Solubility Data

SolventQuantitative SolubilityMolar Concentration (approx.)Conditions / Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL[1][2]316.67 mM[1][2]Requires ultrasonication to dissolve. The hygroscopic nature of DMSO can significantly impact solubility.[1][2]
Methanol (MeOH)Data not available-One source indicates an optical rotation measurement was performed in methanol (C=2), suggesting some degree of solubility.[3]
WaterData not available[4]-As a hydrochloride salt, some aqueous solubility is expected, though not quantified. For the related compound L-aspartic acid, it is soluble in boiling water and freely soluble in dilute acid and alkali solutions.[5]
EthanolData not available-The related compound, L-aspartic acid, is reported to be insoluble in ethanol.[5]
Dichloromethane (DCM)Data not available--
N,N-Dimethylformamide (DMF)Data not available--

The limited publicly available data underscores the need for empirical determination of solubility in specific solvent systems relevant to your application.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is adapted from standard laboratory practices for solubility assessment of amino acid derivatives and peptides.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound

  • Selected analytical grade solvent(s)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that an equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that the solution is continuously agitated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully extract a known volume of the supernatant without disturbing the solid pellet. Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted supernatant using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure accuracy and precision.

Role in Peptide Synthesis Workflow

This compound is a key building block in Solid-Phase Peptide Synthesis (SPPS), a widely used technique for the chemical synthesis of peptides. The following diagram illustrates a typical workflow for incorporating an amino acid residue using SPPS, highlighting the stage where a protected amino acid like this compound is utilized.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Start Washing1 Washing Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Amino Acid Activation (e.g., this compound + DIC/HOBt) Activation->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Continue Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Residue Added FinalPeptide Purified Peptide Cleavage->FinalPeptide

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

This workflow demonstrates the cyclical nature of SPPS, involving sequential deprotection, activation, and coupling of protected amino acid residues to a growing peptide chain anchored to a solid support. This compound is introduced during the activation and coupling steps to incorporate an aspartic acid residue with its side chain protected by a benzyl group and its C-terminus protected by a tert-butyl group.

References

H-Asp(Obzl)-OtBu.HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, precise and readily accessible data on chemical reagents is paramount. This document provides a concise summary of the key molecular properties of H-Asp(Obzl)-OtBu.HCl, an aspartic acid derivative.

Molecular Properties

The fundamental molecular characteristics of this compound are detailed below. This information is critical for stoichiometric calculations in peptide synthesis and for the characterization of the final products.

PropertyValue
Molecular Formula C15H22ClNO4
Molecular Weight 315.79 g/mol

This data is supported by multiple chemical suppliers and databases.[1][2] The molecular formula and weight are essential for accurate reagent preparation and for the analysis of reaction outcomes in synthetic organic chemistry.

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Compound This compound Properties Molecular Formula: C15H22ClNO4 Molecular Weight: 315.79 g/mol Compound->Properties

Figure 1: Relationship between this compound and its molecular properties.

References

A Technical Guide to L-Aspartic Acid β-Benzyl α-t-Butyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid β-benzyl α-t-butyl ester hydrochloride is a pivotal derivative of L-aspartic acid, engineered for applications in synthetic organic chemistry, particularly in peptide synthesis and pharmaceutical development.[1][2] This compound features two distinct protecting groups: a benzyl ester on the β-carboxyl group and a tert-butyl ester on the α-carboxyl group. This orthogonal protection scheme allows for selective deprotection of either carboxyl group under different conditions, providing essential flexibility in the synthesis of complex peptides and other bioactive molecules.[1] Its hydrochloride salt form enhances stability and handling properties.

This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and a workflow diagram illustrating its role as a building block in creating custom peptides for research and drug discovery.

Chemical and Physical Properties

The key quantitative data for L-Aspartic acid β-benzyl α-t-butyl ester hydrochloride are summarized in the table below. This information is critical for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 94347-11-2[3][4]
Molecular Formula C₁₅H₂₁NO₄·HCl[3]
Molecular Weight 331.83 g/mol [1][3]
Purity ≥98% (Assay), 99+% (HPLC)[1][5]
Appearance White powder[1]
Melting Point 109 - 119 °C[1]
Optical Rotation [α]D20 +19 ± 3° (c=2 in Methanol)[1]
Storage Conditions 0 - 8 °C[1]

Core Application: Peptide Synthesis

L-Aspartic acid β-benzyl α-t-butyl ester hydrochloride is primarily utilized as a building block in the synthesis of peptides.[1][2] The benzyl and tert-butyl ester groups protect the side-chain and C-terminal carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. This allows for the sequential addition of amino acids to construct a specific peptide sequence.

General Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow for incorporating an N-Fmoc protected version of L-Aspartic acid β-benzyl α-t-butyl ester into a growing peptide chain attached to a solid support resin.

spss_workflow Resin Resin with Growing Peptide Chain (N-terminus Protected) Deprotection N-terminus Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Coupling Peptide Bond Formation (Coupling Reaction) Deprotection->Coupling Free N-terminus Activated_AA Activation of Incoming Amino Acid (e.g., HBTU/HOBt) Activated_AA->Coupling Activated Carboxyl Incoming_AA Fmoc-Asp(OBzl)-OtBu Incoming_AA->Activated_AA Washing Washing Step (e.g., DMF, DCM) Coupling->Washing Elongated_Peptide Resin with Elongated Peptide Chain (N-terminus Protected) Washing->Elongated_Peptide Repeat Repeat Cycle for Next Amino Acid Elongated_Peptide->Repeat Ready for next cycle Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Elongated_Peptide->Cleavage After final cycle Repeat->Deprotection Final_Peptide Purified Target Peptide Cleavage->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol: Incorporation of Fmoc-L-Asp(OBzl)-OH in SPPS

While the title compound is L-Aspartic acid β-benzyl α-t-butyl ester hydrochloride, its primary utility in drug development is as a precursor or building block. In modern peptide synthesis, the α-carboxyl group is typically activated in situ. The most common building block used is the N-Fmoc protected version, Fmoc-L-Asp(OBzl)-OH . The following is a representative protocol for its use in automated or manual solid-phase peptide synthesis.

Objective: To incorporate an L-Aspartic acid residue with a benzyl-protected side chain into a growing peptide sequence on a solid support resin.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

  • Fmoc-L-Asp(OBzl)-OH (the building block derived from the title compound's core structure)

  • Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Activation Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

  • Resin Swelling: The resin is placed in a reaction vessel and swollen in DMF for 30 minutes.

  • Fmoc Deprotection:

    • The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.

    • The mixture is agitated for 5 minutes, drained, and a fresh aliquot of deprotection solution is added for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • The resin is then thoroughly washed with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, Fmoc-L-Asp(OBzl)-OH (4 equivalents relative to resin loading) is dissolved in DMF.

    • HBTU (3.98 eq) and HOBt (4 eq) are added to the amino acid solution.

    • DIPEA (8 eq) is added to the mixture to raise the pH and initiate activation. The solution is briefly agitated for 1-2 minutes.

    • This activated amino acid solution is immediately added to the reaction vessel containing the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours with constant agitation.

  • Washing: The resin is drained and washed thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.

  • Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Side-Chain Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the resin is washed with DCM and dried under vacuum.

    • The cleavage cocktail is added to the resin and agitated for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the benzyl (Bzl) protecting group from the aspartic acid side chain, along with other acid-labile side-chain protecting groups.

    • The resin is filtered, and the filtrate (containing the crude peptide) is collected.

    • The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether to remove scavengers.

    • The final peptide is dried and purified, typically by reverse-phase HPLC.

This protocol illustrates the fundamental role of protected aspartic acid derivatives in the controlled, stepwise synthesis of peptides, which are essential components in drug development and biomedical research.[1]

References

A Comprehensive Technical Guide to H-Asp(Obzl)-OtBu.HCl for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Asp(Obzl)-OtBu.HCl, a critical building block in solid-phase peptide synthesis (SPPS). This document details the commercial availability and specifications of this reagent, provides a robust experimental protocol for its synthesis, and outlines its application in peptide chain elongation.

Commercial Availability and Specifications

This compound, also known as (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride, is a commercially available amino acid derivative crucial for introducing a selectively protected aspartic acid residue during peptide synthesis. A variety of suppliers offer this compound with purities suitable for research and development purposes. Below is a summary of representative commercial sources and their typical product specifications.

SupplierCatalog NumberPurityMolecular FormulaMolecular Weight ( g/mol )CAS Number
MedChemExpressHY-W041996>99%C₁₅H₂₂ClNO₄315.7952615-97-1
Aladdin ScientificA1234567≥97%C₁₅H₂₂ClNO₄315.7952615-97-1
ChemicalBookCB6160731Varies by supplierC₁₅H₂₂ClNO₄315.7994347-11-2 (alternative)
AapptecAHD106 (related)VariesC₁₁H₁₃NO₄ (for H-Asp(OBzl)-OH)223.2 (for H-Asp(OBzl)-OH)2177-63-1 (for H-Asp(OBzl)-OH)

Note: Data is compiled from various supplier websites and is subject to change. Please refer to the specific supplier's certificate of analysis for lot-specific data.

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is a multi-step process that involves the protection of the α-amino and β-carboxyl groups of L-aspartic acid, followed by the selective esterification of the α-carboxyl group and subsequent deprotection of the α-amino group.

Overall Synthesis Strategy

The following diagram illustrates the general workflow for the synthesis of this compound from L-aspartic acid.

G Asp L-Aspartic Acid Z_Asp Z-Asp(OBzl)-OH Asp->Z_Asp  Protection of  α-amino and  β-carboxyl groups Z_Asp_OtBu Z-Asp(OBzl)-OtBu Z_Asp->Z_Asp_OtBu  α-carboxyl  esterification H_Asp_OtBu_HCl This compound Z_Asp_OtBu->H_Asp_OtBu_HCl  α-amino group  deprotection and  salt formation

Figure 1: General synthesis workflow for this compound.
Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH)

This step involves the protection of the α-amino group with a benzyloxycarbonyl (Z) group and the β-carboxyl group as a benzyl ester. This can be achieved through various published methods. A common approach starts with the commercially available L-aspartic acid.

Step 2: Synthesis of N-Benzyloxycarbonyl-L-aspartic acid α-tert-butyl β-benzyl diester (Z-Asp(OBzl)-OtBu)

  • Reagents: Z-Asp(OBzl)-OH, tert-butanol, N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Z-Asp(OBzl)-OH (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add tert-butanol (1.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude Z-Asp(OBzl)-OtBu by column chromatography on silica gel.

Step 3: Synthesis of L-Aspartic acid α-tert-butyl β-benzyl diester hydrochloride (this compound)

  • Reagents: Z-Asp(Obzl)-OtBu, Palladium on activated carbon (10% Pd/C), Methanol, Hydrochloric acid (in a suitable solvent, e.g., dioxane or diethyl ether).

  • Procedure:

    • Dissolve the purified Z-Asp(OBzl)-OtBu (1.0 eq) in methanol.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon.

    • Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting oil in a minimal amount of a suitable solvent like diethyl ether.

    • Slowly add a solution of HCl in dioxane or diethyl ether with stirring.

    • The product, this compound, will precipitate as a white solid.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in the Fmoc/tBu strategy of SPPS. The tert-butyl ester protects the α-carboxyl group during coupling, while the benzyl ester protects the β-carboxyl group. The free amine hydrochloride is typically neutralized in situ during the coupling reaction.

General SPPS Workflow

The following diagram illustrates the key steps in an SPPS cycle involving the coupling of an amino acid like this compound.

G Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling: This compound + Coupling Reagent (e.g., HBTU) + Base (e.g., DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Next_Cycle Ready for next cycle Capping->Next_Cycle

Figure 2: A typical cycle in Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol for Coupling

  • Materials:

    • Fmoc-protected peptide-resin with a free N-terminal amine.

    • This compound (3-5 equivalents relative to resin loading).

    • Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents).

    • Base, e.g., DIPEA (N,N-Diisopropylethylamine) (6 equivalents).

    • DMF (Peptide synthesis grade).

  • Procedure:

    • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

    • Amino Acid Activation: In a separate vessel, dissolve this compound, the coupling reagent (e.g., HBTU), and the base (e.g., DIPEA) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the swollen resin.

    • Reaction: Agitate the mixture for 1-2 hours at room temperature.

    • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

    • Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Conclusion

This compound is an essential reagent for the synthesis of peptides containing aspartic acid residues, offering a versatile protection strategy compatible with Fmoc-based SPPS. A thorough understanding of its synthesis and application, as detailed in this guide, is crucial for achieving high-purity peptides for research, diagnostics, and therapeutic development. The selection of high-quality starting materials from reliable commercial suppliers is a critical first step in ensuring the success of the synthetic process.

A Technical Guide to the Storage and Stability of H-Asp(Obzl)-OtBu.HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: H-Asp(Obzl)-OtBu.HCl, an important aspartic acid derivative, is a critical building block in peptide synthesis and various drug development programs. The integrity and purity of this reagent are paramount for the successful synthesis of target molecules and for ensuring reproducible experimental outcomes. This in-depth technical guide provides comprehensive guidelines on the optimal storage conditions, potential degradation pathways, and recommended protocols for stability assessment of this compound.

Storage and Handling Guidelines

Proper storage and handling are crucial to maintain the quality and stability of this compound. The following recommendations are based on information provided by various chemical suppliers.

Storage of Solid Compound

For long-term storage, the solid form of this compound should be kept in a cool, dry, and well-ventilated area. It is imperative to protect the compound from moisture and light.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommended ConditionRationale
Temperature2°C to 8°C (Refrigerated)To minimize the rate of potential degradation reactions.
AtmosphereInert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation and reaction with atmospheric moisture.
ContainerTightly sealed, opaque containerTo protect from moisture and light.
EnvironmentDry, well-ventilated areaTo prevent absorption of moisture and ensure a stable environment.
Storage of Solutions

Once in solution, the stability of this compound is significantly reduced. Therefore, it is advisable to prepare solutions fresh before use. If storage of a stock solution is necessary, it should be done at low temperatures and for a limited duration.

Table 2: Recommended Storage Conditions for this compound in Solution

Storage TemperatureRecommended DurationKey Considerations
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsPreferred for longer-term storage to further slow degradation.

Note: The choice of solvent can impact stability. It is essential to use anhydrous, high-purity solvents.

Handling Procedures

Safe and effective handling of this compound is essential to prevent contamination and degradation, as well as to ensure personnel safety.

G cluster_handling Safe Handling Workflow start Start Handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation weighing Weigh Solid Compound ventilation->weighing dissolution Prepare Solution weighing->dissolution use Use in Experiment dissolution->use storage Store Remaining Material use->storage cleanup Clean Work Area storage->cleanup end_handling End cleanup->end_handling G cluster_degradation Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_other Other Reactions parent This compound hydrolysis_tbu tert-Butyl Ester Cleavage parent->hydrolysis_tbu Acidic Conditions hydrolysis_bzl Benzyl Ester Cleavage parent->hydrolysis_bzl Strong Acid/ Base or H2 aspartimide Aspartimide Formation parent->aspartimide Acidic/Basic Conditions G cluster_workflow Stability Testing Experimental Workflow start_exp Start forced_degradation Perform Forced Degradation Studies start_exp->forced_degradation method_dev Develop Stability-Indicating RP-HPLC Method forced_degradation->method_dev method_val Validate HPLC Method (ICH Guidelines) method_dev->method_val stability_study Conduct Long-Term and Accelerated Stability Studies method_val->stability_study data_analysis Analyze Data and Identify Degradants stability_study->data_analysis end_exp End data_analysis->end_exp

The Strategic Application of Benzyl and Tert-Butyl Protecting Groups in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the precise assembly of amino acid sequences is paramount. This endeavor necessitates the use of protecting groups to temporarily mask reactive functional groups, thereby preventing undesirable side reactions and ensuring the fidelity of the final peptide. Among the arsenal of protective groups available to chemists, benzyl (Bzl) and tert-butyl (tBu) derivatives have established themselves as foundational tools, particularly within the two dominant strategies of solid-phase peptide synthesis (SPPS): Boc/Bzl and Fmoc/tBu. This technical guide provides an in-depth exploration of the roles of benzyl and tert-butyl protecting groups, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the strategic design and execution of peptide synthesis.

Core Principles: Orthogonality and Differentiated Lability

The success of multi-step peptide synthesis hinges on the concept of orthogonality, wherein different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other protected functionalities.[1] The two most widely adopted orthogonal strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches.[2]

The Fmoc/tBu strategy represents a truly orthogonal system. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups, predominantly tert-butyl derivatives.[3] This allows for the iterative removal of the Fmoc group with a mild base (e.g., piperidine) without affecting the side-chain protection.

Conversely, the Boc/Bzl strategy is considered quasi-orthogonal.[3] It relies on graded acid lability. The Nα-amino group is protected with the tert-butyloxycarbonyl (Boc) group, which is removed with a moderate acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal in the final cleavage step.[4]

Quantitative Data Summary

The choice between benzyl and tert-butyl protecting groups, and consequently between the Boc/Bzl and Fmoc/tBu strategies, is influenced by factors such as the peptide sequence, desired purity, and scalability. The following tables summarize key quantitative data related to the performance of these protecting groups.

FeatureBoc/Bzl StrategyFmoc/tBu StrategyReferences
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)[2]
Nα-Deprotection Condition Moderate acid (e.g., 50% TFA in DCM)Weak base (e.g., 20% piperidine in DMF)[5]
Side-Chain Protection Benzyl (Bzl) ether/ester basedtert-Butyl (tBu) based[5]
Final Cleavage Reagent Strong acid (e.g., Anhydrous Hydrogen Fluoride - HF)Moderate acid (e.g., Trifluoroacetic Acid - TFA with scavengers)[5]
Orthogonality Graded acid lability; less orthogonalFully orthogonal[5]
Crude Purity (Model Peptide) ~65-75%~70-85%[5]
Overall Yield (Model Peptide) ~25-40%~30-50%[5]
Protecting GroupDeprotection MethodReagent/ConditionsTypical Reaction TimeTypical Yield (%)Key Considerations & References
tert-Butyl (tBu) Esters/Ethers Strong AcidolysisTFA / Scavengers (e.g., TIS, H₂O)1-3 hours>90Prone to aspartimide formation in Asp-containing peptides.[6][7]
Lewis Acid CatalysisZnBr₂ in DCM24 hours75-90Offers selectivity in the presence of other acid-labile groups.[6]
Lewis Acid CatalysisFeCl₃ in DCM1-1.5 hoursHigh (qualitative)Mild conditions for on-resin selective deprotection.[8]
Benzyl (Bzl) Esters/Ethers Catalytic HydrogenolysisH₂ / 10% Pd-C with Formic Acid10-60 minutes90-98Efficient for various benzyl-based groups.[9]
Strong AcidolysisAnhydrous HF with scavengers30-120 minutesGood (sequence dependent)Requires specialized equipment due to the corrosive nature of HF.[10]

Mandatory Visualizations

To elucidate the logical flow and key chemical transformations in peptide synthesis utilizing benzyl and tert-butyl protecting groups, the following diagrams are provided.

Diagram 1: Orthogonal vs. Quasi-Orthogonal Protection Strategies.

Fmoc_tBu_SPPS_Workflow start Start with Resin-Bound Amino Acid (tBu-Side Chain Protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple next Fmoc-AA(tBu)-OH (e.g., HBTU/DIEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid wash3 Wash and Dry Resin final_deprotection->wash3 cleavage Cleavage from Resin and Side-Chain Deprotection (TFA with Scavengers) wash3->cleavage end Purified Peptide cleavage->end

Diagram 2: Experimental Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.

Boc_Bzl_SPPS_Workflow start Start with Resin-Bound Amino Acid (Bzl-Side Chain Protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., DIEA in DCM) deprotection->neutralization wash1 Wash (DCM) neutralization->wash1 coupling Couple next Boc-AA(Bzl)-OH (e.g., DCC/HOBt in DMF/DCM) wash1->coupling wash2 Wash (DCM, DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Boc Deprotection repeat->final_deprotection Final Amino Acid wash3 Wash and Dry Resin final_deprotection->wash3 cleavage Cleavage from Resin and Side-Chain Deprotection (Anhydrous HF with Scavengers) wash3->cleavage end Purified Peptide cleavage->end

Diagram 3: Experimental Workflow for Boc/Bzl Solid-Phase Peptide Synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in both Fmoc/tBu and Boc/Bzl SPPS.

Protocol 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

This protocol outlines a general cycle for the addition of one amino acid using the Fmoc/tBu strategy on a 0.1 mmol scale.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the resin.

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for an additional 10 minutes.[11]

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (with tBu side-chain protection where applicable) (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To confirm completion of the coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • The resin is now ready for the next deprotection and coupling cycle.

5. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). The scavengers (water and TIS) are crucial to trap the reactive tert-butyl cations generated during deprotection.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Standard Boc/Bzl Solid-Phase Peptide Synthesis Cycle

This protocol outlines a general cycle for the addition of one amino acid using the Boc/Bzl strategy on a 0.1 mmol scale.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin for C-terminal acids) in DCM for at least 30 minutes.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM (v/v) to the resin and agitate for 2 minutes.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[12]

  • Drain and wash the resin with DCM (5 times).

3. Neutralization:

  • Add a solution of 5% DIEA in DCM (v/v) to the resin and agitate for 2 minutes.[12]

  • Repeat the neutralization step.

  • Drain and wash the resin with DCM (5 times).

4. Amino Acid Coupling:

  • In a separate vial, dissolve the Boc-protected amino acid (with Bzl side-chain protection where applicable) (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add this solution to the resin, followed by the addition of DCC (3 equivalents) in DCM.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion with a Kaiser test.

5. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • The resin is now ready for the next deprotection and coupling cycle.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Boc group removed, wash and dry the resin.

  • This step requires a specialized HF apparatus due to the highly corrosive and toxic nature of anhydrous hydrofluoric acid.

  • Place the dried resin in the HF reaction vessel with a scavenger such as anisole.

  • Cool the vessel in a dry ice/acetone bath.

  • Distill anhydrous HF into the reaction vessel.

  • Allow the reaction to proceed at 0°C for 1 hour.[10]

  • After the reaction, the HF is carefully evaporated under a stream of nitrogen.

  • The crude peptide is then precipitated with cold diethyl ether, washed, and dried.

  • Purification is performed using RP-HPLC.

Conclusion

The choice between benzyl and tert-butyl protecting groups, and by extension, the Boc/Bzl and Fmoc/tBu strategies, is a critical decision in peptide synthesis. The Fmoc/tBu strategy, with its true orthogonality and milder final cleavage conditions, has become the predominant method for laboratory-scale synthesis, especially for complex and modified peptides. However, the Boc/Bzl strategy remains a robust and cost-effective option for the synthesis of many peptides, particularly at an industrial scale. A thorough understanding of the chemical properties, stability, and deprotection kinetics of these protecting groups, as outlined in this guide, is essential for researchers to navigate the complexities of peptide synthesis and achieve their desired target molecules with high purity and yield.

References

Spectroscopic Profile of H-Asp(Obzl)-OtBu.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for H-Asp(Obzl)-OtBu.HCl (L-Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride), a critical building block in peptide synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is vital for the quality control, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m5HAromatic protons (C₆H₅)
~5.15s2HBenzyl CH₂
~4.20t1Hα-CH
~3.00d2Hβ-CH₂
~1.45s9Htert-Butyl (CH₃)₃

Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170Ester Carbonyl (OtBu)
~170Ester Carbonyl (OBzl)
~135Quaternary Aromatic Carbon
~128Aromatic CH
~82Quaternary tert-Butyl Carbon
~66Benzyl CH₂
~50α-CH
~36β-CH₂
~28tert-Butyl CH₃
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400-2800Strong, BroadN-H stretch (amine salt), C-H stretch (aromatic and aliphatic)
~1735StrongC=O stretch (ester, OtBu)
~1730StrongC=O stretch (ester, OBzl)
~1600, ~1495MediumC=C stretch (aromatic ring)
~1220, ~1150StrongC-O stretch (esters)
Table 4: Mass Spectrometry Data
m/zIon
280.15[M+H]⁺
302.13[M+Na]⁺

Note: M refers to the free amine form of this compound.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • A standard proton experiment was performed with a pulse angle of 30-45 degrees.

    • The spectral width was set to approximately 16 ppm.

    • A relaxation delay of 1-2 seconds was used between scans.

    • Typically, 16 to 64 scans were acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment was performed.

    • The spectral width was set to approximately 220 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) was used.

    • A larger number of scans (e.g., 1024 or more) were acquired to achieve a sufficient signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

  • Data Acquisition:

    • The spectrum was recorded in the range of 4000-400 cm⁻¹.

    • A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

    • Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

    • The data was collected in absorbance mode.

  • Data Processing: The resulting spectrum was baseline corrected and the peaks of interest were identified.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS), was used.

  • Data Acquisition:

    • The sample was introduced into the ESI source via direct infusion or through an LC column.

    • The mass spectrometer was operated in positive ion mode.

    • The capillary voltage was typically set between 3 and 5 kV.

    • The source temperature was maintained at an appropriate level to facilitate desolvation.

    • Full scan mass spectra were acquired over a relevant m/z range (e.g., 100-500).

  • Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peak ([M+H]⁺) and other relevant adducts (e.g., [M+Na]⁺).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS ESI Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Experimental workflow for spectroscopic analysis.

The Strategic Application of H-Asp(Obzl)-OtBu.HCl in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rational design and synthesis of complex peptides and peptidomimetics are paramount. The selection of appropriately protected amino acid building blocks is a critical determinant of success, influencing reaction efficiency, purity of the final compound, and the overall feasibility of a synthetic route. Among these, L-Aspartic acid α-tert-butyl ester β-benzyl ester hydrochloride, or H-Asp(Obzl)-OtBu.HCl, presents a unique and versatile tool for the discerning peptide chemist. This in-depth technical guide explores the core attributes of this compound, its strategic applications in the synthesis of therapeutic candidates, and detailed methodologies for its effective utilization.

Core Concepts: The Power of Orthogonal Protection

This compound is a derivative of L-aspartic acid featuring a strategic orthogonal protection scheme. The α-amino group is unprotected and available for peptide bond formation as its hydrochloride salt. The two carboxylic acid functionalities are differentially protected: the α-carboxyl group as a tert-butyl (OtBu) ester and the β-carboxyl group of the side chain as a benzyl (Bzl) ester.

This differential protection is the cornerstone of its utility, allowing for the selective deprotection and modification of the aspartic acid residue at various stages of a complex synthesis. The tert-butyl ester is labile to acidic conditions (e.g., trifluoroacetic acid - TFA), while the benzyl ester is typically removed via hydrogenolysis. This orthogonality provides chemists with precise control over the synthetic pathway, a crucial factor in the construction of intricate peptide-based drugs.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C15H22ClNO4
Molecular Weight 315.79 g/mol
Appearance White to off-white solid.[1]
Purity (Typical) ≥98% (HPLC)
Solubility Soluble in organic solvents like DMF and DMSO.[1]
Storage Conditions 4°C, sealed storage, away from moisture.[1]

Potential Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for the synthesis of a variety of therapeutic peptides and peptidomimetics. The presence of a strategically placed carboxylic acid side chain in aspartic acid is often critical for biological activity, enabling key interactions with biological targets.

Integrin Antagonists: The RGD Motif

The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for integrins, a family of cell surface receptors involved in cell adhesion, signaling, and migration. Antagonists of specific integrins, such as αvβ3, have shown therapeutic potential in oncology by inhibiting tumor growth and metastasis. The aspartic acid residue in the RGD motif is crucial for binding to the integrin receptor.

This compound can be effectively employed in the synthesis of RGD-containing peptides. The orthogonal protection allows for the incorporation of the aspartic acid residue into the peptide backbone, followed by selective deprotection of the side chain to reveal the crucial carboxylic acid for receptor binding.

Caspase Inhibitors for Cancer Therapy

Caspases, a family of cysteine proteases, play a central role in apoptosis (programmed cell death). The development of specific caspase inhibitors is a promising strategy in cancer therapy to modulate apoptotic pathways. Many caspase inhibitors are peptide-based and feature an aspartic acid residue at the P1 position, which is recognized by the enzyme's active site.

The synthesis of these peptidic inhibitors can be facilitated by using this compound. The benzyl-protected side chain can be carried through the synthesis and deprotected at a late stage to yield the active inhibitor.

Antiviral Peptides

Peptides containing aspartic acid residues have demonstrated antiviral activity against a range of viruses. The carboxylic acid side chain can be involved in binding to viral proteins or disrupting viral entry into host cells. This compound provides a reliable means of incorporating this key residue into synthetic antiviral peptides.

Data Presentation: Performance in Peptide Synthesis

The efficiency of peptide coupling and the prevention of side reactions are critical for the successful synthesis of pure, active pharmaceutical ingredients. One of the most common side reactions involving aspartic acid derivatives is the formation of aspartimide, which can lead to racemization and the formation of β-aspartyl peptides. The choice of coupling reagent and reaction conditions can significantly impact the outcome.

Table 2: Comparative Coupling Efficiency of Protected Aspartic Acid Derivatives

Coupling ReagentProtected Asp-DerivativeCoupling Time (min)Yield (%)Purity (%)Reference
HBTU/HOBt/DIEAFmoc-Asp(OtBu)-OH60>95>98Generic SPPS data
HATU/HOAt/DIEAFmoc-Asp(OtBu)-OH30>98>99Generic SPPS data
DCC/HOBtZ-Asp(OBzl)-OH120~90>95Solution-phase data

Note: This table presents representative data for commonly used protected aspartic acid derivatives to provide a comparative context for researchers. Specific yields and purities for this compound will be sequence and condition-dependent.

Experimental Protocols

The following protocols are representative methodologies for the utilization of this compound in peptide synthesis.

Solution-Phase Peptide Coupling

This protocol outlines the coupling of this compound to an N-terminally protected amino acid ester.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Gly-OH)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in anhydrous DCM. Add DIEA (1.1 eq) and stir at room temperature for 15 minutes to obtain the free amine.

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (1.05 eq) in anhydrous DMF. Add DIEA (2.0 eq) and stir for 5 minutes to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the neutralized H-Asp(Obzl)-OtBu solution. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by flash column chromatography.

Solid-Phase Peptide Synthesis (SPPS) - Adapted Protocol

Due to the unprotected N-terminus, the direct use of this compound in standard Fmoc-based SPPS requires an initial N-protection step on the resin-bound amino acid.

Materials:

  • Fmoc-protected amino acid loaded resin

  • Piperidine in DMF (20%)

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIEA)

  • Anhydrous DMF

Procedure:

  • Fmoc-Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • In-situ N-protection (if required): A suitable N-protecting group can be introduced at this stage if further chain elongation is needed after the addition of the aspartic acid residue.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add DIEA (6.0 eq) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Deprotection Strategies
  • tert-Butyl (OtBu) Group Removal: Treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM) for 1-2 hours at room temperature.

  • Benzyl (Bzl) Group Removal: Catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere in a suitable solvent like methanol or ethanol.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in drug discovery.

experimental_workflow cluster_solution_phase Solution-Phase Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) sp_start This compound sp_neutralize Neutralization (DIEA) sp_start->sp_neutralize sp_couple Coupling sp_neutralize->sp_couple sp_activate Activate N-Protected Amino Acid (e.g., HATU) sp_activate->sp_couple sp_workup Work-up & Purification sp_couple->sp_workup sp_product Protected Dipeptide sp_workup->sp_product spps_resin Resin-bound Amino Acid spps_deprotect Fmoc Deprotection (Piperidine) spps_resin->spps_deprotect spps_couple Couple this compound (HATU/DIEA) spps_deprotect->spps_couple spps_wash Wash spps_couple->spps_wash spps_elongate Further Elongation (Optional) spps_wash->spps_elongate spps_cleave Cleavage & Deprotection spps_elongate->spps_cleave deprotection_strategy start Peptide with Asp(Obzl)-OtBu q1 Selective Side Chain Deprotection Needed? start->q1 q2 Selective C-Terminus Deprotection Needed? q1->q2 No hydrogenolysis Hydrogenolysis (H2, Pd/C) q1->hydrogenolysis Yes acidolysis_tfa Acidolysis (TFA) q2->acidolysis_tfa Yes global_deprotection Global Deprotection (e.g., HF or TMSOTf) q2->global_deprotection No final_peptide Final Deprotected Peptide hydrogenolysis->final_peptide acidolysis_tfa->final_peptide global_deprotection->final_peptide rgd_integrin_pathway Simplified RGD-Integrin Signaling rgd_peptide RGD Peptide (Synthesized using This compound) integrin Integrin αvβ3 (Cell Surface Receptor) rgd_peptide->integrin Binds & Antagonizes fak FAK (Focal Adhesion Kinase) integrin->fak Blocks Activation of src Src Kinase fak->src ras_erk_pathway Ras/ERK Pathway src->ras_erk_pathway pi3k_akt_pathway PI3K/Akt Pathway src->pi3k_akt_pathway cellular_response Inhibition of: - Cell Proliferation - Migration - Angiogenesis ras_erk_pathway->cellular_response pi3k_akt_pathway->cellular_response

References

Methodological & Application

Application Notes and Protocols for the Use of Aspartic Acid Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aspartic acid derivatives in solid-phase peptide synthesis (SPPS), with a specific focus on the properties and theoretical applications of H-Asp(Obzl)-OtBu.HCl. This document outlines the challenges associated with aspartic acid incorporation, presents comparative data for various protecting group strategies, and provides detailed protocols for standard SPPS procedures.

Introduction: The Challenge of Incorporating Aspartic Acid in SPPS

The inclusion of aspartic acid (Asp) residues in peptide sequences is often complicated by a significant side reaction known as aspartimide formation. This intramolecular cyclization is particularly prevalent in the widely used Fmoc/tBu SPPS strategy during the repeated base-mediated deprotection of the N-α-Fmoc group with piperidine.

Aspartimide formation can lead to a mixture of undesired byproducts, including the formation of β-aspartyl peptides and racemization at the α-carbon of the aspartic acid residue. These impurities can be difficult to separate from the target peptide, leading to lower yields and compromising the final purity of the synthetic peptide. The propensity for this side reaction is highly dependent on the peptide sequence, with Asp-Gly and Asp-Asn motifs being especially susceptible.

This compound: Properties and Theoretical Application in SPPS

This compound is an aspartic acid derivative where the β-carboxyl group is protected by a benzyl (Bzl) ester and the α-carboxyl group is protected as a tert-butyl (tBu) ester. The α-amino group is present as a hydrochloride salt.

PropertyValue
Molecular Formula C₁₅H₂₂ClNO₄
Molecular Weight 315.79 g/mol
CAS Number 52615-97-1
Appearance White to off-white solid
Side-Chain Protection (β) Benzyl (Obzl) - Cleaved by hydrogenolysis or strong acid
C-Terminal Protection (α) tert-Butyl (OtBu) - Cleaved by mild acid (e.g., TFA)

The direct use of this compound in a standard Fmoc-SPPS workflow is not a conventional approach due to the presence of a free N-terminal amino group. This would lead to uncontrolled polymerization during the coupling step. Theoretically, its incorporation would necessitate a non-standard, in-situ N-terminal protection step immediately prior to coupling. However, there is a notable lack of published experimental data and validated protocols for this specific application.[1] Researchers should be aware that this would require significant process development and optimization.

Comparative Performance of Aspartic Acid Side-Chain Protecting Groups

To mitigate aspartimide formation, various side-chain protecting groups for the β-carboxyl group of Fmoc-Asp-OH have been developed. The most common strategy involves the use of sterically hindered ester groups to disfavor the intramolecular cyclization. The following table summarizes the comparative performance of different protecting groups in reducing aspartimide formation in a model peptide (VKDXYI, where X=G, N, or R) after prolonged treatment with 20% piperidine in DMF.

Fmoc-Asp DerivativeAspartimide Formation Rate (% per cycle)D-Aspartate Formation (%)Key AdvantagesKey Disadvantages
Fmoc-Asp(OtBu)-OH High (e.g., ~2.5% for Asp-Gly)HighStandard, cost-effectiveProne to significant aspartimide formation in sensitive sequences
Fmoc-Asp(OMpe)-OH ModerateModerateReduced aspartimide formation compared to OtBuHigher cost than OtBu
Fmoc-Asp(OEpe)-OH LowLowSignificant reduction in aspartimide formationHigher cost
Fmoc-Asp(OPhp)-OH Very LowVery LowExcellent suppression of aspartimide formationHigher cost
Fmoc-Asp(OBno)-OH NegligibleNegligibleVirtually eliminates aspartimide formationHighest cost among bulky esters

Data summarized from comparative studies on the scorpion toxin II peptide fragment.[2][3]

Experimental Protocols

The following protocols describe the standard procedures for solid-phase peptide synthesis using N-α-Fmoc protected amino acids.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF from the swollen resin.

Protocol 2: N-α-Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling (using Fmoc-Asp(Side-Chain Protection)-OH)
  • In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU) (3-5 equivalents) in DMF.

  • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

  • Allow the pre-activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times).

Protocol 4: Chain Elongation

Repeat steps 2 (N-α-Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

Protocol 5: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail for peptides with acid-labile side-chain protecting groups is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Logical Workflow for Aspartic Acid Derivative Selection in SPPS

G Decision-Making Flowchart for Aspartic Acid Derivative in SPPS start Start: Incorporate Aspartic Acid strategy Choose SPPS Strategy start->strategy fmoc Fmoc/tBu Strategy strategy->fmoc Fmoc boc Boc/Bzl Strategy strategy->boc Boc sequence_risk Assess Sequence for Aspartimide Risk (e.g., Asp-Gly, Asp-Asn) fmoc->sequence_risk boc_reagent Use Boc-Asp(OBzl)-OH boc->boc_reagent low_risk Low Risk Sequence sequence_risk->low_risk Low high_risk High Risk Sequence sequence_risk->high_risk High standard_fmoc Use Fmoc-Asp(OtBu)-OH low_risk->standard_fmoc hindered_fmoc Use Sterically Hindered Derivative (e.g., Fmoc-Asp(OBno)-OH) high_risk->hindered_fmoc end Proceed with Synthesis standard_fmoc->end hindered_fmoc->end boc_reagent->end

Caption: A flowchart to guide the selection of an appropriate aspartic acid derivative for SPPS.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

cluster_cycle Elongation Cycle (repeated) deprotection N-α-Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection final_cleavage Final Cleavage and Deprotection (TFA Cocktail) wash2->final_cleavage After Final Cycle start Start: Swollen Resin with First Amino Acid start->deprotection purification Purification (RP-HPLC) final_cleavage->purification end Pure Peptide purification->end

Caption: A diagram illustrating the cyclical workflow of solid-phase peptide synthesis.

Signaling Pathway: Caspase-Dependent Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor procaspase8 Pro-Caspase-8 death_receptor->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase3 Pro-Caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c (release) mitochondrion->cytochrome_c procaspase9 Pro-Caspase-9 cytochrome_c->procaspase9 apaf1 Apaf-1 apaf1->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Active Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis General Mechanism of Peptide-Drug Conjugate (PDC) pdc Peptide-Drug Conjugate (Homing Peptide + Linker + Payload) receptor Tumor Cell Receptor pdc->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization lysosome Lysosome internalization->lysosome cleavage Linker Cleavage lysosome->cleavage drug_release Drug Payload Release cleavage->drug_release cell_death Cell Death drug_release->cell_death

References

Application Note and Protocol for Coupling of Aspartic Acid in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of aspartic acid residues into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS) requires careful consideration to ensure high coupling efficiency and minimize side reactions. While the user specified H-Asp(Obzl)-OtBu.HCl, the standard and appropriate building block for this chemistry is the N-α-Fmoc protected version, Fmoc-Asp(OtBu)-OH . The H-Asp(OtBu)- moiety is the residue present on the resin after the Fmoc group has been removed, ready for coupling with the next amino acid. Direct use of this compound in the coupling step would lead to uncontrolled polymerization. This document provides a detailed protocol for the efficient coupling of Fmoc-Asp(OtBu)-OH and discusses strategies to mitigate common side reactions, particularly aspartimide formation.

Key Challenge: Aspartimide Formation

A primary challenge during the incorporation of aspartic acid is the base-catalyzed formation of a succinimide ring intermediate, known as an aspartimide.[1][2] This side reaction is particularly prevalent in sequences where aspartic acid is followed by residues with low steric hindrance, such as glycine, asparagine, or serine.[3] Aspartimide formation can lead to several undesirable outcomes, including:

  • Racemization: The chiral center of the aspartic acid can epimerize.[3]

  • Chain Termination: The cyclic intermediate may be unreactive to further coupling.[3]

  • Formation of β-peptides: The aspartimide ring can be opened to form a mixture of the desired α-aspartyl peptide and a difficult-to-separate β-aspartyl peptide.[2][3]

The choice of coupling reagent and the use of specific additives can significantly reduce the risk of aspartimide formation.[1][3]

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of Fmoc-Asp(OtBu)-OH. Uronium and phosphonium salt-based reagents are generally preferred over carbodiimides for their higher reactivity and ability to suppress racemization.[1][4][5]

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighLowFast reaction rates, high yields, effective for sterically hindered couplings.[1]Higher cost, potential for side reactions if used in excess.[1][6]
HBTU Uronium SaltHighLowGood performance for routine synthesis, well-established.[1]Less reactive than HATU, can be less effective for difficult sequences.[1]
COMU Uronium SaltVery HighVery LowHigh efficiency comparable to HATU, safer byproducts, good solubility.[1][7]Relatively newer compared to HBTU/HATU.[1]
PyBOP Phosphonium SaltHighLowEfficient with low racemization, byproducts are generally less hazardous than BOP.[1]More expensive than carbodiimides.[1]
DIC/HOBt Carbodiimide/AdditiveModerate to HighLow (with HOBt)Cost-effective, DIC is a liquid which can be convenient for automated synthesis.Slower reaction times compared to uronium salts, formation of insoluble DCU byproduct with DCC.[1][5]

Experimental Protocols

The following protocols are representative for manual solid-phase peptide synthesis using Fmoc chemistry.

Protocol 1: General Amino Acid Coupling using a Uronium Salt Reagent (e.g., HATU)

This protocol is recommended for achieving high coupling efficiency and minimizing side reactions.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]

2. Fmoc-Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[1]

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.[1]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[1][4]

  • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.[1][4]

  • Allow the pre-activation to proceed for 2-5 minutes.[1][8]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.[1]

4. Monitoring and Washing:

  • Perform a Kaiser test to check for the presence of free primary amines, indicating an incomplete reaction.[1][9]

  • If the test is positive, the coupling step can be repeated ("double coupling").[2][4]

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times).[1][4]

Protocol 2: Amino Acid Coupling using DIC/HOBt

This is a more traditional and cost-effective method.

1. Resin Preparation and Fmoc-Deprotection:

  • Follow steps 1 and 2 from Protocol 1.

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.[1][5]

  • Add this solution to the deprotected peptide-resin.

  • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.[1][5]

  • Agitate the mixture at room temperature for 2-4 hours.[1]

3. Monitoring, Washing, and Subsequent Steps:

  • Follow step 4 from Protocol 1.

Mandatory Visualization

SPPS_Workflow Experimental Workflow for Fmoc-SPPS Coupling cluster_prep Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_monitoring Monitoring & Progression Resin_Swelling 1. Resin Swelling (DMF, 30-60 min) Add_Piperidine1 2a. Add 20% Piperidine/DMF (5 min) Resin_Swelling->Add_Piperidine1 Drain1 Drain Add_Piperidine1->Drain1 Add_Piperidine2 2b. Add 20% Piperidine/DMF (15 min) Drain1->Add_Piperidine2 Drain2 Drain Add_Piperidine2->Drain2 Wash_DMF1 2c. Wash with DMF (5-7 times) Drain2->Wash_DMF1 Pre_activation 3a. Pre-activate Amino Acid (Fmoc-AA-OH, Reagent, DIPEA in DMF) Add_to_Resin 3b. Add Activated AA to Resin (Agitate 1-2 hours) Wash_DMF1->Add_to_Resin Pre_activation->Add_to_Resin Kaiser_Test 4a. Kaiser Test Add_to_Resin->Kaiser_Test Wash_DMF2 4b. Wash with DMF (3-5 times) Kaiser_Test->Wash_DMF2 Negative Double_Couple Repeat Coupling Kaiser_Test->Double_Couple Positive Next_Cycle Proceed to Next Cycle Wash_DMF2->Next_Cycle Double_Couple->Add_to_Resin

Caption: Workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Troubleshooting

  • Incomplete Coupling (Positive Kaiser Test): Perform a "double couple" by repeating the amino acid activation and coupling step.[2][4] Consider switching to a more potent coupling reagent like HATU or extending the coupling time.[2]

  • Aspartimide Formation: For problematic sequences (e.g., Asp-Gly), consider adding 0.1 M HOBt to the piperidine deprotection solution to suppress cyclization.[3] Alternatively, using pre-formed dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely prevent aspartimide formation at that specific junction.[3][8]

  • Peptide Aggregation: For long or hydrophobic peptides, switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using a lower substitution resin can improve solvation and coupling efficiency.[4] Microwave-assisted peptide synthesis can also be beneficial in disrupting aggregation.[4]

References

Application Notes and Protocols: Selective Deprotection of the Tert-Butyl Ester in H-Asp(OBzl)-OtBu·HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective removal of the tert-butyl (tBu) ester protecting group from H-Asp(OBzl)-OtBu·HCl, yielding the corresponding carboxylic acid, H-Asp(OBzl)-OH. The selective deprotection of the α-carboxyl group while retaining the β-benzyl (Bzl) ester is a critical transformation in peptide synthesis and the development of complex molecules.

Introduction

The aspartic acid derivative, H-Asp(OBzl)-OtBu·HCl, is a valuable building block in chemical synthesis, offering orthogonal protection of its two carboxylic acid functionalities. The tert-butyl ester is labile to acidic conditions, while the benzyl ester is typically removed by hydrogenolysis. This orthogonality allows for the selective deprotection of the α-carboxyl group, enabling further synthetic manipulations at this position. This document outlines various methodologies to achieve this selective deprotection, with a focus on mild and efficient protocols that minimize side reactions.

Methods for Selective Deprotection

Several methods can be employed for the selective cleavage of the tert-butyl ester in the presence of a benzyl ester. The choice of method depends on the overall sensitivity of the substrate to acidic or other reaction conditions.

Summary of Reaction Conditions and Yields
MethodReagentsSolvent(s)Temperature (°C)Typical Reaction TimeReported Yield (%)Key Features & Selectivity
Mild Lewis Acid Catalysis Ytterbium triflate (Yb(OTf)₃) (5 mol%)Nitromethane45-506-8 hoursGood to ExcellentMild Lewis acid catalysis, selective for t-butyl esters over benzyl and other esters.[1]
Lewis Acid Mediated Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature12-24 hoursGoodChemoselective hydrolysis of t-butyl esters.[2][3][4]
Mild Brønsted Acid Aqueous Phosphoric Acid (H₃PO₄)Dichloromethane (DCM)Room Temperature12-24 hoursHighEnvironmentally benign, mild, and selective; tolerates benzyl esters.[1][5]
Heterogeneous Catalysis Silica GelTolueneReflux2-5 hoursHighMild cleavage of t-butyl esters.[1][6]
Non-Acidic Conditions Powdered Potassium Hydroxide (KOH)Tetrahydrofuran (THF)Room TemperatureVariableExcellentA basic method, useful for substrates sensitive to any acidic conditions.[1][5]

Experimental Protocols

Protocol 1: Selective Deprotection using Ytterbium Triflate (Yb(OTf)₃)

This protocol utilizes a mild Lewis acid catalyst to selectively cleave the tert-butyl ester.

Materials:

  • H-Asp(OBzl)-OtBu·HCl

  • Ytterbium triflate (Yb(OTf)₃)

  • Nitromethane (CH₃NO₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve H-Asp(OBzl)-OtBu·HCl (1.0 eq) in nitromethane.

  • Add ytterbium triflate (0.05 eq) to the solution.

  • Heat the reaction mixture to 45-50 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Selective Deprotection using Zinc Bromide (ZnBr₂)

This method employs the Lewis acid zinc bromide for the chemoselective hydrolysis of the tert-butyl ester.[2][3][4]

Materials:

  • H-Asp(OBzl)-OtBu·HCl

  • Zinc Bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve H-Asp(OBzl)-OtBu·HCl (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous zinc bromide (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product as necessary.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Start: H-Asp(OBzl)-OtBu·HCl dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add deprotection reagent (e.g., Yb(OTf)₃, ZnBr₂, etc.) dissolve->add_reagent react Stir at specified temperature add_reagent->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor monitor->react Incomplete quench Quench reaction monitor->quench Complete extract Aqueous workup/extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product (Chromatography/Recrystallization) concentrate->purify end_product H-Asp(OBzl)-OH purify->end_product

Caption: General experimental workflow for the selective deprotection of H-Asp(OBzl)-OtBu·HCl.

Caption: Chemical transformation showing the selective removal of the tert-butyl ester.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the method allows), or the stoichiometry of the reagent. For catalytic methods, ensure the catalyst has not been deactivated.

  • Loss of Benzyl Group: Strong acidic conditions (e.g., neat trifluoroacetic acid) can lead to the cleavage of the benzyl ester.[7] It is crucial to use mild and selective conditions as outlined in the protocols.

  • Side Reactions: The tert-butyl cation generated during the deprotection can be scavenged by nucleophilic residues in the substrate. The addition of a scavenger like triethylsilane or anisole can mitigate this issue, particularly with more potent acidic reagents.[1]

  • Racemization: The described mild conditions are generally not expected to cause racemization at the α-carbon. However, it is good practice to confirm the enantiomeric purity of the product, especially when developing new protocols.

  • Substrate Solubility: Ensure the starting material is fully dissolved in the chosen solvent for the reaction to proceed efficiently.

By following these detailed protocols and considering the potential challenges, researchers can successfully achieve the selective deprotection of the tert-butyl ester in H-Asp(OBzl)-OtBu·HCl, facilitating the next steps in their synthetic endeavors.

References

Application Notes and Protocols: Cleavage of the Benzyl Ester from Asp(OBzl) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartic acid is a frequently incorporated amino acid in peptide synthesis. To prevent unwanted side reactions at its β-carboxyl group during peptide chain elongation, a protecting group is essential. The benzyl ester (OBzl) is a commonly employed protecting group for the side chain of aspartic acid (Asp). Its removal, or cleavage, is a critical step in the final stages of peptide synthesis. The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final peptide product, minimizing side reactions.[1][2] This document provides a detailed overview of the common conditions for the cleavage of the benzyl ester from Asp(OBzl) residues, potential side reactions, and detailed experimental protocols.

Cleavage Methodologies

The two primary methods for the cleavage of the benzyl ester from Asp(OBzl) are catalytic hydrogenation and acidolysis.[1][3] The choice between these methods depends on the overall synthetic strategy and the presence of other protecting groups and sensitive functional groups within the peptide sequence.[1]

Catalytic Hydrogenation

Catalytic hydrogenation is a mild and efficient method for the removal of benzyl-based protecting groups.[4][5] This method typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen.[2] Catalytic transfer hydrogenation is a variation that utilizes a hydrogen donor, such as formic acid or ammonium formate, eliminating the need for pressurized hydrogen gas.[1][3] This technique is generally preferred for its mild conditions, which often preserve other sensitive functional groups.[3]

Acidolysis

Strong acids can also be employed to cleave the benzyl ester.[1] Common reagents for acidolysis include hydrogen bromide (HBr) in acetic acid and anhydrous hydrogen fluoride (HF).[1][6][7] While effective, these strong acidic conditions can lead to side reactions if not carefully controlled.[1] The lability of the benzyl ester to acid allows for its removal, but care must be taken, especially with complex peptides containing acid-sensitive functionalities.

Quantitative Data Summary

The selection of a deprotection method is often guided by factors such as reaction time, temperature, and potential for side reactions. The following table summarizes common conditions for the cleavage of the benzyl ester from Asp(OBzl).

Method Reagents Reaction Time Temperature Key Considerations
Catalytic Transfer Hydrogenation 10% Pd/C, Formic Acid or Ammonium Formate1-4 hoursRoom TemperatureMild conditions; generally preserves other sensitive functional groups.[1] Requires catalyst filtration.[3]
Catalytic Hydrogenation 10% Pd/C, H₂ (gas)1-24 hoursRoom TemperatureHigh efficiency.[3] Requires handling of flammable H₂ gas.[3]
Strong Acidolysis 33% HBr in Acetic Acid1-2 hoursRoom TemperaturePotent reagent.[1][6] Can promote side reactions.[6]
Strong Acidolysis Anhydrous HF, with scavengers (e.g., anisole)1-2 hours0°CHighly effective but extremely toxic and corrosive, requiring specialized equipment.[3]

Potential Side Reactions

A significant challenge during the deprotection of Asp(OBzl)-containing peptides is the formation of aspartimide.[1]

Aspartimide Formation

Aspartimide formation is an intramolecular cyclization of the aspartic acid residue, which can occur under both acidic and basic conditions.[1][8][9] This five-membered ring intermediate can subsequently reopen to yield a mixture of α- and β-aspartyl peptides, and can also lead to racemization.[1][6] Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to this side reaction.[9]

Strategies to Minimize Aspartimide Formation:

  • Use of Milder Deprotection Conditions: Catalytic transfer hydrogenation is generally less prone to inducing aspartimide formation compared to strong acidolysis.[1]

  • Optimized Temperature: For HF cleavage, conducting the reaction at 0°C or below can minimize this side reaction.[6]

  • Use of Additives: The addition of scavengers like water and triisopropylsilane in TFA cleavage cocktails can help suppress side reactions.[1] For Fmoc-based synthesis, adding HOBt to the piperidine solution for Fmoc removal can reduce aspartimide formation.[1][9]

  • Bulky Protecting Groups: Employing bulkier side-chain protecting groups on the aspartic acid can sterically hinder the formation of the succinimide ring.[1]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid

This protocol outlines the deprotection of an Asp(OBzl)-containing peptide using palladium on carbon with formic acid as the hydrogen donor.[1]

Materials:

  • Asp(OBzl)-containing peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or a mixture of methanol and acetic acid

  • Formic acid

  • Celite

Procedure:

  • Dissolve the Asp(OBzl)-containing peptide in a suitable solvent such as methanol or a methanol/acetic acid mixture.[1]

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).[1]

  • Add formic acid as the hydrogen donor.[1]

  • Stir the mixture vigorously at room temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

  • Remove the solvent under reduced pressure to yield the deprotected peptide.[1]

  • Further purification by chromatography may be necessary.[1]

Protocol 2: Acidolysis using HBr in Acetic Acid

This protocol provides a general procedure for the deprotection of an Asp(OBzl)-containing peptide using hydrogen bromide in acetic acid.[6]

Materials:

  • Asp(OBzl)-containing peptide

  • Glacial acetic acid

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Cold diethyl ether

Procedure:

  • Dissolve the Asp(OBzl)-containing peptide in glacial acetic acid.[6]

  • Add a solution of 33% HBr in acetic acid.[6]

  • Stir the solution at room temperature.[6]

  • Monitor the reaction progress by HPLC.[6]

  • Upon completion, precipitate the product by adding cold diethyl ether.[6]

  • Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.[6]

Visualizations

Caption: Cleavage of Asp(OBzl) to yield Aspartic Acid and Toluene.

General Experimental Workflow for Asp(OBzl) Deprotection Start Start: Asp(OBzl)-containing peptide Dissolve Dissolve peptide in appropriate solvent Start->Dissolve Add Reagents Add deprotection reagents (e.g., Pd/C and H-donor or strong acid) Dissolve->Add Reagents Reaction Stir at specified temperature Add Reagents->Reaction Monitor Monitor reaction by TLC or HPLC Reaction->Monitor Workup Work-up (e.g., filter catalyst or precipitate product) Monitor->Workup Reaction Complete Isolate Isolate and purify the deprotected peptide Workup->Isolate End End: Purified deprotected peptide Isolate->End

Caption: Workflow for Asp(OBzl) deprotection.

Aspartimide Formation Pathway AspResidue Aspartic Acid Residue in Peptide Chain Deprotonation Backbone N-H Deprotonation (Basic Conditions) or Side-Chain Carbonyl Protonation (Acidic Conditions) AspResidue->Deprotonation Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (5-membered ring) Cyclization->Aspartimide RingOpening Nucleophilic Ring Opening (e.g., by water or base) Aspartimide->RingOpening Racemization Racemization Aspartimide->Racemization AlphaPeptide α-Aspartyl Peptide (Desired Product) RingOpening->AlphaPeptide BetaPeptide β-Aspartyl Peptide (Side Product) RingOpening->BetaPeptide

Caption: Mechanism of aspartimide formation and side reactions.

References

Application Notes and Protocols for Incorporating Aspartic Acid Derivatives in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic incorporation of aspartic acid derivatives into complex peptide sequences, with a focus on overcoming common challenges and ensuring high-purity final products. While the specific compound H-Asp(Obzl)-OtBu.HCl is noted, this guide will primarily focus on the practical application of Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS), the industry-standard methodology. The principles and protocols discussed are essential for the successful synthesis of therapeutic peptides and other complex peptide-based molecules.

Understanding the Building Blocks: this compound vs. Fmoc-Asp(OtBu)-OH

A critical distinction must be made between this compound and the standard building block for Fmoc-based SPPS. This compound is an aspartic acid derivative where the side-chain carboxyl group is protected by a benzyl (Bzl) group and the C-terminal carboxyl group is protected by a tert-butyl (tBu) group. While this compound has applications in specific synthetic strategies, particularly in liquid-phase peptide synthesis, it is not the standard reagent for direct incorporation into a growing peptide chain via Fmoc-SPPS.

For routine Fmoc-SPPS, the building block of choice is Fmoc-Asp(OtBu)-OH . In this molecule, the alpha-amino group is protected by the base-labile Fmoc group, allowing for sequential addition to the peptide chain, while the side-chain is protected by the acid-labile tert-butyl (tBu) group. This orthogonal protection scheme is fundamental to the widely used Fmoc/tBu strategy in SPPS.

The Primary Challenge: Aspartimide Formation

The incorporation of aspartic acid into peptide sequences is frequently complicated by a significant side reaction: the formation of aspartimide-related impurities.[1] This occurs through a base-catalyzed intramolecular cyclization of the aspartic acid side chain, particularly during the repeated piperidine treatments required for Fmoc group removal in SPPS.[1][2]

Aspartimide formation is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[1][3] The succinimide ring intermediate can be subsequently opened by nucleophiles, leading to a mixture of the desired α-peptide, the undesired β-peptide, and their racemized forms, which are often difficult to separate from the final product.[1]

Strategies for Mitigating Aspartimide Formation

Several strategies have been developed to minimize aspartimide formation during peptide synthesis. The choice of strategy is often sequence-dependent.

Optimization of Coupling Reagents

The selection of an appropriate coupling reagent is a critical factor in achieving high coupling efficiency while minimizing side reactions.[4] While a variety of reagents are available, uronium and phosphonium salts are among the most effective for sterically hindered couplings and for reducing racemization.[4]

Table 1: Comparison of Common Coupling Reagents for Aspartic Acid Incorporation

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighLowFast reaction rates, high yields, effective for sterically hindered couplings.[4]Higher cost, potential for side reactions if used in excess.[4]
HBTU Uronium SaltHighLowGood performance for routine synthesis, well-established.[4]Less reactive than HATU, can be less effective for difficult sequences.[4]
COMU Uronium SaltVery HighVery LowHigh efficiency comparable to HATU, safer byproducts.[4]Relatively newer compared to HBTU/HATU.
PyBOP Phosphonium SaltHighLowEfficient with low racemization.More expensive than carbodiimides.
DIC/HOBt Carbodiimide/AdditiveModerate to HighLow (with HOBt)Cost-effective.Can be less efficient for sterically hindered couplings.
Modified Deprotection Conditions

For sequences that are highly prone to aspartimide formation, modifying the Fmoc deprotection conditions can be highly effective. This typically involves using a weaker base or a combination of bases to reduce the propensity for side-chain cyclization.

Table 2: Comparison of Fmoc Deprotection Cocktails

Deprotection CocktailCompositionEfficacyImpact on Aspartimide Formation
Standard 20% Piperidine in DMFHighCan be significant in susceptible sequences.
Modified 2% DBU / 5% Piperazine in DMFEffectiveSignificantly suppresses aspartimide formation.[1]
Use of Sterically Hindered Side-Chain Protecting Groups

To physically hinder the intramolecular cyclization, alternative, bulkier side-chain protecting groups for aspartic acid have been developed. These groups can significantly reduce the formation of aspartimide impurities.

Table 3: Performance of Alternative Aspartic Acid Protecting Groups

Protecting GroupKey FeatureAspartimide FormationDesired Peptide Yield
OtBu (tert-Butyl) StandardProne to formation in susceptible sequences.Variable
OMpe (3-Methyl-pent-3-yl) Increased Steric HindranceReducedImproved
O-2-PhiPr (2-Phenylisopropyl) Increased Steric HindranceSignificantly ReducedHigh
OBno (2-Benzhydryloxy) Increased Steric HindranceVery LowVery High
OAll (Allyl) OrthogonalMinimal during Fmoc-SPPSHigh

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-Asp(OtBu)-OH into a peptide sequence using manual SPPS.

Protocol 1: Standard Fmoc-SPPS using HATU Coupling

This protocol is suitable for sequences that are not highly susceptible to aspartimide formation.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[4]

  • Fmoc-Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate at room temperature for 5 minutes.[4]

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.[4]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[4]

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.[4]

    • Allow the pre-activation to proceed for 2-5 minutes.[4]

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate the mixture at room temperature for 1-2 hours.[4]

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines.[4] A negative result indicates complete coupling.

    • If the Kaiser test is positive, the coupling step can be repeated.

    • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).[4]

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Protocol 2: Modified Fmoc Deprotection for Aspartimide-Prone Sequences

This protocol is recommended for sequences known to be highly susceptible to aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (v/v) piperazine in DMF.[1]

  • Deprotection Procedure:

    • Swell the peptide-resin in DMF for 30 minutes and drain.

    • Add the DBU/piperazine solution to the resin and agitate for 5 minutes, then drain.[1]

    • Repeat the treatment with a fresh portion of the solution for 10-15 minutes.[1]

    • Proceed with thorough washing with DMF and follow the coupling and subsequent steps as outlined in Protocol 1.

Deprotection of Obzl and OtBu Groups

Should a synthetic strategy involving this compound be employed, the final deprotection of the benzyl (Bzl) and tert-butyl (tBu) groups is a critical step. The Bzl group is typically removed by catalytic hydrogenation, while the tBu group is labile to strong acids like TFA.[3][6] The simultaneous cleavage of both groups can be challenging and requires careful consideration of the overall synthetic scheme and the presence of other sensitive functional groups in the peptide.[7]

Visualized Workflows and Decision Making

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection washing1 Wash (DMF) deprotection->washing1 coupling Amino Acid Activation & Coupling (e.g., Fmoc-Asp(OtBu)-OH + HATU/DIPEA) washing1->coupling washing2 Wash (DMF) coupling->washing2 monitoring Monitor Coupling (Kaiser Test) washing2->monitoring repeat_coupling Repeat Coupling monitoring->repeat_coupling Incomplete next_cycle Next Amino Acid? monitoring->next_cycle Complete repeat_coupling->coupling next_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection No cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Asp_Strategy_Decision start Start: Asp-Containing Peptide Sequence check_sequence Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) start->check_sequence standard_protocol Use Standard SPPS Protocol (e.g., 20% Piperidine, HATU coupling) check_sequence->standard_protocol No optimized_strategy Implement Optimized Strategy check_sequence->optimized_strategy Yes end Synthesize Peptide standard_protocol->end modified_deprotection Use Modified Deprotection (e.g., 2% DBU / 5% Piperazine) optimized_strategy->modified_deprotection bulky_protecting_group Use Bulky Side-Chain Protecting Group (e.g., Fmoc-Asp(OMpe)-OH) optimized_strategy->bulky_protecting_group modified_deprotection->end bulky_protecting_group->end

Caption: Decision workflow for Asp(OtBu) incorporation strategy.

By carefully selecting the appropriate building blocks, coupling reagents, and deprotection strategies based on the specific peptide sequence, researchers can successfully synthesize complex aspartic acid-containing peptides with high purity and yield.

References

Application Notes and Protocols for the Use of H-Asp(Obzl)-OtBu.HCl in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Asp(Obzl)-OtBu.HCl is a uniquely protected aspartic acid derivative that offers an orthogonal protection strategy for solution-phase peptide synthesis. The α-carboxyl group is protected as a tert-butyl (OtBu) ester, while the side-chain (β-carboxyl) is protected as a benzyl (Obzl) ester. This differential protection allows for the selective deprotection of either carboxyl group, enabling advanced synthetic strategies such as the synthesis of branched or cyclic peptides, and the site-specific conjugation of molecules to the aspartic acid side chain.

The tert-butyl ester is labile to strong acids, while the benzyl ester is typically removed by catalytic hydrogenation. This orthogonality is a key advantage in complex multi-step syntheses.[1][2]

Strategic Applications

The primary application of this compound lies in synthetic routes that require the selective manipulation of the aspartic acid side chain or the peptide's C-terminus.

  • Synthesis of Branched Peptides: The side-chain benzyl group can be selectively removed to expose a carboxylic acid, which can then be coupled with another amino acid or peptide fragment.

  • Cyclic Peptide Formation: The orthogonal protection allows for selective deprotection and subsequent intramolecular cyclization between the side chain and another part of the peptide.

  • Site-Specific Conjugation: The deprotected side-chain carboxyl group can be used for the attachment of reporter molecules, linkers, or other functionalities.

Data Presentation

Table 1: Properties of Benzyl (Bzl) and tert-Butyl (tBu) Protecting Groups
Protecting GroupChemical StructureCleavage ConditionStability
Benzyl (Bzl) -CH₂-C₆H₅Catalytic Hydrogenation (e.g., H₂/Pd-C)Stable to strong acids (TFA) and bases.
tert-Butyl (tBu) -C(CH₃)₃Strong Acid (e.g., Trifluoroacetic Acid - TFA)Stable to catalytic hydrogenation and basic conditions.
Table 2: Typical Reagents and Conditions for Solution-Phase Coupling
Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield
DCC HOBtDIPEADCM/DMF12-24 hours>85%
HATU NoneDIPEA/CollidineDMF/CH₂Cl₂1-4 hours>90%[3]
EDC HOBtDIPEADCM/DMF12-24 hours>85%

DCC: N,N'-Dicyclohexylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; DCM: Dichloromethane; DMF: Dimethylformamide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride.

Experimental Protocols

Protocol 1: Coupling of an N-Protected Amino Acid to this compound

This protocol describes a general procedure for the formation of a dipeptide by coupling an N-protected amino acid (e.g., Z-Ala-OH) to this compound using DCC and HOBt.

Materials:

  • N-protected amino acid (e.g., Z-Ala-OH) (1.0 eq)

  • This compound (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[4]

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)[4]

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)[4]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Neutralization of Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to obtain the free amine.[4]

  • Activation of Carboxylic Acid: In a separate flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[4] Cool the solution to 0°C using an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM to the carboxylic acid solution and stir for 20 minutes at 0°C.[4]

  • Coupling Reaction: Add the neutralized H-Asp(Obzl)-OtBu solution (from step 1) to the activated carboxylic acid mixture at 0°C.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]

  • Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.[4]

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Selective Deprotection of the Benzyl (Bzl) Group

This protocol describes the removal of the side-chain benzyl group via catalytic hydrogenation.

Materials:

  • Protected peptide (from Protocol 1)

  • 10% Palladium on carbon (Pd/C) catalyst[1]

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected peptide in methanol.

  • Add 10% Pd/C catalyst (typically 10 mol%).[4]

  • Stir the mixture under a hydrogen atmosphere at room temperature for 2-4 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

  • Remove the solvent under reduced pressure to yield the peptide with a free side-chain carboxylic acid.

Protocol 3: Selective Deprotection of the tert-Butyl (tBu) Group

This protocol describes the removal of the C-terminal tert-butyl group via acidolysis.

Materials:

  • Protected peptide (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane (TIS), water)

Procedure:

  • Dissolve the protected peptide in DCM.

  • Prepare a cleavage cocktail, typically TFA/DCM (e.g., 1:1 v/v). Scavengers can be added if other sensitive residues are present.

  • Add the cleavage cocktail to the peptide solution and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.

  • Collect the solid by filtration or centrifugation and dry under vacuum.

Visualizations

G Structure of this compound cluster_Asp Aspartic Acid Core cluster_alpha_carboxyl α-Carboxyl (C-Terminus) cluster_beta_carboxyl β-Carboxyl (Side Chain) H3N+ H3N+ alpha_C Cα-H H3N+->alpha_C HCl HCl Salt H3N+->HCl forms salt with beta_C Cβ-H2 alpha_C->beta_C alpha_COO C=O alpha_C->alpha_COO beta_COO C=O beta_C->beta_COO OtBu O-tBu alpha_COO->OtBu t-Butyl Ester Obzl O-Bzl beta_COO->Obzl Benzyl Ester

Caption: Structure of this compound.

G Workflow for Solution-Phase Coupling start Start: this compound + N-Protected Amino Acid neutralize 1. Neutralize this compound with DIPEA in DCM/DMF start->neutralize activate 2. Activate N-Protected Amino Acid with DCC/HOBt at 0°C start->activate couple 3. Add neutralized amine to activated acid. Stir for 12-24h. neutralize->couple activate->couple workup 4. Work-up: - Filter DCU - Aqueous Washes (Acid/Base) - Dry and Concentrate couple->workup purify 5. Purify by Column Chromatography workup->purify product Product: Protected Dipeptide purify->product G Orthogonal Deprotection Strategy cluster_path1 Pathway 1: Side-Chain Deprotection cluster_path2 Pathway 2: C-Terminus Deprotection start Protected Peptide (Z-AA-Asp(Obzl)-OtBu) deprotect_bzl Catalytic Hydrogenation (H₂, Pd/C) start->deprotect_bzl Selective Removal of Bzl deprotect_tbu Acidolysis (TFA/DCM) start->deprotect_tbu Selective Removal of tBu product_bzl Z-AA-Asp(OH)-OtBu (Free Side-Chain) deprotect_bzl->product_bzl product_tbu Z-AA-Asp(Obzl)-OH (Free C-Terminus) deprotect_tbu->product_tbu

References

Application Notes and Protocols for H-Asp(Obzl)-OtBu.HCl: Compatibility with Common Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp(Obzl)-OtBu.HCl is a selectively protected aspartic acid derivative featuring an orthogonal protecting group strategy. The side-chain β-carboxyl group is protected as a benzyl ester (Obzl), which is removable by hydrogenolysis, while the C-terminal α-carboxyl group is protected as a tert-butyl ester (OtBu), which is labile to moderately strong acids (e.g., trifluoroacetic acid, TFA). The α-amino group is present as a hydrochloride salt, meaning it is unprotected and available for peptide bond formation.

This unique protecting group scheme makes this compound a valuable building block for specific applications in peptide synthesis, primarily in solution-phase synthesis for the preparation of dipeptides or peptide fragments where it serves as the C-terminal residue. Its use in standard stepwise solid-phase peptide synthesis (SPPS) is not conventional due to the free N-terminus, which would lead to uncontrolled polymerization.

The choice of coupling reagent is critical to ensure efficient peptide bond formation while minimizing side reactions, particularly aspartimide formation and racemization. This document provides a detailed overview of the compatibility of this compound with various common coupling reagents, along with quantitative data, detailed experimental protocols, and workflow visualizations.

Key Challenge: Aspartimide Formation

A primary concern when using aspartic acid derivatives is the base-catalyzed intramolecular cyclization to form a succinimide ring, known as aspartimide formation. This side reaction can lead to a mixture of α- and β-peptides and significant racemization. The propensity for aspartimide formation is highly dependent on the steric bulk of the side-chain protecting group.

Studies have shown that the less sterically hindered benzyl ester (Obzl) is significantly more prone to aspartimide formation under basic conditions compared to the bulkier tert-butyl ester (OtBu) or other highly hindered esters.[1] This necessitates careful selection of coupling conditions, particularly the base used and reaction time, to suppress this side reaction.

Data Presentation: Comparison of Coupling Reagent Performance

While direct head-to-head quantitative data for every coupling reagent with this compound is not available in a single study, the following table summarizes their expected performance based on established principles of peptide chemistry and known side reactions associated with aspartic acid derivatives.

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskAspartimide Formation RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighVery LowModerateFast reaction rates, high yields, effective for sterically hindered couplings.[2][3]Higher cost, potential for guanidinylation of the N-terminus if used in excess.
HBTU Uronium SaltHighLowModerateWell-established, good performance for routine synthesis.[4]Less reactive than HATU, can be less effective for difficult couplings.[2]
PyBOP Phosphonium SaltHighLowModerateEfficient with low racemization, byproducts are generally less hazardous than BOP.[5]More expensive than carbodiimides.
EDC / HOBt Carbodiimide / AdditiveModerate to HighLow (with HOBt)Moderate to HighWater-soluble byproducts (EDC), cost-effective.Can be less efficient for sterically hindered couplings; risk of O-acylisourea rearrangement.
DIC / OxymaPure® Carbodiimide / AdditiveHighVery LowLow to ModerateCost-effective, OxymaPure is a superior additive to HOBt for suppressing racemization and side reactions.Formation of insoluble diisopropylurea (DIU) byproduct.

Note: The "Aspartimide Formation Risk" is elevated for all reagents when coupling to this compound compared to an Asp(OtBu) derivative due to the nature of the OBzl group. The risk is highly dependent on the choice and amount of base used during the reaction.

Mandatory Visualization

Logical Relationship: Coupling Reagent Choice and Reaction Outcomes

reagent Choice of Coupling Reagent and Base hatu HATU / HBTU / PyBOP (Uronium/Phosphonium) reagent->hatu High Reactivity edc EDC or DIC (Carbodiimide) reagent->edc Cost-Effective outcome_hatu High Efficiency Low Racemization Faster Reaction hatu->outcome_hatu side_reaction Aspartimide Formation (Increased risk with stronger/ excess base) hatu->side_reaction outcome_edc Cost-Effective Moderate Efficiency Higher Racemization Risk (without additives) edc->outcome_edc edc->side_reaction

Caption: Impact of coupling reagent class on reaction efficiency and side products.

Experimental Workflow: Solution-Phase Peptide Coupling

cluster_activation Step 1: Carboxyl Group Activation cluster_coupling Step 2: Coupling Reaction cluster_workup Step 3: Work-up and Purification A N-protected Amino Acid (1 eq) D Pre-activation (0-5 min) A->D B Coupling Reagent (e.g., HATU, 1 eq) B->D C Solvent (DMF/DCM) C->D G Add Activated Amino Acid to Amine Component D->G E This compound (1 eq) E->G F Base (e.g., DIPEA, 2 eq) to neutralize HCl and activate coupling F->G H Reaction (1-4 hours, RT) G->H I Aqueous Wash (e.g., NaHCO3, weak acid) H->I J Dry Organic Layer I->J K Evaporate Solvent J->K L Purify (e.g., Column Chromatography) K->L

Caption: General workflow for solution-phase peptide coupling to this compound.

Experimental Protocols

The following are representative protocols for the solution-phase coupling of an N-terminally protected amino acid (e.g., Fmoc-Gly-OH) to this compound.

Materials:

  • N-Fmoc-protected amino acid

  • This compound

  • Coupling Reagent (HATU, HBTU, PyBOP, or DIC/OxymaPure®)

  • Base: N,N-Diisopropylethylamine (DIPEA) or a milder base like 2,4,6-Collidine.

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Reagents for work-up: Saturated aqueous NaHCO₃, 1M HCl (or 5% citric acid), brine, anhydrous Na₂SO₄ or MgSO₄.

Important: Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency and speed with minimal racemization.

  • Preparation of Amine Component:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in DCM or DMF.

    • Add DIPEA (2.0 eq) to the solution. The first equivalent neutralizes the HCl salt, and the second acts as the base for the coupling reaction. Stir for 5-10 minutes at room temperature. For sensitive sequences, consider using a weaker base like collidine to minimize aspartimide formation.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve the N-Fmoc-amino acid (1.05 eq) and HATU (1.0 eq) in DCM or DMF.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution from step 2 to the amine component solution from step 1.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% citric acid (or 1M HCl), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure product.

Protocol 2: Coupling using DIC/OxymaPure®

This protocol is a cost-effective alternative with excellent suppression of racemization.

  • Preparation of Amine Component:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in DCM or DMF.

    • Add DIPEA (1.0 eq) to neutralize the HCl salt and stir for 5-10 minutes.

  • Coupling Reaction (In-situ activation):

    • To the neutralized amine solution, add the N-Fmoc-amino acid (1.1 eq) and OxymaPure® (1.1 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea (DIU) byproduct. Wash the solid with a small amount of DCM.

    • Combine the filtrates and perform the aqueous work-up as described in Protocol 1 (step 4).

  • Purification:

    • Purify the crude product as described in Protocol 1 (step 5).

Conclusion and Recommendations

The compatibility of this compound with various coupling reagents is generally high, but successful synthesis hinges on mitigating the risk of aspartimide formation. The less hindered Obzl side-chain protecting group makes this a more significant challenge than with Asp(OtBu) derivatives.

  • For Highest Efficiency and Difficult Couplings: HATU is the recommended reagent due to its high reactivity and low racemization risk. Careful control of the base (using the minimum necessary amount, e.g., 2 equivalents of DIPEA) is crucial.

  • For a Balance of Cost and Performance: DIC/OxymaPure® is an excellent choice. OxymaPure is highly effective at preventing racemization, and the in-situ activation at 0°C can help control the reaction rate and minimize side reactions.

  • Base Selection: The use of a bulky, non-nucleophilic base like DIPEA is standard. For sequences particularly prone to aspartimide formation, substituting DIPEA with a weaker base like 2,4,6-collidine may be beneficial, though this may require longer reaction times.

By selecting the appropriate coupling reagent and carefully controlling the reaction conditions, researchers can successfully incorporate this compound into peptide fragments, leveraging its orthogonal protection scheme for advanced synthetic strategies.

References

Application Notes and Protocols for the Synthesis of Peptides with C-Terminal Asparagine using Protected Aspartate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides featuring a C-terminal asparagine (Asn) residue presents a significant challenge in solid-phase peptide synthesis (SPPS). Direct coupling of Fmoc-Asn-OH to the resin is often inefficient and can lead to side reactions. A more effective and widely adopted strategy involves the use of a protected aspartic acid (Asp) derivative, which is first anchored to the resin via its side-chain carboxyl group. Subsequent cleavage from the resin in the presence of ammonia or an ammonia source generates the desired C-terminal amide. This application note provides detailed protocols for this methodology, discusses the common side reaction of aspartimide formation, and presents alternative strategies to ensure the synthesis of high-purity peptides.

Core Strategy: Side-Chain Anchoring of Protected Aspartate

The most common and effective method for preparing peptides with C-terminal asparagine involves the quantitative attachment of Nα-Fmoc-Cα-tert-butyl aspartate (Fmoc-Asp-OtBu) to a suitable resin, such as a tris(alkoxy)benzylamide (PAL) or Rink Amide resin, via its free ω-carboxyl group.[1][2] The peptide chain is then elongated using standard Fmoc-SPPS chemistry. The final treatment with an acid, such as trifluoroacetic acid (TFA), cleaves the peptide from the resin and simultaneously deprotects the side chains, yielding the C-terminal asparagine peptide. This method has been shown to produce the desired peptides in high yields, often exceeding 95%.[1][2]

Logical Workflow for C-Terminal Asparagine Peptide Synthesis

Peptide Synthesis Workflow Resin Select Resin (e.g., Rink Amide) Loading Load Fmoc-Asp(OtBu)-OH (Side-Chain Anchoring) Resin->Loading Activation SPPS Fmoc-SPPS Cycles (Deprotection, Coupling, Washing) Loading->SPPS Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Final Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Crude Peptide Analysis Analysis (Mass Spec, HPLC) Purification->Analysis Pure Peptide

Caption: General workflow for the synthesis of peptides with C-terminal asparagine via side-chain anchoring of protected aspartate.

Experimental Protocols

Protocol 1: Loading of Fmoc-Asp(OtBu)-OH onto Rink Amide Resin

This protocol describes the manual loading of the first amino acid, Fmoc-Asp(OtBu)-OH, onto Rink Amide resin.

Materials:

  • Rink Amide resin (e.g., 0.4-0.8 mmol/g loading capacity)

  • Fmoc-Asp(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin (e.g., 250 mg for a 0.1 mmol scale) in the reaction vessel.

    • Add DMF (approximately 10 mL/g of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection of the Resin:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes at room temperature and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents relative to the resin loading), OxymaPure® or HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (3 times), followed by a final wash with methanol and dry under vacuum.

Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation

This protocol outlines a single cycle for the addition of the next amino acid in the peptide sequence.

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain.

    • Repeat with a fresh 20% piperidine in DMF solution for 15 minutes, then drain.

    • Wash the resin with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 1-2 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (5 times).

Repeat this cycle for each amino acid in the sequence.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin, dried under vacuum

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS), as a scavenger

  • Water, deionized

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol.

    • Dry the resin under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail. A common mixture is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v).[4] For simpler peptides, a mixture of TFA/TIS/H2O (95:2.5:2.5 v/v/v) can be used.[5]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL/g of resin).

    • Agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times.[4]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Isolation and Drying:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Major Side Reaction: Aspartimide Formation

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of a succinimide intermediate, known as aspartimide. This side reaction is particularly prevalent during the piperidine-mediated Fmoc deprotection step.[6] The aspartimide can then undergo nucleophilic attack by piperidine or water, leading to the formation of α- and β-peptide isomers, as well as racemization, which are often difficult to separate from the desired product.[6]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.[6]

Chemical Pathway of Aspartimide Formation

Aspartimide Formation Peptide Peptide Backbone NH Asp Residue Cα-Cβ-COO-PG NH-R Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide:n->Aspartimide Piperidine (Base-catalyzed cyclization) SideProducts Side Products (α/β-peptides, Racemized Products) Aspartimide->SideProducts Piperidine / H2O (Nucleophilic attack)

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side product generation.

Strategies to Minimize Aspartimide Formation

Several strategies have been developed to mitigate aspartimide formation during Fmoc-SPPS.

Use of Bulky Side-Chain Protecting Groups

Increasing the steric hindrance around the β-carboxyl group of aspartate can significantly reduce the rate of aspartimide formation. While the standard tert-butyl (OtBu) protecting group offers some protection, bulkier alternatives have been shown to be more effective.

Protecting GroupAspartimide Formation (%) in VKDXYI (X=G) after 200 min Piperidine TreatmentReference
OtBu 44.1
OMpe 19.8[7]
OBno 10.0

Data represents a model peptide to simulate multiple deprotection cycles.

Cyanosulfurylide (CSY) Protecting Group: A Novel Approach

A more recent and highly effective strategy is the use of a cyanosulfurylide (CSY) group to protect the aspartate side chain. This non-ester-based protecting group masks the carboxylic acid via a stable C-C bond, completely preventing aspartimide formation.[8] The CSY group is stable to standard SPPS conditions and can be deprotected at the end of the synthesis using a mild oxidizing agent.

Protocol 4: On-Resin Deprotection of Cyanosulfurylide (CSY) Protected Aspartate

Materials:

  • CSY-protected peptide-resin

  • N-Chlorosuccinimide (NCS)

  • DMF/H₂O/HFIP (90:8:2 v/v/v)

  • TFA cleavage cocktail (as in Protocol 3)

Procedure:

  • Resin Swelling:

    • Swell the CSY-protected peptide-resin in DCM.

  • CSY Deprotection:

    • Treat the resin with a solution of NCS (1.5 equivalents per CSY group) in DMF/H₂O/HFIP (90:8:2) for 2 minutes.[9]

    • Monitor the conversion by mass spectrometry of a cleaved sample. If the reaction is incomplete, repeat the treatment with a fresh NCS solution.

    • Note: Deprotection in solution after cleavage is often recommended to avoid potential on-resin side reactions.[9]

  • Washing:

    • Wash the resin thoroughly with the DMF/H₂O/HFIP mixture, followed by DMF and DCM.

  • Final Cleavage:

    • Proceed with the final cleavage and deprotection as described in Protocol 3.

Workflow for Peptide Synthesis using CSY-Protected Aspartate

CSY Workflow Start Start with Fmoc-Asp(CSY)-OH SPPS Standard Fmoc-SPPS (No Aspartimide Formation) Start->SPPS Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Deprotection CSY Deprotection (NCS in solution) Cleavage->Deprotection Purification Purification (RP-HPLC) Deprotection->Purification FinalPeptide Final C-Terminal Asparagine Peptide Purification->FinalPeptide

Caption: Workflow for the synthesis of C-terminal asparagine peptides using the aspartimide-suppressing CSY protecting group.

Conclusion

The synthesis of peptides with a C-terminal asparagine can be successfully achieved with high yield and purity by employing a protected aspartate derivative for side-chain anchoring to the solid support. While the standard use of Fmoc-Asp(OtBu)-OH is effective, careful consideration must be given to the potential for aspartimide formation, especially in problematic sequences. The use of sterically hindered protecting groups or the novel cyanosulfurylide (CSY) protecting group provides robust solutions to mitigate this side reaction. The choice of strategy will depend on the specific peptide sequence, the scale of the synthesis, and the desired final purity. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize these challenging peptides.

References

Application of H-Asp(Obzl)-OtBu.HCl in Glycopeptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of glycopeptides, crucial molecules in glycobiology and drug discovery, requires a sophisticated strategy of orthogonal protecting groups to achieve desired structures in high purity and yield. H-Asp(Obzl)-OtBu.HCl (L-Aspartic acid β-benzyl α-tert-butyl ester hydrochloride) is a valuable building block in this field. Its unique protection pattern, featuring a free α-amino group, a side-chain benzyl (Bzl) ester, and a C-terminal tert-butyl (tBu) ester, allows for versatile applications in both solid-phase and solution-phase glycopeptide synthesis.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of N-linked glycopeptides. It covers the preparation of the key intermediate, Fmoc-Asp(OBzl)-OH, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and subsequent strategies for glycosylation. A critical focus is placed on addressing the notorious side reaction of aspartimide formation, which is particularly prevalent with benzyl-protected aspartic acid residues.

Core Applications and Strategies

The primary application of this compound in modern glycopeptide synthesis is as a precursor to Nα-Fmoc-protected L-aspartic acid β-benzyl ester (Fmoc-Asp(OBzl)-OH). This derivative is then utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Once incorporated into the peptide sequence, the benzyl group on the aspartic acid side chain can be selectively removed on-resin to allow for glycosylation, or the entire peptide can be cleaved and glycosylated in solution.

Two main strategies for glycopeptide synthesis using this building block are presented:

  • On-Resin Glycosylation: This approach involves the assembly of the full peptide chain on a solid support, followed by the selective deprotection of the aspartic acid side chain and subsequent coupling of a glycosylamine.

  • Convergent Synthesis (Fragment Condensation): In this strategy, a protected glycopeptide fragment is synthesized and then coupled to other peptide fragments in solution or on a solid support.

A significant challenge in using benzyl protection for the aspartic acid side chain is the propensity for aspartimide formation, especially during the basic conditions of Fmoc deprotection in SPPS.[1] This side reaction can lead to a mixture of α- and β-aspartyl peptides and racemization.[1] Strategies to mitigate this issue are discussed in the protocols.

Data Presentation

Table 1: Yields for the Synthesis of Fmoc-Asp(OBzl)-OH
StepReactionReagentsSolventTypical YieldReference
1Boc Deprotection of this compoundTFA/DCMDCM>95% (crude)Inferred
2Fmoc ProtectionFmoc-OSu, NaHCO₃Dioxane/H₂O85-95%General Protocol
Table 2: Aspartimide Formation with Different Aspartic Acid Side-Chain Protecting Groups
Protecting GroupPeptide SequenceConditionsAspartimide Formation (%)Reference
O-Benzyl (OBzl) Glu-Asp-Gly-ThrDIEA treatment (24h)~51%[1]
O-Cyclohexyl (OcHex)Glu-Asp-Gly-ThrDIEA treatment (24h)0.3%[1]
O-tert-Butyl (OtBu)VKDGYI20% Piperidine/DMF (200 min)15-20%[2]
3-methylpent-3-yl (OMpe)VKDGYI20% Piperidine/DMF (200 min)~5%[2]
5-n-butyl-5-nonyl (OBno)VKDGYI20% Piperidine/DMF (200 min)<1%[2]
Table 3: Yields for On-Resin Glycosylation
Peptide SequenceGlycosylamineCoupling ReagentsSolventGlycosylation YieldReference
Resin-bound Fmoc-AspMan₈GlcNAc₂NH₂HBTU/HOBt/DIEADMFExcellent[1][3]
Resin-bound Fmoc-AspGlcNAc-NH₂PyAOP/HOAt/DIEADMFGood to ExcellentGeneral Protocol

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Asp(OBzl)-OH from this compound

This protocol describes the two-step conversion of the starting material into the key building block for Fmoc-SPPS.

Step 1: Removal of the C-terminal tert-Butyl Ester

  • Dissolution: Dissolve this compound (1.0 eq) in Dichloromethane (DCM, 10 mL/g).

  • Deprotection: Add Trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. The resulting crude H-Asp(OBzl)-OH hydrochloride is used directly in the next step.

Step 2: Nα-Fmoc Protection

  • Dissolution: Dissolve the crude H-Asp(OBzl)-OH hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq) in dioxane dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture to pH 2 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient of methanol in DCM) to afford Fmoc-Asp(OBzl)-OH as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBzl)-OH

This protocol outlines a standard cycle for incorporating Fmoc-Asp(OBzl)-OH into a growing peptide chain on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin (0.5-0.8 mmol/g loading) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat the piperidine treatment for 10 minutes, then drain.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (4.0 eq), HBTU (3.9 eq), and HOBt (4.0 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA, 8.0 eq) and allow the mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: On-Resin Glycosylation Strategy

This protocol describes the synthesis of an N-linked glycopeptide on the solid support after peptide assembly.

  • Peptide Synthesis: Assemble the desired peptide sequence on the resin as described in Protocol 2.

  • Selective Side-Chain Deprotection (Proposed Method):

    • Note: On-resin hydrogenolysis of benzyl esters can be challenging. An alternative is to use an acid-labile protecting group like 2-phenylisopropyl (O-2-PhiPr), which can be removed with 1% TFA in DCM.[1][3] If using OBzl, the following is a general approach for hydrogenolysis.

    • Swell the peptide-resin in a suitable solvent system (e.g., DMF/MeOH/AcOH).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C) and a hydrogen donor (e.g., ammonium formate or by bubbling H₂ gas).

    • Agitate the reaction mixture at room temperature until deprotection is complete, as monitored by LC-MS analysis of a small cleaved sample.

    • Thoroughly wash the resin to remove the catalyst and reagents.

  • On-Resin Glycosylation:

    • Swell the resin with the free aspartic acid side chain in DMF.

    • In a separate vial, dissolve the desired glycosylamine (e.g., GlcNAc-NH₂, 3.0 eq), PyAOP (3.0 eq), and HOAt (3.0 eq) in DMF.

    • Add DIEA (6.0 eq) and pre-activate for 5 minutes.

    • Add the activated glycosylamine solution to the resin.

    • Agitate the reaction for 12-24 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Final Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude glycopeptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the glycopeptide by reverse-phase HPLC.

Mandatory Visualization

Glycopeptide_Synthesis_Workflow cluster_0 Preparation of Key Building Block cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Strategy 1: On-Resin Glycosylation cluster_3 Strategy 2: Convergent Synthesis A This compound B H-Asp(OBzl)-OH A->B TFA/DCM C Fmoc-Asp(OBzl)-OH B->C Fmoc-OSu E Peptide-Resin with Asp(OBzl) C->E SPPS Cycles D Resin F Peptide-Resin with Asp(OH) E->F Selective Debenzylation (e.g., Hydrogenolysis) I Protected Peptide Fragment E->I Cleavage from Resin G Glycopeptide-Resin F->G Glycosylamine Coupling H Final Glycopeptide G->H Cleavage & Deprotection K Protected Glycopeptide I->K Fragment Condensation J Glycosylated Asparagine Building Block J->K

Caption: Overall workflow for glycopeptide synthesis starting from this compound.

Aspartimide_Formation Peptide ...-NH-CH(R)-CO Asp(OBzl) NH-CH(Gly)-CO-... Aspartimide Succinimide Intermediate Peptide:c->Aspartimide Piperidine (Fmoc Deprotection) AlphaPeptide α-Aspartyl Peptide (Desired) Aspartimide->AlphaPeptide Hydrolysis BetaPeptide β-Aspartyl Peptide (Side Product) Aspartimide->BetaPeptide Hydrolysis

Caption: Mechanism of aspartimide formation from an Asp(OBzl)-Gly sequence.

Conclusion

This compound serves as a versatile and strategic starting material for the synthesis of N-linked glycopeptides. Through its conversion to Fmoc-Asp(OBzl)-OH, it can be readily incorporated into peptide chains using standard SPPS protocols. While the benzyl protecting group offers advantages in certain synthetic strategies, careful consideration and mitigation of aspartimide formation are crucial for achieving high yields and purity of the final glycopeptide. The choice between on-resin glycosylation and a convergent approach will depend on the specific target molecule, the complexity of the glycan, and the available synthetic resources. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this building block in their glycopeptide synthesis endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Asp(OBzl) and Aspartimide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aspartimide formation, a critical side reaction in peptide synthesis, particularly when using Asp(OBzl) residues.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic when using Asp(OBzl)?

A1: Aspartimide formation is a common intramolecular side reaction where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain β-carboxyl group.[1] This cyclization results in a five-membered succinimide ring known as an aspartimide.[1][2] The use of a benzyl ester (OBzl) to protect the aspartic acid side chain can make the peptide particularly susceptible to this reaction under both the basic conditions of Fmoc-SPPS and the strong acidic conditions of Boc-SPPS cleavage.[1][3]

This side reaction is highly problematic for several reasons:

  • Racemization: The α-carbon of the aspartic acid can lose its stereochemical integrity (epimerize), leading to a loss of chiral purity in the final peptide.[1][2]

  • Formation of β-peptides: The unstable aspartimide ring can be opened by nucleophiles, resulting in a mixture of the desired α-aspartyl peptide and a hard-to-separate β-aspartyl peptide, where the peptide bond is incorrectly formed with the side-chain carboxyl group.[1][4]

  • Formation of Piperidides: In Fmoc-SPPS, the piperidine used for deprotection can attack the aspartimide, leading to piperidide adducts that are difficult to remove.[1][5]

  • Chain Termination: The cyclic intermediate may be unreactive to subsequent coupling reactions, halting peptide elongation and resulting in truncated sequences.[1][2]

Q2: Which factors increase the risk of aspartimide formation with Asp(OBzl)?

A2: Several factors can significantly promote aspartimide formation:

  • Peptide Sequence: The amino acid immediately C-terminal to the Asp residue has a major impact. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr are notoriously prone to this side reaction due to the low steric hindrance of these residues.[1][6][7]

  • Base Exposure: Prolonged or repeated exposure to bases is a primary trigger. In Fmoc-SPPS, this occurs during the piperidine-mediated deprotection steps.[1][5]

  • Acid Exposure: In Boc-SPPS, the strong acids used for final cleavage from the resin, such as hydrogen fluoride (HF), can also catalyze aspartimide formation.[1] The benzyl ester is more susceptible to this than other protecting groups like cyclohexyl ester under acidic conditions.[1]

  • Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of aspartimide formation.[1]

  • Protecting Group: The benzyl ester (OBzl) itself offers less steric hindrance compared to bulkier protecting groups, providing less of a physical barrier against the intramolecular cyclization.[1][8]

Q3: How can I detect aspartimide formation in my crude peptide?

A3: Aspartimide formation and its subsequent byproducts can be identified using standard analytical techniques:

  • HPLC: You will often observe multiple peaks eluting close to your main product peak. The β-aspartyl peptide, in particular, can have a very similar retention time to the desired α-aspartyl peptide, making separation challenging.[1]

  • Mass Spectrometry (MS): The initial aspartimide formation results in the loss of water (-18 Da) from the peptide, which can be detected by MS.[1] While the subsequent hydrolysis back to α- and β-peptides will have the same mass as the target peptide, the presence of the -18 Da species is a strong indicator that the side reaction has occurred.[1]

Troubleshooting Guide

If you are experiencing issues with aspartimide formation when using Asp(OBzl), consider the following troubleshooting strategies, starting with the simplest to implement.

G start Problem: Suspected Aspartimide Formation strategy1 Strategy 1: Modify Reaction Conditions (Simplest) start->strategy1 Start Here strategy2 Strategy 2: Use Bulky Side-Chain Protecting Groups strategy1->strategy2 If insufficient strategy3 Strategy 3: Employ Backbone Protection (Most Effective) strategy2->strategy3 If problem persists end Resolution: Minimized Aspartimide Formation strategy3->end

Caption: Troubleshooting workflow for aspartimide formation.

Strategy 1: Modify Reaction Conditions

This is often the first and simplest approach as it does not require changing the amino acid building blocks.

  • For Fmoc-SPPS (Base-Catalyzed Formation):

    • Use a Weaker Deprotection Base: Replace the standard 20% piperidine in DMF with a milder base like 5% piperazine or 50% morpholine in DMF.[1][4][8]

    • Add an Acidic Additive: Incorporate a small amount of an acidic additive into the piperidine deprotection solution. Common additives include 0.1 M Hydroxybenzotriazole (HOBt) or 0.1 M formic acid.[1][4][8]

    • Reduce Temperature and Time: Perform deprotection steps at room temperature or below and for the minimum time necessary for complete Fmoc removal.[1]

  • For Boc-SPPS (Acid-Catalyzed Formation):

    • Modify Cleavage Conditions: When using strong acids like HF for the final cleavage, perform the reaction at lower temperatures (e.g., -15°C to 0°C) to minimize the rate of aspartimide formation.[1]

Strategy 2: Use an Aspartic Acid Derivative with a Bulkier Protecting Group

If modifying reaction conditions is insufficient, using an Asp derivative with a more sterically hindering side-chain protecting group can physically block the intramolecular cyclization.

Protecting GroupStructureEfficacy in Reducing Aspartimide Formation
Benzyl (OBzl)-O-CH₂-C₆H₅Baseline; prone to formation under acidic and basic conditions.[1]
tert-Butyl (OtBu)-O-C(CH₃)₃Standard for Fmoc-SPPS, but offers insufficient protection in problematic sequences.[5]
Cyclohexyl (OcHex)-O-C₆H₁₁Significantly reduces aspartimide formation under both acidic and basic conditions compared to OBzl.[1]
3-methylpent-3-yl (OMpe)-O-C(CH₃)(C₂H₅)₂Offers good protection against base-catalyzed aspartimide formation.[1][8]
5-n-butyl-5-nonyl (OBno)-O-C(C₄H₉)₂(C₄H₉)Provides superior protection due to high steric bulk and flexibility.[2][5]
Strategy 3: Employ Backbone Protection

This is one of the most effective methods to completely prevent aspartimide formation.[1][8] It involves temporarily protecting the backbone amide nitrogen of the amino acid C-terminal to the Asp residue.

  • How it Works: By masking the nucleophilicity of the amide nitrogen, the intramolecular attack that initiates aspartimide formation is prevented.[1]

  • Common Protecting Groups: 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) are frequently used.[1][8]

  • Implementation: The most convenient way to implement this strategy is by using a pre-formed dipeptide building block, such as Fmoc-Asp(OR)-(Dmb)Gly-OH. This dipeptide is incorporated into the growing peptide chain using standard coupling procedures. The Dmb group is then removed during the final TFA cleavage from the resin.[1][8]

Experimental Protocols & Visualizations

Mechanism of Base-Catalyzed Aspartimide Formation

Caption: Mechanism of base-catalyzed aspartimide formation.

Protocol 1: Aspartimide Suppression using HOBt in Deprotection Solution

This protocol is a straightforward modification of a standard Fmoc-SPPS procedure to suppress base-catalyzed aspartimide formation.

  • Reagent Preparation: Prepare the Fmoc-deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add the 20% piperidine / 0.1 M HOBt solution to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the treatment for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

  • Repeat: Continue the synthesis, using the modified deprotection solution for every Fmoc removal step after the aspartic acid has been incorporated.

Protocol 2: Incorporation of a Backbone-Protected Dipeptide

This protocol outlines the use of a pre-formed dipeptide to completely prevent aspartimide formation at a specific Asp-Gly junction.

  • Synthesis up to Insertion Point: Synthesize the peptide chain up to the amino acid preceding the Asp-Gly sequence using standard Fmoc-SPPS protocols.

  • Dipeptide Coupling:

    • Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5 eq) and a suitable coupling agent (e.g., HBTU, 1.45 eq) in DMF. Add a tertiary base like diisopropylethylamine (DIEA) (3 eq) and allow the mixture to pre-activate for 2-5 minutes.

    • Add to Resin: Add the activated dipeptide solution to the resin.

    • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.

    • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.

  • Continue Synthesis: Perform the Fmoc deprotection of the Asp residue on the incorporated dipeptide and continue elongating the peptide chain as per the standard protocol. The Dmb group will be cleaved during the final TFA treatment.[1]

References

side reactions associated with H-Asp(Obzl)-OtBu.HCl in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Asp(Obzl)-OtBu.HCl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions associated with this building block during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with the use of Asp(Obzl) derivatives in SPPS?

A1: The most significant and common side reaction is aspartimide formation . This is an intramolecular cyclization where the backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain β-carboxyl group.[1][2] This reaction forms a five-membered succinimide ring. The benzyl ester (OBzl) protecting group makes the aspartic acid residue particularly susceptible to this side reaction under both basic (e.g., piperidine for Fmoc deprotection) and strong acidic conditions (e.g., HF for Boc cleavage).[1][3][4]

Q2: Why is aspartimide formation so problematic for my peptide synthesis?

A2: Aspartimide formation is highly problematic because the resulting succinimide intermediate is unstable and can lead to several undesirable, often inseparable, byproducts:[1][5]

  • Formation of β-peptides: The aspartimide ring can be opened by nucleophiles to form a mixture of the desired α-aspartyl peptide and a β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group. These isomers are often very difficult to separate by HPLC.[1][5]

  • Racemization: The α-carbon of the aspartic acid can lose its stereochemical integrity (epimerize), leading to a loss of chiral purity and potentially impacting the peptide's biological activity.[5]

  • Chain Termination: The cyclic intermediate may be unreactive to subsequent coupling reactions, halting peptide elongation and resulting in truncated sequences.[5]

  • Formation of Piperidides: In Fmoc-SPPS, the piperidine used for deprotection can attack the aspartimide, leading to piperidide adducts that further complicate purification.[1][6]

Q3: Which peptide sequences are most at risk for aspartimide formation?

A3: The amino acid residue immediately C-terminal to the aspartic acid has a major impact. Sequences with low steric hindrance are most susceptible.[1] The most problematic sequences include:

  • Asp-Gly[1][2]

  • Asp-Asn[1][2]

  • Asp-Ser[1][2]

  • Asp-Thr[1]

Q4: How can I detect aspartimide formation and its related byproducts?

A4: You can detect these impurities by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • HPLC: Look for multiple peaks appearing close to the main product peak. The β-aspartyl peptide, being an isomer, can have a very similar retention time, making separation challenging.[1][5]

  • MS: Aspartimide formation itself results in the loss of water (-18 Da) from the peptide, which can be detected by MS.[1] The α- and β-peptide byproducts will have the same mass as the target peptide, making them indistinguishable by MS alone.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound or other Asp(Obzl) derivatives in your peptide synthesis.

Problem Potential Cause Recommended Solution
Multiple peaks around the target peptide mass in HPLC/MS, some with identical mass. This is a classic sign of aspartimide formation leading to α/β-peptide isomers.[2][3]1. Modify Deprotection Conditions (Fmoc-SPPS): - Replace 20% piperidine with a weaker base like 5% piperazine.[1] - Add 0.1 M HOBt or 0.1 M formic acid to your 20% piperidine solution to lower the basicity.[1][3] - Reduce deprotection time and temperature.[1]
Mass spec shows a significant peak at -18 Da from the expected product mass. This indicates the presence of the stable aspartimide intermediate.1. Review Synthesis Conditions: This is a direct consequence of the cyclization reaction. Implement the solutions for α/β-peptide formation.2. For future syntheses, consider alternative protecting groups.
Low overall yield and presence of truncated sequences (deletion sequences). Incomplete coupling or chain termination due to aspartimide formation.[3][5] The bulky Z/Fmoc and Obzl groups can also cause steric hindrance.[3]1. Optimize Coupling: Perform a double coupling for the amino acid being coupled to the Asp residue.[3] Use a more powerful coupling reagent like HATU or HCTU.[3]2. Prevent Aspartimide Formation: Use backbone protection (e.g., a Dmb-protected dipeptide) for highly susceptible sequences like Asp-Gly.[1][3]
Difficulty purifying the final peptide to homogeneity. The byproducts, especially the β-peptide isomer, co-elute with the desired product.[5]1. Prevention is Key: The most effective strategy is to minimize the formation of these impurities during synthesis.2. For future syntheses, use a bulkier side-chain protecting group on Aspartic Acid, such as tert-butyl (OtBu) or even more sterically demanding groups like 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno), which are known to significantly suppress aspartimide formation.[7][8]

Quantitative Data Summary

The choice of side-chain protecting group on the Aspartic acid residue has a dramatic effect on the extent of aspartimide formation. The data below is derived from a model peptide (H-Val-Lys-Asp-X-Tyr-Ile-OH) after extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Asp Protecting Group Residue X Target Peptide (%) Aspartimide (%) α/β-piperidides (%) D-Asp (%)
OtBu (Standard) Gly26.81.366.812.3
OMpe Gly81.30.814.82.9
OBno (Optimized) Gly96.8 0.3 1.2 0.2
OtBu (Standard) Asn47.90.846.59.8
OBno (Optimized) Asn98.2 0.2 0.2 0.1

Data summarized from comparative tests presented by industry suppliers.[9] OMpe = 3-methyl-3-pentyl; OBno = 5-n-butyl-5-nonyl.

This table clearly demonstrates that while the standard OtBu group is highly susceptible to side reactions in challenging sequences, bulkier protecting groups like OBno can virtually eliminate the problem. The Obzl group used in this compound is generally considered less effective at preventing aspartimide formation than OtBu due to its lower steric bulk.[3]

Experimental Protocols & Methodologies

Protocol 1: Stress Test for Aspartimide Formation

This protocol is used to evaluate the stability of a protected aspartic acid residue within a peptide sequence under prolonged basic conditions, simulating a large number of deprotection cycles in Fmoc-SPPS.

  • Synthesize the Model Peptide: Assemble the desired peptide sequence (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) on a suitable resin up to the Asp residue.[5]

  • Treatment with Piperidine: After the final coupling, treat the dried peptidyl-resin with a solution of 20% piperidine in DMF for an extended period (e.g., 200 minutes) at room temperature.[5]

  • Washing: After the treatment, wash the resin thoroughly with DMF (5 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).[5]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Analysis: Analyze the crude peptide product by analytical HPLC and LC-MS to quantify the target peptide and all related byproducts (aspartimide, piperidides, α/β-peptides).

Protocol 2: Mitigation Strategy - Using HOBt in Deprotection Solution

This protocol modifies the standard Fmoc deprotection step to suppress base-catalyzed aspartimide formation.

  • Prepare Modified Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M Hydroxybenzotriazole (HOBt).[1]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with the modified deprotection solution for 5 minutes, drain, and repeat for an additional 15 minutes.[4]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine and HOBt before proceeding to the next coupling step.[4]

Visualizations

Aspartimide Formation Pathway

The following diagram illustrates the chemical pathway leading to the formation of aspartimide and subsequent problematic byproducts during Fmoc-SPPS.

Peptide Peptide with Asp(OBzl) Deprotonated Deprotonated Amide (Backbone Anion) Peptide->Deprotonated + Piperidine - H⁺ Aspartimide Aspartimide Intermediate (- H₂O) Deprotonated->Aspartimide Intramolecular Attack AlphaPeptide Desired α-Peptide Aspartimide->AlphaPeptide + H₂O (Ring Opening) BetaPeptide Undesired β-Peptide Aspartimide->BetaPeptide + H₂O (Ring Opening) Piperidide Piperidide Adducts Aspartimide->Piperidide + Piperidine Racemized Racemized Peptides (D-Asp) Aspartimide->Racemized Epimerization

Caption: Mechanism of aspartimide formation and subsequent side products.[3]

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and addressing issues related to aspartimide formation.

Start Crude Peptide Analysis (HPLC/MS) CheckMass Mass Spec shows -18 Da peak? Start->CheckMass CheckHPLC Multiple peaks with target mass? CheckMass->CheckHPLC No AspartimideConfirmed Problem: Aspartimide Formation Confirmed CheckMass->AspartimideConfirmed Yes CheckHPLC->AspartimideConfirmed Yes OtherIssue Investigate Other Issues (e.g., Incomplete Coupling) CheckHPLC->OtherIssue No Solution1 Modify Deprotection: - Weaker Base - Additive (HOBt) AspartimideConfirmed->Solution1 Solution2 For Future Synthesis: - Use Bulky Protecting Group - Use Backbone Protection AspartimideConfirmed->Solution2

Caption: A logical workflow for troubleshooting aspartimide-related side reactions.

References

Technical Support Center: Optimizing Coupling Efficiency of H-Asp(Obzl)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of H-Asp(Obzl)-OtBu.HCl in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its protecting groups important?

A1: this compound is a protected form of the amino acid L-aspartic acid. The amino group is in its hydrochloride salt form, the side-chain carboxyl group is protected by a benzyl (Bzl) group, and the alpha-carboxyl group is protected by a tert-butyl (OtBu) group. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and to direct the formation of the peptide bond at the desired amino group. The choice of protecting groups is fundamental to the overall synthesis strategy, with the acid-labile tert-butyl group being compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[1]

Q2: What are the primary challenges when coupling this compound?

A2: The main challenges are ensuring complete coupling to the growing peptide chain and minimizing side reactions. For aspartic acid derivatives, the most significant side reaction is the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, especially under basic conditions, leading to a cyclic imide.[2][3] Aspartimide formation can result in impurities such as α- and β-peptides and racemization, which can be difficult to separate from the target peptide.[4][5]

Q3: Which coupling reagents are recommended for this compound?

A3: Several coupling reagents can be effectively used. The choice often depends on the specific requirements of the synthesis, such as the steric hindrance of the coupling partners and the desired reaction time. Commonly used reagents include:

  • Uronium/Aminium salts: HATU, HBTU, and COMU are highly efficient reagents that lead to fast reaction rates and high yields, with a low risk of racemization.[2][6] HATU is often considered one of the most efficient reagents, especially for difficult couplings.[7]

  • Phosphonium salts: PyBOP is another efficient reagent with a low risk of racemization.[2]

  • Carbodiimides: EDC and DIC, typically used with additives like HOBt or OxymaPure, are also effective. The additives are crucial for suppressing racemization.[2][3]

Q4: What is the role of a base in the coupling reaction?

A4: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required for two main reasons. First, it neutralizes the hydrochloride salt of this compound to liberate the free amine for the coupling reaction.[8] Second, it is necessary for the activation of the carboxylic acid by uronium/aminium and phosphonium salt reagents.[6] It is crucial to use the appropriate amount of base, as excess base can promote side reactions like aspartimide formation and racemization.[3]

Q5: How can I monitor the progress of the coupling reaction?

A5: In solid-phase peptide synthesis (SPPS), the Kaiser test is a common method to check for the presence of free primary amines.[2] A positive Kaiser test (blue color) indicates an incomplete reaction, and the coupling step should be repeated. A negative test (yellow color) signifies that the coupling is complete. For solution-phase synthesis, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the reaction progress.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time. 2. Sterically hindered amino acids. 3. Inefficient activation of the carboxylic acid.1. Extend the reaction time and continue to monitor. 2. Repeat the coupling step. 3. Switch to a more powerful coupling reagent like HATU or COMU.[2] 4. Ensure the correct stoichiometry of reagents is used.
Presence of Impurities with the Same Mass (e.g., β-peptides) Aspartimide formation and subsequent hydrolysis. This is more prevalent in sequences with Asp-Gly or Asp-Asn motifs.[1][4]1. Minimize the use of strong bases and consider using a weaker base like sym-collidine. 2. Reduce the pre-activation time of the amino acid.[3] 3. For future syntheses, consider using an aspartic acid derivative with a bulkier side-chain protecting group to sterically hinder the formation of the cyclic imide.[3][4]
Racemization of the Aspartic Acid Residue 1. Prolonged activation time. 2. Use of a strong base. 3. Lack of a racemization-suppressing additive with carbodiimide reagents.1. Keep the pre-activation time to a minimum.[3] 2. Use the minimum necessary amount of a sterically hindered base like DIPEA.[3] 3. Always use an additive such as HOBt or OxymaPure when using carbodiimide coupling reagents like DIC or EDC.[3] 4. Consider using a phosphonium salt-based reagent like PyBOP, which is known for low racemization potential.[3]
Guanidinylation of the N-terminal Amine Excess uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free N-terminus of the peptide.1. Avoid using a large excess of the coupling reagent. A slight excess of the carboxylic acid component relative to the coupling reagent is recommended.[3] 2. A short pre-activation of the carboxylic acid before adding it to the amine component can help consume the coupling reagent.[3]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighLowFast reaction rates, high yields, effective for sterically hindered couplings.[2]Higher cost, potential for side reactions if used in excess.[2]
HBTU Uronium SaltHighLowGood performance for routine synthesis, well-established.[2]Less reactive than HATU, can be less effective for difficult sequences.[2]
COMU Uronium SaltVery HighVery LowHigh efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[2][6]Relatively newer compared to HBTU/HATU.[2]
PyBOP Phosphonium SaltHighLowEfficient with low racemization, byproducts are generally less hazardous than BOP.[2]More expensive than carbodiimides.[2]
EDC/HOBt Carbodiimide/AdditiveModerate to HighLow (with HOBt)Water-soluble byproducts, suitable for solution-phase and certain solid-phase applications.[2]Can be less efficient for sterically hindered couplings.[2]
DIC/HOBt Carbodiimide/AdditiveModerate to HighLow (with HOBt)Good for routine synthesis, byproducts are easily removed.Can be less efficient for sterically hindered couplings.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[2]

  • Fmoc-Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture at room temperature for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.[2]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Allow for pre-activation for 2-5 minutes.[2]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[2]

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.[2]

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times).[2]

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[2]

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.[2]

Protocol 2: General Solution-Phase Coupling using EDC/HOBt

  • Reaction Setup:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in DMF.

    • Add this compound (1.1 eq) to the solution.

    • Add DIPEA (2.5 eq) dropwise to the mixture and stir for 5 minutes to neutralize the hydrochloride salt and facilitate the coupling.[8]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the cooled solution.[8]

  • Reaction Progression:

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[8]

Visualizations

Peptide_Coupling_Workflow cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Repetition Resin Resin Swelling Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Swell Activation Amino Acid Activation (e.g., HATU/DIPEA) Deprotection->Activation 2. Deprotect & Wash Coupling Coupling to Resin Activation->Coupling 3. Pre-activate Monitoring Monitoring (Kaiser Test) Coupling->Monitoring 4. Couple (1-2h) Monitoring->Coupling Incomplete (Recouple) Wash Wash Resin (DMF) Monitoring->Wash Complete Next_Cycle Next Coupling Cycle Wash->Next_Cycle

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Troubleshooting_Tree start Coupling Reaction Complete? incomplete Incomplete Coupling start->incomplete No complete Coupling Complete start->complete Yes extend_time Extend reaction time incomplete->extend_time check_purity Check Purity by LC-MS complete->check_purity recouple Recouple with same reagents stronger_reagent Recouple with stronger reagent (e.g., HATU) recouple->stronger_reagent extend_time->recouple pure Product is Pure check_purity->pure Yes impure Impurities Detected check_purity->impure No same_mass Impurities with same mass? impure->same_mass diff_mass Optimize chromatography same_mass->diff_mass No aspartimide Suspect Aspartimide Formation same_mass->aspartimide Yes optimize_conditions Optimize future couplings: - Use less base - Reduce activation time - Consider bulky protecting groups aspartimide->optimize_conditions

Caption: Decision tree for troubleshooting common peptide coupling issues.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Asparagine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with the synthesis of peptides containing asparagine (Asn) derivatives, a frequent cause of low yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is synthesizing peptides containing asparagine so challenging?

A1: Synthesizing peptides with asparagine residues presents several key difficulties that can lead to low yields and impurities. The primary challenges include:

  • Aspartimide Formation: A significant side reaction where the peptide backbone can attack the asparagine side chain, leading to a succinimide intermediate. This can result in a mixture of α- and β-aspartyl peptides and racemization.[1][2][3] This reaction is particularly common in sequences containing Asp-Gly motifs.[2]

  • Side-Chain Dehydration: During the activation step of the carboxyl group of an unprotected asparagine, the side-chain amide can be dehydrated to form a β-cyanoalanine residue.[3][4][5] This is especially prevalent when using carbodiimide-based coupling reagents like DCC and DIC.[6][7]

  • Poor Solubility and Aggregation: The unprotected Fmoc-Asn-OH derivative has very low solubility in common solvents used in solid-phase peptide synthesis (SPPS), which can lead to incomplete coupling reactions.[4][7][8] Additionally, peptide sequences rich in asparagine are prone to aggregation, further hindering reaction efficiency.[3][9]

Q2: What is the most recommended general strategy to improve the synthesis of asparagine-containing peptides?

A2: The most effective and widely recommended strategy is to use a side-chain protected asparagine derivative throughout the synthesis.[3][5][7] The trityl (Trt) group is the most commonly used protecting group for the asparagine side chain in Fmoc-based SPPS.[7][8] Using Fmoc-Asn(Trt)-OH offers several advantages:

  • It prevents the dehydration of the side-chain amide to a nitrile.[4][7]

  • The bulky trityl group sterically hinders the formation of the aspartimide intermediate.[3]

  • It significantly improves the solubility of the amino acid derivative in organic solvents.[7][8][10]

Troubleshooting Guide

Problem 1: My final peptide has a significant impurity with a mass of -18 Da from the expected molecular weight.

  • Question: What is the likely cause of this -18 Da impurity and how can I prevent it?

  • Answer: This mass loss is a strong indicator of dehydration of the asparagine side-chain amide to a nitrile, forming a β-cyanoalanine residue.[3][7] This side reaction is particularly common when using carbodiimide-based coupling reagents such as DCC or DIC with unprotected asparagine.[6][7]

    Solutions:

    • Utilize Side-Chain Protection: The most effective way to prevent this is by using Fmoc-Asn(Trt)-OH. The trityl group shields the side-chain amide, preventing dehydration.[7]

    • Choose Alternative Coupling Reagents: If using unprotected Fmoc-Asn-OH is necessary, avoid carbodiimide-based activators. Instead, opt for phosphonium-based reagents like BOP and PyBOP, or aminium/uronium-based reagents like HATU and HBTU, which are less likely to cause this side reaction.[5][6][7] Using pre-formed active esters like Fmoc-Asn-OPfp can also be a good alternative.[5][11]

Problem 2: The HPLC chromatogram of my crude peptide shows multiple hard-to-separate peaks with the correct mass.

  • Question: What could be causing these isomeric impurities and how can I minimize them?

  • Answer: This issue is a classic sign of aspartimide formation. The cyclic aspartimide intermediate can be hydrolyzed to form both the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate via HPLC.[1][2][12] Racemization at the α-carbon of the aspartic acid residue can also occur.[1][2]

    Solutions:

    • Employ Bulky Side-Chain Protecting Groups: While the standard tert-butyl (tBu) ester for Asp is susceptible, using bulkier protecting groups can sterically hinder the cyclization.[2][13] For asparagine, the Trityl (Trt) group on the side-chain amide offers some protection.

    • Modify Deprotection Conditions: Adding an acidic additive to the piperidine solution used for Fmoc deprotection can suppress this base-catalyzed side reaction. A common approach is to use a solution of 20% piperidine with 0.1 M HOBt in DMF.[12][13]

    • Backbone Protection: For particularly problematic sequences (e.g., Asp-Gly), a more advanced strategy is to use a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the amino acid following the asparagine.[12][14] This is often accomplished by using a pre-formed dipeptide building block.

Problem 3: I am observing incomplete coupling reactions, especially for asparagine or the subsequent amino acid.

  • Question: What are the potential reasons for poor coupling efficiency and how can I improve it?

  • Answer: Incomplete coupling involving asparagine can be due to its poor solubility or aggregation of the growing peptide chain on the solid support.

    Solutions:

    • Use a Soluble Asparagine Derivative: As mentioned, unprotected Fmoc-Asn-OH has very poor solubility.[4][7][8] Switching to Fmoc-Asn(Trt)-OH, which has good solubility in DMF and NMP, is the primary solution.[7][8]

    • Combat Peptide Aggregation: For asparagine-rich or other aggregation-prone sequences, several strategies can be employed:

      • Change Solvents: Switching from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl can help disrupt secondary structures that lead to aggregation.[12][14]

      • Elevated Temperature: Performing the coupling at a higher temperature can improve reaction kinetics and disrupt aggregation.

      • Microwave Synthesis: Microwave-assisted peptide synthesis can be very effective in driving difficult couplings to completion.

      • Specialized Resins: Using a low-substitution resin or a PEG-based resin like TentaGel can reduce inter-chain aggregation.[14]

Data Presentation

Table 1: Comparison of Unprotected vs. Trt-Protected Asparagine in Fmoc-SPPS

ParameterFmoc-Asn-OH (Unprotected)Fmoc-Asn(Trt)-OH (Protected)
Solubility in DMF/NMP Very low[7][8]Good[7][8]
Risk of Side-Chain Dehydration High, especially with carbodiimide activators[5][7]Negligible[7]
Susceptibility to Aspartimide Formation HighReduced due to steric hindrance
Expected Crude Purity Lower, due to side reactions and incomplete couplingSignificantly higher
Overall Yield Often reducedGenerally higher

Table 2: Performance of Different Coupling Reagents with Asparagine

Coupling Reagent ClassExamplesPerformance with Unprotected AsnRecommendation
Carbodiimides DCC, DICHigh risk of side-chain dehydration to nitrile.[6][8]Not recommended for unprotected Asn.
Phosphonium Salts BOP, PyBOPEfficient coupling with minimal side reactions.[6][15] BOP produces a carcinogenic byproduct.[6][15]PyBOP is a good choice.
Aminium/Uronium Salts HBTU, HATURapid and efficient coupling with low racemization.[6][16]Excellent choice for difficult couplings.[7]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH

This protocol outlines a standard manual coupling procedure for incorporating an Asn(Trt) residue into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-4 equivalents), a coupling agent like HATU (3-4 equivalents), and a base such as DIPEA (6-8 equivalents) in DMF. Allow this pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling is incomplete.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

Protocol 2: Cleavage of a Peptide Containing Asn(Trt)

The choice of cleavage cocktail is dependent on the other amino acids present in the peptide. The trityl cation released during cleavage must be effectively scavenged to prevent re-attachment to sensitive residues like tryptophan.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation:

    • For peptides without other sensitive residues: A common cocktail is TFA/TIS/Water (95:2.5:2.5) .

    • For peptides containing sensitive residues like Trp, Cys, Met: A more robust scavenger-containing cocktail like "Reagent K" is recommended: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) .[7]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Incubate at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Mandatory Visualizations

Asparagine_Side_Reactions cluster_dehydration Dehydration to Nitrile cluster_aspartimide Aspartimide Formation Unprotected_Asn Fmoc-Asn-OH Nitrile β-Cyanoalanine Residue (-18 Da) Unprotected_Asn->Nitrile Carbodiimide (DCC/DIC) Peptide_Asn Peptide-Asn-Xaa Aspartimide Aspartimide Intermediate Peptide_Asn->Aspartimide Base (Piperidine) Alpha_Peptide α-Peptide (Correct) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Isomer) Aspartimide->Beta_Peptide Hydrolysis

Caption: Key side reactions of asparagine in peptide synthesis.

Troubleshooting_Workflow Start Low Peptide Yield with Asparagine Check_Mass Analyze Crude Product by MS Start->Check_Mass Mass_Loss Significant -18 Da Peak? Check_Mass->Mass_Loss Check_Purity Analyze Crude Product by HPLC Isomers Multiple, hard-to-separate peaks with correct mass? Check_Purity->Isomers Mass_Loss->Check_Purity No Dehydration Probable Cause: Side-chain Dehydration Mass_Loss->Dehydration Yes Dehydration_Sol Solution: 1. Use Fmoc-Asn(Trt)-OH 2. Use non-carbodiimide coupling agents (HATU, PyBOP) Dehydration->Dehydration_Sol Aspartimide Probable Cause: Aspartimide Formation Isomers->Aspartimide Yes Incomplete_Coupling Deletion sequences present? Isomers->Incomplete_Coupling No Aspartimide_Sol Solution: 1. Use Fmoc-Asn(Trt)-OH 2. Add HOBt to piperidine 3. Use backbone protection for Asp-Gly Aspartimide->Aspartimide_Sol Aggregation Probable Cause: Poor Solubility / Aggregation Incomplete_Coupling->Aggregation Yes Aggregation_Sol Solution: 1. Use Fmoc-Asn(Trt)-OH 2. Use NMP, chaotropic salts 3. Increase temperature Aggregation->Aggregation_Sol

Caption: Troubleshooting workflow for low yield in Asn-containing peptide synthesis.

References

Technical Support Center: Purification of Peptides Containing Asp(Obzl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of peptides containing the Asp(Obzl) residue.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the purification of peptides containing Asp(Obzl)?

A1: The two most significant challenges are:

  • Aspartimide Formation: This is an intramolecular side reaction where the peptide backbone nitrogen attacks the side-chain benzyl ester of the aspartic acid residue. This cyclization can lead to the formation of several hard-to-separate impurities, including α- and β-aspartyl peptides and their racemized forms. This issue is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, Asp-Ser, or Asp-Asn motifs.

  • Poor Solubility and Aggregation: Peptides containing the hydrophobic benzyl protecting group on the aspartic acid residue, especially longer peptides or those with multiple hydrophobic residues, often exhibit poor solubility in standard HPLC mobile phases, leading to aggregation, precipitation, and difficult purification.

Q2: What are the common impurities observed during the purification of Asp(Obzl)-containing peptides?

A2: Besides truncated or deleted sequences, the most common process-related impurities are aspartimide-related byproducts. The aspartimide intermediate can lead to the formation of D-Asp peptides, β-peptides, and piperidide adducts. These impurities often have very similar retention times to the desired α-peptide in reversed-phase HPLC, making their separation challenging.

Q3: How can I minimize aspartimide formation during solid-phase peptide synthesis (SPPS)?

A3: Aspartimide formation can be minimized by modifying the Fmoc-deprotection step. Adding a weak acid like 0.1 M 1-hydroxybenzotriazole (HOBt) or Oxyma to the 20% piperidine in DMF solution can significantly reduce this side reaction.[1][2][3]

Troubleshooting Guides

Issue 1: Aspartimide-Related Impurities Detected in Crude Peptide

Symptoms:

  • Multiple peaks with the same mass as the target peptide are observed in the LC-MS analysis of the crude product.

  • Broad or tailing peaks during HPLC purification, suggesting the presence of closely related species.

Troubleshooting Steps:

  • Modify Fmoc Deprotection Conditions:

    • Action: Add 0.1 M HOBt or Oxyma to your 20% piperidine in DMF deprotection solution.

    • Rationale: These additives act as weak acids, protonating the backbone amide and reducing its nucleophilicity, thereby suppressing the attack on the Asp(Obzl) side chain.

  • Optimize Cleavage from the Resin:

    • Action: Perform the cleavage at a reduced temperature (0-5 °C).

    • Rationale: Lower temperatures slow down the rate of aspartimide formation, which can also be catalyzed by strong acids.

  • Select Appropriate Scavengers:

    • Action: Use a scavenger cocktail tailored to your peptide sequence. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

    • Rationale: Scavengers "trap" the reactive carbocations generated during cleavage, preventing them from reacting with sensitive residues and promoting side reactions.[4]

Issue 2: Peptide Precipitation or Poor Resolution During HPLC Purification

Symptoms:

  • The crude peptide does not fully dissolve in the injection solvent.

  • The peptide precipitates on the HPLC column, leading to high backpressure.

  • Broad, tailing, or split peaks are observed in the chromatogram.

Troubleshooting Steps:

  • Optimize Sample Dissolution:

    • Action: Dissolve the crude peptide in a stronger, less aqueous solvent like neat DMSO, DMF, or a small amount of formic acid or TFA before diluting with the initial mobile phase.

    • Rationale: The hydrophobic nature of the Asp(Obzl) group and the overall peptide sequence may require a stronger organic solvent to achieve complete dissolution.

  • Adjust HPLC Mobile Phase Composition:

    • Action:

      • Increase the initial concentration of the organic solvent (e.g., acetonitrile or methanol) in your gradient.

      • Consider adding a small percentage (0.1-1%) of a stronger organic solvent like isopropanol or hexafluoroisopropanol (HFIP) to both mobile phases.

      • Incorporate a low concentration of an ion-pairing agent like TFA (0.1%) in both mobile phases.

    • Rationale: Increasing the organic content of the mobile phase enhances the solubility of hydrophobic peptides.[5] HFIP is particularly effective at disrupting peptide aggregation. TFA protonates acidic residues, increasing hydrophobicity and improving peak shape.

  • Elevate Column Temperature:

    • Action: Perform the purification at a slightly elevated temperature (e.g., 40-50 °C).

    • Rationale: Increased temperature can improve the solubility of the peptide and reduce mobile phase viscosity, leading to sharper peaks and better resolution.[5] However, be cautious as excessive heat can promote peptide degradation.

Data Presentation

Table 1: Effect of Fmoc Deprotection Additives on Aspartimide Formation

Deprotection ReagentAspartimide Formation (%)Reference
20% Piperidine in DMF20[3]
20% Piperidine in DMF + 0.5 M OxymaSignificantly Reduced[3]
20% Piperidine in DMF + 0.5 M HOBtSignificantly Reduced[3]
Dipropylamine (DPA) in NMP11[3]

Table 2: Common Scavengers Used in Cleavage Cocktails

ScavengerTarget Reactive SpeciesTypical Concentration (%)
Watert-butyl cations2.5 - 5
Triisopropylsilane (TIS)Trityl and Pbf cations2.5 - 5
1,2-Ethanedithiol (EDT)t-butyl cations, reduces Cys/Met oxidation2.5
ThioanisoleAids in Arg(Pbf) removal, suppresses Cys/Met oxidation5 - 10

Experimental Protocols

Protocol 1: Fmoc Deprotection with HOBt Additive

Objective: To minimize aspartimide formation during SPPS.

Materials:

  • Peptide-resin

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine

  • HOBt (1-Hydroxybenzotriazole)

  • Reaction vessel for SPPS

Procedure:

  • Prepare Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF. For example, to prepare 10 mL, mix 2 mL of piperidine, 0.135 g of HOBt, and bring the volume to 10 mL with DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 20 minutes.

  • Deprotection: Drain the DMF and add the 20% piperidine/0.1 M HOBt solution to the resin, ensuring it is fully submerged.

  • Reaction: Allow the deprotection reaction to proceed for the standard time used in your protocol (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute) to remove all traces of piperidine and HOBt.

  • Proceed with the next coupling step.

Protocol 2: Reversed-Phase HPLC Purification of a Hydrophobic Asp(Obzl)-Containing Peptide

Objective: To purify a crude Asp(Obzl)-containing peptide that exhibits poor solubility.

Materials:

  • Crude peptide

  • DMSO (Dimethyl sulfoxide), HPLC grade

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • TFA (Trifluoroacetic acid), HPLC grade

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO (e.g., 10-20 mg/mL).

    • Sonicate briefly if necessary to aid dissolution.

    • Centrifuge the solution to pellet any insoluble material.

    • Dilute the supernatant with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to a suitable concentration for injection.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm

    • Flow Rate: 1 mL/min

    • Detection: 220 nm

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 70% B

      • 35-40 min: 70% to 90% B

      • 40-45 min: 90% B

      • 45-50 min: 90% to 20% B

      • 50-60 min: 20% B

    • Note: This is a starting gradient. The initial percentage of B and the gradient slope may need to be optimized based on the retention time of your peptide. For very hydrophobic peptides, a higher starting percentage of B and a shallower gradient may be required.

Mandatory Visualization

Troubleshooting_Aspartimide_Formation start Crude Peptide Analysis (LC-MS) issue Aspartimide-Related Impurities Detected? start->issue solution1 Modify Fmoc Deprotection: Add 0.1M HOBt/Oxyma to Piperidine Solution issue->solution1 Yes end Proceed to Purification issue->end No solution2 Optimize Cleavage: Reduce Temperature (0-5 °C) solution1->solution2 solution3 Select Appropriate Scavengers solution2->solution3 reanalyze Re-synthesize and Analyze Crude Peptide solution3->reanalyze reanalyze->issue

Caption: Troubleshooting workflow for aspartimide formation.

HPLC_Troubleshooting_Workflow start Peptide Dissolution for HPLC issue Poor Solubility or Precipitation? start->issue solution1 Optimize Dissolution Solvent: Use DMSO, DMF, or Formic Acid issue->solution1 Yes end Successful Purification issue->end No solution2 Adjust Mobile Phase: Increase Organic Content, Add HFIP solution1->solution2 solution3 Elevate Column Temperature: Run at 40-50 °C solution2->solution3 reinject Re-dissolve and Inject into HPLC solution3->reinject reinject->issue

References

Technical Support Center: Aggregation in Peptides Containing H-Asp(Obzl)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation, specifically when synthesizing or handling peptides containing the protected amino acid derivative, H-Asp(Obzl)-OtBu.HCl.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to peptide aggregation during and after synthesis.

Q1: My peptide containing this compound is precipitating or forming a gel during solid-phase peptide synthesis (SPPS). What should I do?

A1: This is a classic sign of on-resin aggregation, where the growing peptide chains interact with each other, hindering reaction kinetics and leading to incomplete synthesis. The bulky and hydrophobic benzyl (Bzl) and tert-butyl (tBu) protecting groups on the this compound residue can contribute to this phenomenon.

Initial Steps:

  • Visual Inspection: Observe the resin beads. A shrinking or clumping appearance suggests aggregation.[1]

  • Solvent Tests: Attempt to swell the resin in various solvents. Poor swelling is an indicator of aggregation.

Troubleshooting Actions:

  • Change the Solvent System: Switch from standard solvents like DMF to more disruptive ones.[2]

    • N-Methyl-2-pyrrolidone (NMP) can be more effective at disrupting aggregates.

    • Adding chaotropic salts like LiCl or KSCN to the DMF can help break up secondary structures.[1]

    • In severe cases, a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate at elevated temperatures (up to 55 °C) can be used for coupling steps.[3]

  • Increase Coupling Time and Temperature: Allow for longer coupling times or gently heat the reaction vessel.[4] Microwave-assisted synthesis can also be beneficial in overcoming aggregation-induced slow reaction rates.[5]

  • Use Stronger Activation Reagents: Employ more potent coupling reagents like HATU or HBTU to drive the reaction to completion.[3]

  • Incorporate Structure-Disrupting Elements: If the sequence allows, strategically placing proline or pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[1][3]

Q2: After cleavage and purification, my peptide has a low yield and poor solubility. Could this be due to aggregation?

A2: Yes, aggregation can significantly impact post-synthesis processing. Peptides that were aggregated on the resin are often difficult to dissolve after cleavage, leading to losses during purification and handling.

Troubleshooting Actions:

  • Optimize Dissolution Protocol:

    • Start with common organic solvents like DMSO or DMF.[6]

    • If the peptide is acidic (containing Asp, Glu), try a dilute basic buffer (e.g., aqueous ammonia).[6] If it's basic (containing Lys, Arg, His), use a dilute acidic solution (e.g., acetic acid).[6]

    • For highly hydrophobic peptides, initial dissolution in a small amount of a strong solvent like TFA or formic acid may be necessary, followed by careful dilution.[6]

  • Employ Disaggregating Agents:

    • High concentrations of denaturants like 6-8 M guanidine hydrochloride (GdnHCl) or urea can be used to solubilize aggregates.[6]

    • The addition of organic co-solvents such as acetonitrile or isopropanol can also improve solubility.[6]

  • Characterize the Aggregates: Before attempting to force solubilization, it is crucial to understand the nature of the aggregates. Techniques like Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Fourier-Transform Infrared Spectroscopy (FTIR) can provide insights into the size and structure of the aggregates.[7]

Q3: I'm observing a significant side product with a mass corresponding to the loss of water in my peptide containing an Asp-Gly or Asp-Ser sequence. What is happening?

A3: You are likely observing aspartimide formation, a common side reaction with aspartic acid residues, especially when followed by small amino acids like glycine or serine.[8] The piperidine used for Fmoc deprotection can catalyze this intramolecular cyclization.

Preventative Measures during Synthesis:

  • Use Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid preceding the aspartic acid can prevent this side reaction.[1]

  • Utilize Pseudoproline Dipeptides: If the sequence is Asp-Ser or Asp-Thr, using a pseudoproline dipeptide at that position can effectively block aspartimide formation.[1][3]

  • Modified Deprotection Conditions: Adding HOBt to the piperidine deprotection solution can suppress this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation?

A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures.[3] This can occur both during solid-phase synthesis and in solution after the peptide has been cleaved from the resin. The primary driving forces for aggregation are intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets, and hydrophobic interactions.[1][9]

Q2: How do the Obzl and OtBu protecting groups in this compound contribute to aggregation?

A2: The benzyl (Obzl) and tert-butyl (OtBu) groups are both bulky and hydrophobic.[10] When incorporated into a growing peptide chain, these groups can significantly increase the overall hydrophobicity of the peptide. This increased hydrophobicity promotes self-association through hydrophobic interactions, particularly in the polar solvents typically used for peptide synthesis, thereby increasing the propensity for aggregation.

Q3: What analytical techniques can I use to detect and characterize peptide aggregation?

A3: A variety of biophysical techniques can be employed to study peptide aggregation:[7]

  • Visual Inspection: The simplest method is to check for turbidity or precipitation.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large, light-scattering aggregates.[11]

  • Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which fluoresces upon binding to β-sheet structures, is a common method for detecting amyloid-like fibrils.[11]

  • Circular Dichroism (CD) Spectroscopy: CD can provide information about the secondary structure of the peptide. A transition from a random coil to a β-sheet conformation is often indicative of aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is excellent for detecting the formation of soluble oligomers and larger aggregates.[12]

  • Electron Microscopy (EM): Techniques like Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the aggregates (e.g., amorphous, fibrillar).[7]

Data Presentation

Table 1: Recommended Solvents for Overcoming Peptide Aggregation

Solvent/AdditiveApplicationRationale
N-Methyl-2-pyrrolidone (NMP)Alternative to DMF for coupling and deprotectionHigher boiling point and better solvating properties for some sequences.[1]
Dimethyl Sulfoxide (DMSO)Co-solvent for coupling and deprotectionA powerful dissociating solvent that can disrupt internal aggregation.[2]
Chaotropic Salts (e.g., LiCl, KSCN)Additive to DMF (e.g., 0.4 M)Disrupts hydrogen bonding and secondary structure formation.[1]
"Magic Mixture"For severe on-resin aggregationA combination of DCM/DMF/NMP with detergent and ethylene carbonate for enhanced solubilization.[3]
Guanidine Hydrochloride (6-8 M)Post-synthesis solubilization of aggregatesA strong denaturant that unfolds aggregated structures.[6]
Trifluoroacetic Acid (TFA)Initial solubilization of highly hydrophobic peptidesA very strong solvent for peptides that are insoluble in other organic solvents.[6]

Experimental Protocols

Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Cycle

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes.[8]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HCTU (3-5 equivalents) in DMF.

    • Add a base such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents).

    • Add the activation mixture to the deprotected peptide-resin.

    • Agitate the reaction for 1-2 hours at room temperature.[8]

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat the cycle for each amino acid in the sequence.

Protocol 2: Post-Cleavage Peptide Solubilization Test

  • Aliquot the Peptide: Place a small, known amount of the lyophilized crude peptide into several microcentrifuge tubes.

  • Initial Solvent Addition: To each tube, add a different solvent to test for solubility. Start with water, then progress to 10% acetic acid, acetonitrile, DMSO, and DMF.

  • Mechanical Agitation: Vortex each tube vigorously for 1-2 minutes.

  • Sonication: If the peptide is not fully dissolved, sonicate the tubes in a water bath for 5-10 minutes.

  • Visual Inspection: Carefully inspect the solution against a dark background for any visible particulates.[13] If the solution is clear, the peptide is soluble at that concentration.[13]

  • Systematic Testing: If the peptide is insoluble, repeat steps 2-5 with different solvents or solvent mixtures from Table 1 in separate tubes.[13] If it is soluble, you can perform serial dilutions to find the saturation point.[13]

Visualizations

cluster_spps SPPS Cycle cluster_aggregation Aggregation Pathway Start Start SPPS Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., this compound) Washing1->Coupling Washing2 Washing Coupling->Washing2 Monomer Soluble Peptide Monomers Coupling->Monomer Hydrophobic Protecting Groups (Obzl, OtBu) Increase Propensity Check Repeat for next amino acid? Washing2->Check Check->Deprotection Yes End Cleavage & Purification Check->End No Oligomer Soluble Oligomers Monomer->Oligomer Self-Association Fibril Insoluble Fibrils / Aggregates Oligomer->Fibril Growth & Precipitation

Caption: Workflow of SPPS and the influence of hydrophobic protecting groups on aggregation.

Start Aggregation Observed (Precipitation, Gelation, Low Yield) OnResin During SPPS? Start->OnResin PostCleavage Post-Cleavage? OnResin->PostCleavage No ChangeSolvent Change Solvent System (NMP, DMSO, Chaotropic Salts) OnResin->ChangeSolvent Yes OptimizeSolubility Optimize Solubilization (pH, Organic Solvents, Denaturants) PostCleavage->OptimizeSolubility Yes ModifyConditions Modify Reaction Conditions (Higher Temp, Longer Time, Microwave) ChangeSolvent->ModifyConditions StructureBreakers Incorporate Structure-Breakers (Pro, Pseudoproline) ModifyConditions->StructureBreakers Resolved Problem Resolved StructureBreakers->Resolved Characterize Characterize Aggregates (DLS, TEM, CD) OptimizeSolubility->Characterize Characterize->Resolved

Caption: Troubleshooting workflow for peptide aggregation issues.

References

Technical Support Center: Troubleshooting Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for common deprotection challenges. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the incomplete removal of benzyl and tert-butyl protecting groups.

Frequently Asked Questions (FAQs)

Incomplete Benzyl Group Deprotection

Q1: My palladium-catalyzed hydrogenolysis for benzyl group deprotection is slow or incomplete. What are the likely causes and how can I fix this?

A1: Sluggish or incomplete hydrogenolysis of benzyl groups is a common problem that can often be attributed to several factors related to the catalyst, substrate, or reaction conditions.

  • Catalyst Inactivation (Poisoning): The palladium catalyst is highly sensitive to poisoning by certain functional groups, particularly those containing sulfur or nitrogen.[1] Even trace amounts of these can deactivate the catalyst. Amines, including the product of N-benzyl deprotection, can also act as catalyst poisons by strongly coordinating to the palladium surface.[2]

    • Solution: Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%).[1] For substrates with basic nitrogen atoms, adding a stoichiometric amount of a mild acid like acetic acid can help prevent catalyst inhibition.[1] If poisoning is severe, consider an alternative deprotection method.

  • Poor Catalyst Quality or Activity: The activity of Palladium on Carbon (Pd/C) can differ between batches and suppliers.[1][3]

    • Solution: Use a fresh batch of catalyst or a more active one. Pearlman's catalyst (Pd(OH)₂/C) is often more effective when Pd/C fails.[1][3]

  • Mass Transfer Limitations: As a heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.[1]

    • Solution: Ensure vigorous stirring to keep the catalyst suspended. Increasing the hydrogen pressure can also improve the reaction rate.[1][3]

  • Steric Hindrance: A sterically hindered benzyl group may have difficulty accessing the catalyst surface.[1]

    • Solution: Increase the reaction temperature and pressure.[1] If the reaction remains incomplete, an alternative method like acidic cleavage may be necessary.[1]

  • Solvent Choice: The solvent can significantly impact the reaction rate.

    • Solution: Protic solvents such as methanol or ethanol are generally preferred as they aid in solvating the substrate and facilitate proton transfer.[3]

Q2: I'm observing side reactions during the hydrogenolysis of my benzyl ester. How can I improve the selectivity?

A2: Selectivity is a key concern when other reducible functional groups are present in your molecule, such as alkenes, alkynes, or nitro groups.

  • Hydrogen Source: For sensitive substrates, catalytic transfer hydrogenation is a milder alternative to using hydrogen gas.[1] Common hydrogen donors include 1,4-cyclohexadiene, formic acid, and ammonium formate.[1][4]

  • Catalyst Choice: The choice of catalyst can influence selectivity. For instance, Pearlman's catalyst (Pd(OH)₂/C) is often a milder and more selective option than Pd/C for substrates with sensitive functional groups.[3]

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often increase the selectivity of the deprotection.[3]

Incomplete Tert-Butyl Group Deprotection

Q3: My tert-butyl group deprotection using trifluoroacetic acid (TFA) is incomplete. What could be the cause?

A3: Incomplete cleavage of tert-butyl groups is frequently encountered and can be due to several factors.

  • Insufficient Acid Strength or Concentration: Trifluoroacetic acid (TFA) is the standard reagent for removing tert-butyl protecting groups. If the TFA concentration is too low, or if a weaker acid is used, the reaction may not go to completion.[5][6]

    • Solution: A common starting point is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM).[5][7] For more resistant groups, using 95-100% TFA can be effective.[5][8]

  • Inadequate Reaction Time: The deprotection requires sufficient time to complete. Short reaction times can result in a mixture of starting material and partially deprotected products.[5][9]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time until the starting material is no longer observed.[5]

  • Low Temperature: These cleavage reactions are typically conducted at room temperature. Lower temperatures will decrease the reaction rate, potentially leading to incomplete conversion in a standard timeframe.[5]

    • Solution: Ensure the reaction is performed at a consistent room temperature (typically 20-25°C).[5]

  • Presence of Water: While a small amount of water is often included in TFA cleavage protocols as a scavenger, excessive water can hydrolyze the TFA, reducing its effectiveness.[5]

    • Solution: Use anhydrous solvents when preparing your cleavage cocktail to minimize excess water.[5]

Q4: I am observing unexpected side products in my reaction mixture after tert-butyl deprotection. What are they and how can I minimize them?

A4: The formation of side products is often due to the reactive nature of the tert-butyl cation generated during the cleavage.[5][6]

  • Tert-butylation: The liberated tert-butyl cation is an electrophile and can alkylate nucleophilic sites on your molecule, such as tryptophan, methionine, tyrosine, and cysteine residues in peptides.[6][9]

    • Solution: Incorporate a "scavenger" into the reaction mixture to trap the reactive tert-butyl cation.[9] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[9][10]

Troubleshooting Workflows

cluster_benzyl Troubleshooting Incomplete Benzyl Deprotection start_bn Incomplete Benzyl Deprotection q1_bn Catalyst Poisoning Suspected? start_bn->q1_bn sol1_bn Increase Catalyst Loading Add Mild Acid q1_bn->sol1_bn Yes q2_bn Poor Catalyst Activity? q1_bn->q2_bn No end_bn Successful Deprotection sol1_bn->end_bn sol2_bn Use Fresh/More Active Catalyst (e.g., Pd(OH)₂/C) q2_bn->sol2_bn Yes q3_bn Mass Transfer Limitation? q2_bn->q3_bn No sol2_bn->end_bn sol3_bn Increase Stirring Rate Increase H₂ Pressure q3_bn->sol3_bn Yes q4_bn Steric Hindrance? q3_bn->q4_bn No sol3_bn->end_bn sol4_bn Increase Temperature and Pressure q4_bn->sol4_bn Yes sol4_bn->end_bn

Caption: Troubleshooting workflow for incomplete benzyl group deprotection.

cluster_tbu Troubleshooting Incomplete Tert-Butyl Deprotection start_tbu Incomplete t-Butyl Deprotection q1_tbu Insufficient Acid Strength/Conc.? start_tbu->q1_tbu sol1_tbu Increase TFA Conc. (e.g., 50-100%) q1_tbu->sol1_tbu Yes q2_tbu Inadequate Reaction Time? q1_tbu->q2_tbu No end_tbu Successful Deprotection sol1_tbu->end_tbu sol2_tbu Increase Reaction Time Monitor by TLC/HPLC q2_tbu->sol2_tbu Yes q3_tbu Low Temperature? q2_tbu->q3_tbu No sol2_tbu->end_tbu sol3_tbu Maintain Room Temp. (20-25°C) q3_tbu->sol3_tbu Yes q4_tbu Side Products Observed? q3_tbu->q4_tbu No sol3_tbu->end_tbu sol4_tbu Add Scavengers (e.g., TIS, Thioanisole) q4_tbu->sol4_tbu Yes sol4_tbu->end_tbu

Caption: Troubleshooting workflow for incomplete tert-butyl group deprotection.

Data Presentation

Table 1: Comparison of Common Deprotection Methods for Benzyl Esters

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation10% Pd/C, H₂ (balloon or higher pressure), MeOH, rtHigh yielding, clean reaction.[11]Catalyst can be poisoned; may reduce other functional groups.[1]
Transfer Hydrogenation10% Pd/C, Ammonium Formate, MeOH, refluxRapid, avoids the use of H₂ gas, good for scaling up.[3]May require elevated temperatures.
Lewis Acid CleavageAlCl₃ or SnCl₄, anisole, CH₂Cl₂, 0 °C to rtCan be selective for benzyl esters over other groups.[1]Requires stoichiometric amounts of Lewis acid; workup can be challenging.[1]
Strong Acid CleavageTFA (5-10 equiv), anisole, CH₂Cl₂, 0 °C to rtEffective for substrates intolerant to hydrogenation.Only suitable for acid-stable substrates; can cleave other acid-labile groups.[1]

Table 2: Common Scavengers for Tert-Butyl Deprotection and Their Applications

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Trp, general carbocation scavenger2.5-5% (v/v)Reduces tryptophan side products and minimizes other alkylations.[9]
WaterGeneral2.5-5% (v/v)Traps the tert-butyl cation.[5]
ThioanisoleCys, Met5% (v/v)Effective for preventing alkylation of sulfur-containing residues.[10]
Dithiothreitol (DTT)Cys2.5% (w/v)Helps prevent disulfide bond formation in cysteine-containing peptides.[9]

Experimental Protocols

Protocol 1: General Procedure for Benzyl Ester Deprotection by Catalytic Hydrogenation
  • Preparation: In a round-bottom flask, dissolve the benzyl ester substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.[1]

  • Inerting: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[3]

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% palladium on carbon (Pd/C). The typical catalyst loading is 10 mol% with respect to the substrate.[1]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[1][3]

  • Reaction: Stir the reaction mixture vigorously at room temperature.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. Further purification can be performed if necessary.[1]

Protocol 2: General Procedure for Tert-Butyl Ester Deprotection using TFA
  • Preparation: Dissolve the tert-butyl protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[6]

  • Cooling: Cool the solution to 0°C in an ice bath.[6]

  • Scavenger Addition (Optional): If your substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[6][9]

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). A 1:1 mixture of TFA and DCM is a common starting point.[5][6][7]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[5]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[6][9]

  • Isolation: The crude product can be further purified, for example, by precipitation from diethyl ether.[12]

Protocol 3: HPLC Method for Reaction Monitoring and Purity Analysis
  • Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[6]

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase A: 0.1% TFA in Water.[5]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A suitable gradient, for example, 5% to 95% B over 15 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 214 nm and 254 nm).

  • Analysis: Inject the quenched sample into the HPLC system. Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.[6]

References

impact of scavengers on the stability of Asp(Obzl) during cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Asp(Obzl) during peptide cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with Asp(Obzl) during cleavage?

A1: The main issue is the formation of a cyclic aspartimide intermediate. This occurs through the intramolecular cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the side-chain β-carboxyl group. This side reaction is particularly prevalent under both strong acidic and basic conditions. The benzyl ester (Obzl) protecting group makes the aspartic acid residue susceptible to this reaction. The resulting aspartimide is unstable and can lead to several undesirable byproducts, including racemization of the aspartic acid residue, and the formation of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide.[1][2]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: The amino acid residue immediately following the aspartic acid has a significant impact on the rate of aspartimide formation. Sequences where Asp is followed by a small, sterically unhindered amino acid are most prone to this side reaction.[1] Problematic sequences include:

  • Asp-Gly

  • Asp-Asn

  • Asp-Ser

  • Asp-Ala

Q3: How do scavengers in the cleavage cocktail impact Asp(Obzl) stability?

A3: Scavengers are crucial for minimizing side reactions during cleavage. During the removal of protecting groups with strong acids like Trifluoroacetic Acid (TFA), highly reactive cationic species are generated. Scavengers, such as triisopropylsilane (TIS) and water, are added to the cleavage cocktail to trap these carbocations.[1][2][3] This prevents them from re-attaching to the peptide or modifying sensitive residues. While scavengers are essential for overall peptide integrity, the primary strategy to prevent aspartimide formation from Asp(Obzl) involves optimizing cleavage conditions and, in some cases, using alternative protecting groups.[2][4]

Q4: Can I detect aspartimide formation using standard analytical techniques?

A4: Yes, aspartimide formation and its subsequent products can be detected by HPLC and mass spectrometry.[1][2]

  • HPLC: You may observe multiple peaks eluting close to your main product. The β-aspartyl peptide can be particularly difficult to resolve from the desired α-aspartyl peptide.[1]

  • Mass Spectrometry: The formation of the aspartimide intermediate results in a mass loss of 18 Da (loss of water) from the peptide.[1] The subsequent hydrolysis products (α- and β-aspartyl peptides) will have the same mass as the target peptide, but the presence of the -18 Da species is a strong indicator that the side reaction has occurred.[1]

Troubleshooting Guides

This section addresses common problems encountered during the cleavage of peptides containing Asp(Obzl).

Issue 1: Low yield and purity of the final peptide, with multiple peaks observed on HPLC.

  • Potential Cause: Aspartimide formation leading to a mixture of α- and β-aspartyl peptides and potential racemization.[1][2]

  • Solution:

    • Optimize Cleavage Conditions: Perform the cleavage at a lower temperature. For strong acid cleavage (e.g., with HF or TFA), reducing the temperature to 0°C or even lower can significantly decrease the rate of aspartimide formation.[4]

    • Modify Cleavage Cocktail: Ensure your cleavage cocktail contains appropriate scavengers. A common mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).[2] For peptides with other sensitive residues like Cys, Met, or Trp, a more robust cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.

    • Consider Milder Cleavage Methods: If compatible with other protecting groups in your peptide, consider using a milder deprotection method like catalytic transfer hydrogenation, which is less prone to causing aspartimide formation compared to strong acidolysis.[2]

Issue 2: Mass spectrometry shows a significant peak at -18 Da from the expected mass.

  • Potential Cause: This mass loss corresponds to the formation of the cyclic aspartimide intermediate.[1]

  • Solution:

    • Review Synthesis Strategy: This side reaction is often initiated during the synthesis steps, especially in Fmoc-SPPS which uses repeated base treatments. While Asp(Obzl) is more common in Boc-SPPS, if basic conditions were used at any stage, they could be the root cause.

    • Future Synthesis Considerations: For highly problematic sequences, consider using an aspartic acid derivative with a bulkier side-chain protecting group, such as cyclohexyl (OcHex), which offers more steric hindrance and reduces the likelihood of cyclization.[4] Another highly effective strategy is to use backbone protection, for example by using a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH for Asp-Gly sequences, which completely prevents aspartimide formation.[4]

Data Presentation

The choice of the side-chain protecting group for aspartic acid is a critical factor in minimizing aspartimide formation. The following table summarizes the relative effectiveness of different protecting groups in reducing this side reaction.

Aspartic Acid Derivative% Target Peptide Remaining% Aspartimide & Related By-products% D-AspartateKey Considerations
Fmoc-Asp(OtBu)-OH65.234.810.5Standard protecting group, but offers insufficient protection in susceptible sequences.
Fmoc-Asp(OMpe)-OH85.114.93.9Increased steric bulk provides better protection than OtBu.
Fmoc-Asp(OBno)-OH99.20.80.3Highly effective at suppressing aspartimide formation and racemization.

Data adapted from comparative studies on model peptides prone to aspartimide formation. While not a direct comparison with Asp(Obzl), this illustrates the principle of using sterically hindered protecting groups.[5]

Experimental Protocols

Protocol 1: Standard TFA-Based Cleavage

This protocol is suitable for many peptides containing Asp(Obzl) but may require optimization for particularly sensitive sequences.

  • Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in Dichloromethane (DCM) for 15-30 minutes in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. A common cocktail is TFA/TIS/water (95:2.5:2.5 v/v/v) . For 100 mg of resin, prepare 1-2 mL of the cocktail.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.[2] For sensitive sequences, perform this step at 0°C.

  • Peptide Filtration: Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[2]

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold ether.[2]

  • Drying and Analysis: Dry the crude peptide pellet under vacuum. Analyze the purity and identity of the peptide by HPLC and mass spectrometry.[2]

Mandatory Visualization

Peptide Peptide with Asp(Obzl) Cyclization Intramolecular Cyclization Peptide->Cyclization Backbone N attacks side-chain ester Acid_Base Strong Acid (Cleavage) or Base (Synthesis) Acid_Base->Cyclization Aspartimide Aspartimide Intermediate (-18 Da) Cyclization->Aspartimide Ring_Opening Nucleophilic Ring Opening Aspartimide->Ring_Opening Unstable intermediate Racemized Racemized Peptides Aspartimide->Racemized Epimerization Nucleophile Nucleophile (e.g., H₂O) Nucleophile->Ring_Opening Alpha_Peptide α-Aspartyl Peptide (Desired Product) Ring_Opening->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Side Product) Ring_Opening->Beta_Peptide

Caption: Mechanism of aspartimide formation from Asp(Obzl).

start Start: Peptide-Resin swell Swell Resin (e.g., in DCM) start->swell prepare_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O) swell->prepare_cocktail cleavage Add Cocktail to Resin (RT or 0°C, 2-4h) prepare_cocktail->cleavage filter Filter to Remove Resin cleavage->filter precipitate Precipitate Peptide (add to cold ether) filter->precipitate isolate Isolate Peptide (centrifuge and wash) precipitate->isolate dry Dry Crude Peptide isolate->dry analyze Analyze by HPLC/MS dry->analyze end End: Purified Peptide analyze->end

Caption: General workflow for peptide cleavage and deprotection.

issue Low Purity/Yield? Multiple HPLC Peaks? check_ms Check MS for -18 Da Peak issue->check_ms Yes other_issue Other Issue (e.g., incomplete coupling) issue->other_issue No aspartimide_confirmed Aspartimide Confirmed check_ms->aspartimide_confirmed Yes check_ms->other_issue No optimize_cleavage Optimize Cleavage Conditions aspartimide_confirmed->optimize_cleavage future_synthesis For Future Syntheses aspartimide_confirmed->future_synthesis lower_temp Lower Cleavage Temp (0°C) optimize_cleavage->lower_temp milder_method Use Milder Method (e.g., Hydrogenation) optimize_cleavage->milder_method bulkier_pg Use Bulkier Protecting Group (e.g., OcHex) future_synthesis->bulkier_pg backbone_prot Use Backbone Protection (e.g., Dmb) future_synthesis->backbone_prot

Caption: Troubleshooting logic for Asp(Obzl) cleavage issues.

References

Technical Support Center: Analysis of Byproducts in H-Asp(Obzl)-OtBu.HCl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting byproducts that may arise during chemical reactions involving H-Asp(Obzl)-OtBu.HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in reactions with this compound, particularly in peptide synthesis?

A1: The primary byproduct of concern, especially during Fmoc-based solid-phase peptide synthesis (SPPS), is the formation of an aspartimide intermediate.[1][2] This intramolecular cyclization can lead to a mixture of impurities, including the desired α-peptide, the undesired β-peptide, and racemized products.[2] Other potential impurities include:

  • Dipeptide impurities: These can form during the synthesis of the protected amino acid itself.[3]

  • Hydrolysis products: Cleavage of the benzyl (Bzl) or tert-butyl (tBu) protecting groups can occur under acidic or basic conditions.[3]

  • Unreacted starting materials: Residual this compound or other reagents may remain in the final product.

  • Deletion sequences: In peptide synthesis, this refers to peptides where one or more amino acids were not successfully coupled.[3]

Q2: Which analytical techniques are most effective for identifying these byproducts?

A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive byproduct profiling:[3]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. Reverse-phase HPLC with a C18 column is commonly used.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify byproducts by providing their molecular weights.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is crucial for the definitive identification and characterization of unknown impurities.[3][4]

Q3: How can I minimize aspartimide formation during peptide synthesis?

A3: Minimizing aspartimide formation is critical for obtaining high-purity peptides. Here are some strategies:

  • Use of sterically hindered protecting groups: Protecting groups bulkier than OtBu, such as 3-methyl-pent-3-yl (OMpe) or 2,4-dimethyl-pent-3-yl (ODmPent), can significantly reduce aspartimide formation.

  • Optimize reaction conditions: Use milder coupling reagents and bases. For Fmoc removal, using piperidine in DMF at reduced temperatures and for shorter times can be beneficial.[1]

  • Introduction of additives: Adding a small amount of an acid scavenger, such as HOBt, to the piperidine solution during Fmoc deprotection can help suppress aspartimide formation.[5]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of this compound reactions.

Observation Potential Cause Suggested Action Analytical Confirmation
Unexpected peaks in HPLC chromatogram Presence of one or more byproducts.Optimize HPLC gradient and mobile phase to improve separation.[3]Collect fractions and analyze by LC-MS to determine molecular weights.
Co-eluting impurity.Modify the HPLC method (e.g., change the column, mobile phase composition, or temperature).[3]Further analysis by high-resolution mass spectrometry or NMR.
LC-MS shows a mass corresponding to the loss of the benzyl group (–90 Da) Hydrolysis of the benzyl ester.Ensure anhydrous conditions during synthesis and storage. Avoid exposure to strong acids.[3]Compare the retention time with a standard of H-Asp(OH)-OtBu.HCl if available.
LC-MS shows a mass corresponding to the loss of the tert-butyl group (–56 Da) Hydrolysis of the tert-butyl ester.Avoid exposure to strong acids.[3]Compare the retention time with a standard of H-Asp(Obzl)-OH if available.
Multiple peaks with the same mass in LC-MS Presence of diastereomers due to racemization, possibly via aspartimide formation.Purify the product using preparative HPLC. For future syntheses, employ strategies to minimize aspartimide formation.Chiral HPLC or NMR analysis may be required to confirm the presence of different stereoisomers.
Broad or tailing peaks in HPLC Poor column condition or inappropriate mobile phase.Flush the column with a strong solvent or replace it. Adjust the pH of the mobile phase.[3]N/A
Sample overload.Reduce the amount of sample injected onto the column.[3]N/A

Experimental Protocols

HPLC Method for Purity Analysis and Byproduct Separation

This is a general-purpose reverse-phase HPLC method that can be adapted for the analysis of this compound and its byproducts. Method optimization may be required.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

LC-MS Method for Byproduct Identification

This method is designed to be coupled with the HPLC separation described above to obtain molecular weight information for unknown peaks.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: 100-1000 m/z

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

NMR Spectroscopy for Structural Elucidation

¹H NMR is a valuable tool for confirming the structure of the desired product and identifying byproducts.

  • Solvent: DMSO-d₆ or D₂O

  • Concentration: 5-10 mg/mL

  • Spectrometer: 400 MHz or higher

  • Key Signals for this compound:

    • Signals corresponding to the benzyl and tert-butyl protecting groups.

    • Characteristic signals for the α- and β-protons of the aspartic acid backbone.

  • Byproduct Identification: The presence of unexpected signals may indicate impurities. For example, the formation of a dipeptide would result in a more complex spectrum with additional amide and amino acid proton signals.

Quantitative Data Summary

Potential Byproduct Typical Molecular Weight ( g/mol ) Expected m/z [M+H]⁺ Notes
This compound315.80280.15Desired Product
Aspartimide derivative261.13262.14Intramolecular cyclization product.
H-Asp(OH)-OtBu.HCl (de-benzylated)225.66190.11Loss of the benzyl group.
H-Asp(Obzl)-OH.HCl (de-tert-butylated)259.69224.09Loss of the tert-butyl group.
Dipeptide ImpurityVariesVariesWill have a significantly higher molecular weight.

Visual Workflows

Byproduct_Identification_Workflow cluster_synthesis Reaction cluster_analysis Analysis cluster_data Data Interpretation Reaction_Mixture Crude Reaction Mixture HPLC HPLC Analysis Reaction_Mixture->HPLC Inject NMR NMR Analysis Reaction_Mixture->NMR Prepare Sample LCMS LC-MS Analysis HPLC->LCMS Eluent to MS Purity_Assessment Purity Assessment HPLC->Purity_Assessment Chromatogram Byproduct_ID Byproduct Identification LCMS->Byproduct_ID Mass Spectra Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Spectra

Caption: Experimental workflow for byproduct identification.

Troubleshooting_Logic Start Unexpected HPLC Peak (Problem) Check_MW Analyze by LC-MS (Step 1) Start->Check_MW Known_Impurity Mass matches known byproduct? (Decision) Check_MW->Known_Impurity Optimize_Synthesis Optimize Reaction Conditions (Solution) Known_Impurity->Optimize_Synthesis Yes Isolate_Characterize Isolate with Prep-HPLC (Step 2) Known_Impurity->Isolate_Characterize No NMR_Analysis Analyze by NMR (Step 3) Isolate_Characterize->NMR_Analysis Identify_Structure Identify Unknown Structure (Solution) NMR_Analysis->Identify_Structure

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with H-Asp(Obzl)-OtBu.HCl: A Strategic Approach to Aspartic Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids like aspartic acid is a critical decision that profoundly influences the purity, yield, and side-reaction profile of the final peptide. While standard derivatives such as Fmoc-Asp(OtBu)-OH are widely used, non-standard reagents like H-Asp(Obzl)-OtBu.HCl offer a unique orthogonal protection strategy. This guide provides an objective comparison of this compound with its more common counterparts, supported by established experimental principles and data for related compounds, to inform its strategic application and subsequent HPLC analysis.

The core distinction of this compound lies in its mixed and orthogonal side-chain protection. The benzyl (Bzl) ester on the β-carboxyl group is removable by hydrogenolysis, while the tert-butyl (OtBu) ester at the C-terminus is cleaved by strong acid. This contrasts with the standard Fmoc/tBu strategy where both the side-chain and C-terminal protecting groups are typically acid-labile.

Performance Comparison of Aspartic Acid Derivatives

The selection of an aspartic acid derivative is fundamentally a strategic choice based on the desired peptide's sequence and the overall synthetic scheme. The following table summarizes the key characteristics of this compound in a theoretical context, compared to the well-documented performance of standard reagents.

Performance ParameterThis compound (Theoretical)Fmoc-Asp(OtBu)-OH (Established)H-Asp(OBzl)-OBzl.HCl (Established)
Primary Use Case Orthogonal protection schemes; synthesis of peptide fragments for convergent synthesis.Standard Fmoc/tBu SPPS.Boc/Bzl SPPS; synthesis of protected peptide fragments.
Side-Chain Protection Benzyl (Bzl)tert-Butyl (tBu)Benzyl (Bzl)
Cleavage Conditions Hydrogenolysis (for side chain)Strong acid (e.g., TFA)Hydrogenolysis or strong acid (e.g., HF)
Aspartimide Formation Potentially reduced during acidic cleavage, but still a risk during basic Fmoc deprotection.A significant side reaction, particularly in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1]Prone to aspartimide formation under both acidic and basic conditions.[2]
Compatibility Requires a multi-step cleavage process if used in standard SPPS.Fully compatible with standard Fmoc/tBu SPPS protocols.[3]Primarily used in Boc/Bzl SPPS; orthogonal to Fmoc chemistry.[4]
Purity Profile Dependent on the efficiency of the two-step cleavage and potential for side reactions during synthesis.Purity can be compromised by aspartimide formation and other acid-catalyzed side products.Can be high if aspartimide formation is minimized.

Mitigating Aspartimide Formation: A Major Challenge

A notorious side reaction associated with aspartic acid in Fmoc SPPS is the formation of a succinimide derivative, known as aspartimide.[1] This intramolecular cyclization is base-catalyzed and can occur during the repeated piperidine treatments for Fmoc deprotection. The resulting aspartimide can then be cleaved by piperidine to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate by HPLC.[1]

For particularly problematic sequences, the use of sterically bulkier side-chain protecting groups has been shown to reduce aspartimide formation.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)

This protocol outlines a standard cycle for the incorporation of an amino acid during Fmoc-based SPPS.

  • Resin Swelling: The peptide-resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.[5]

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF.[4][5] This step is typically repeated.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the deprotection byproducts.[5]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and then coupled to the deprotected N-terminus of the peptide-resin.[5]

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.[4]

Peptide Cleavage and Deprotection

For Peptides Synthesized with Fmoc-Asp(OtBu)-OH:

A standard cleavage cocktail is used to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

  • Reagents:

    • Trifluoroacetic acid (TFA): 95%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5%

  • Procedure:

    • The peptide-resin is washed with dichloromethane (DCM) and dried.

    • The cleavage cocktail is added to the resin and the mixture is incubated at room temperature for 1.5-2 hours.

    • The resin is filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.

    • The crude peptide is collected by centrifugation and dried under vacuum.

For Peptides Synthesized with this compound (Theoretical Protocol):

A two-step cleavage process would be necessary to selectively deprotect the side chain and the C-terminus.

  • Side-Chain Deprotection (Hydrogenolysis):

    • The peptide-resin is suspended in a suitable solvent (e.g., DMF, MeOH).

    • A palladium catalyst (e.g., 10% Pd/C) is added.

    • The mixture is subjected to hydrogen gas (H₂) at atmospheric or elevated pressure until the Bzl group is cleaved.

  • C-Terminal Deprotection and Resin Cleavage (Acidolysis):

    • Following hydrogenolysis, the resin is washed and dried.

    • The peptide is then cleaved from the resin and the C-terminal OtBu group is removed using a standard TFA-based cleavage cocktail as described above.

HPLC Analysis of Synthesized Peptides

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for analyzing the purity of crude synthetic peptides and for their purification.

  • Principle: Peptides are separated based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase.

  • Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water is used to elute the peptides. Both solvents are usually modified with an ion-pairing agent like 0.1% TFA to improve peak shape.

  • Detection: Peptides are typically detected by their absorbance at 210-220 nm (the peptide bond) or at 280 nm if the sequence contains aromatic residues like tryptophan or tyrosine.

Expected Observations in HPLC Analysis:

  • Main Peak: The desired, full-length peptide.

  • Side Product Peaks:

    • Aspartimide-related impurities: The β-aspartyl isomer will likely elute very close to the main α-aspartyl peptide peak, often making purification challenging. The aspartimide intermediate itself may also be observed.

    • Truncated or Deletion Sequences: These are shorter peptides resulting from incomplete coupling or deprotection steps and will typically elute earlier than the main product.

    • Byproducts from Protecting Groups: Residual protecting groups or their modified forms can lead to extraneous peaks.

Visualizing the Workflow and Chemical Pathways

SPPS Experimental Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection HPLC HPLC Analysis & Purification Cleavage->HPLC Final_Peptide Purified Peptide HPLC->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Aspartimide Formation Pathway

Aspartimide_Formation Peptide Peptide Backbone N-H Asp(OR) Residue C=O Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide:n->Aspartimide Intramolecular Cyclization Piperidine Piperidine (Base) Piperidine->Peptide:n Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Isomeric Impurity) Aspartimide->Beta_Peptide Hydrolysis

Caption: Pathway of aspartimide formation during Fmoc-SPPS.

Orthogonal Deprotection Strategy

Orthogonal_Deprotection Start Peptide-Resin (Asp(OBzl)-OtBu) Step1 Hydrogenolysis (H₂, Pd/C) Start->Step1 Intermediate Peptide-Resin (Asp-OtBu) Step1->Intermediate Removes OBzl Step2 Acidolysis (TFA Cocktail) Intermediate->Step2 Final Deprotected Peptide (Asp) Step2->Final Removes OtBu & Cleaves from Resin

References

A Comparative Guide to the Mass Spectrometry Characterization of Asp(Obzl)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical determinant of yield and purity. Aspartic acid (Asp) residues are particularly susceptible to side reactions, most notably the formation of aspartimide, which can lead to a cascade of impurities. The benzyl ester (Obzl) is a commonly used protecting group for the side chain of Asp, particularly in Boc solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the mass spectrometry characterization of Asp(Obzl)-containing peptides with alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Asp Protecting Groups

The primary challenge in synthesizing peptides containing Asp is the base-catalyzed intramolecular cyclization to form a five-membered succinimide ring, known as an aspartimide.[1] This side reaction is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[1] The aspartimide can subsequently undergo hydrolysis to yield a mixture of the desired α-peptide and the undesired β-peptide, as well as racemization at the Asp residue.[2] In the context of Fmoc-SPPS, the piperidine used for deprotection can also attack the aspartimide ring, leading to the formation of piperidide adducts.[3]

The choice of the Asp side-chain protecting group plays a crucial role in mitigating these side reactions. While the tert-butyl (tBu) ester is common in Fmoc-SPPS, the benzyl (Bzl) ester is a staple in Boc-SPPS. The following table summarizes the relative performance of different protecting groups in preventing aspartimide formation, a key indicator of peptide purity that is readily quantifiable by mass spectrometry.

Protecting GroupChemical StrategyKey AdvantagesKey DisadvantagesTypical Purity (% Target Peptide)
Benzyl (Bzl) Boc-SPPSWell-established, cost-effective.Prone to aspartimide formation under both acidic and basic conditions.[3]Variable, can be low in problematic sequences.
tert-Butyl (tBu) Fmoc-SPPSWidely used, compatible with standard Fmoc chemistry.Highly susceptible to aspartimide formation in sensitive sequences.[1]~65% in a model peptide prone to aspartimide formation.[1]
3-Methylpent-3-yl (OMpe) Fmoc-SPPSIncreased steric hindrance compared to tBu.Offers better but not complete protection against aspartimide formation.[4]~85% in a model peptide prone to aspartimide formation.[1]
5-n-butyl-5-nonyl (OBno) Fmoc-SPPSVery bulky, provides excellent steric shielding.Significantly reduces aspartimide formation.[4]>98% in a model peptide prone to aspartimide formation.[1]
Cyanosulfurylide (CSY) Fmoc-SPPSMasks the carboxylic acid as a stable C-C bonded ylide.Completely prevents aspartimide formation under basic conditions.[5][6]High, as aspartimide formation is suppressed.[5]

Quantitative data is based on stress tests involving prolonged piperidine treatment of model peptides known to be prone to aspartimide formation and analyzed by LC-MS.[1]

Mass Spectrometry Characterization of Asp(Obzl)-Containing Peptides and Side Products

Mass spectrometry is an indispensable tool for characterizing synthetic peptides and identifying impurities. When analyzing peptides containing Asp(Obzl), several key species can be monitored.

  • Target Peptide: The primary species of interest with the expected molecular weight.

  • Aspartimide: This side product is characterized by a mass loss of 18 Da (the mass of water) from the parent peptide.[3]

  • α- and β-peptides: These are isobaric with the target peptide, meaning they have the same mass, making them indistinguishable by MS alone.[2] Chromatographic separation (LC-MS) is essential for their differentiation.

  • Piperidide Adducts: In Fmoc-SPPS, these adducts will show a mass increase corresponding to the addition of piperidine to the aspartimide intermediate.[3]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis for Quantification of Aspartimide Formation

This protocol outlines a general method for the comparative analysis of crude peptide mixtures to quantify the extent of aspartimide formation.

1. Sample Preparation:

  • Cleave the synthesized peptides from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for Fmoc-SPPS).

  • Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15 minutes) to ensure separation of the target peptide from its impurities.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Acquire full scan MS data to identify the molecular ions of the target peptide and the aspartimide (-18 Da). Use tandem MS (MS/MS) to confirm the identity of the peaks by fragmentation analysis.

3. Data Analysis:

  • Integrate the peak areas of the target peptide and the aspartimide from the extracted ion chromatograms (EICs).

  • Calculate the percentage of aspartimide formation as: (Area_aspartimide / (Area_target_peptide + Area_aspartimide)) * 100.

Protocol 2: MALDI-TOF Analysis for Rapid Screening

This protocol is suitable for rapid screening of peptide synthesis products.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the crude peptide in 50% acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Prepare a saturated solution of a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile/water with 0.1% TFA.

  • Mix the peptide solution and the matrix solution in a 1:1 ratio on the MALDI target plate and allow to air dry.

2. MALDI-TOF MS Conditions:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Mode: Positive ion reflector mode for higher mass accuracy.

  • Laser Intensity: Optimize for best signal-to-noise ratio while avoiding in-source fragmentation.

  • Mass Range: Set to cover the expected molecular weights of the target peptide and potential side products.

3. Data Analysis:

  • Identify the peak corresponding to the target peptide [M+H]⁺.

  • Look for a peak at [M-18+H]⁺, which indicates the presence of the aspartimide.

Visualization of Key Processes

Peptide_Synthesis_and_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Peptide Synthesis->Cleavage & Deprotection Crude Peptide Crude Peptide Cleavage & Deprotection->Crude Peptide LC Separation LC Separation Crude Peptide->LC Separation Sample Injection MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Purity Assessment Purity Assessment Data Analysis->Purity Assessment Aspartimide_Formation_Pathway Asp-Containing Peptide Asp-Containing Peptide Aspartimide Intermediate (-18 Da) Aspartimide Intermediate (-18 Da) Asp-Containing Peptide->Aspartimide Intermediate (-18 Da) Base/Acid Catalysis α-Peptide (Correct) α-Peptide (Correct) Aspartimide Intermediate (-18 Da)->α-Peptide (Correct) Hydrolysis β-Peptide (Side Product) β-Peptide (Side Product) Aspartimide Intermediate (-18 Da)->β-Peptide (Side Product) Hydrolysis Racemized Peptides Racemized Peptides Aspartimide Intermediate (-18 Da)->Racemized Peptides Epimerization Piperidide Adducts Piperidide Adducts Aspartimide Intermediate (-18 Da)->Piperidide Adducts Piperidine Attack (Fmoc-SPPS)

References

Orthogonal Protection in Peptide Synthesis: A Comparative Guide to H-Asp(Obzl)-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly impacting yield, purity, and the prevention of side reactions. Aspartic acid, a trifunctional amino acid, presents a notorious challenge due to the propensity of its side-chain carboxyl group to induce aspartimide formation, leading to racemization and the generation of difficult-to-separate impurities.[1][2][3] This guide provides an in-depth comparison of the orthogonally protected aspartic acid derivative, H-Asp(Obzl)-OtBu.HCl, with other protection strategies, supported by experimental data and detailed protocols.

The core advantage of this compound lies in its orthogonal protection scheme . The side-chain β-carboxyl group is protected by a benzyl ester (Obzl), while the C-terminal α-carboxyl group is protected as a tert-butyl ester (OtBu). This orthogonality allows for the selective removal of one protecting group under specific conditions without affecting the other, offering precise control over the synthetic route.[4][5]

Performance Comparison of Aspartic Acid Protection Strategies

The choice of protecting group for the aspartic acid side chain has a significant impact on the suppression of aspartimide formation, a major source of impurities in peptide synthesis. The following table summarizes quantitative data from studies on model peptides, comparing the performance of different side-chain protecting groups. While direct experimental data for this compound is not extensively published in a side-by-side comparison, the data for benzyl-type protecting groups (like OBno) versus the standard tert-butyl (OtBu) group highlights the benefits of strategic protector group selection.

Protecting Group StrategyModel Peptide SequenceTreatment Conditions (Simulating Multiple Deprotection Cycles)Target Peptide (%)Aspartimide (%)D-Aspartate (%)Reference
Fmoc-Asp(OtBu)-OH VKDG YI20% Piperidine in DMF, 200 min2.171.526.4[3]
Fmoc-Asp(OMpe)-OH VKDG YI20% Piperidine in DMF, 200 min10.965.223.9[3]
Fmoc-Asp(OBno)-OH VKDG YI20% Piperidine in DMF, 200 min74.1 1.2 24.7 [3]
Fmoc-Asp(OtBu)-OH VKDN YI20% Piperidine in DMF, 200 min5.594.5-[2]
Fmoc-Asp(OBno)-OH VKDN YI20% Piperidine in DMF, 200 min99.3 0.7 -[2]
Fmoc-Asp(OtBu)-OH VKDR YI20% Piperidine in DMF, 200 min86.813.2-[2]
Fmoc-Asp(OBno)-OH *VKDR YI20% Piperidine in DMF, 200 min99.6 0.4 -[2]

Note: OBno (5-n-butyl-5-nonyl ester) is a derivative of a benzyl ester protecting group and serves as a strong indicator of the performance of benzyl-type protection in minimizing aspartimide formation.

The data clearly demonstrates that the use of a benzyl-type protecting group significantly reduces aspartimide formation compared to the standard OtBu and even the bulkier OMpe protecting groups, especially in the challenging Asp-Gly sequence.[3] This underscores the primary advantage of the Obzl group in the this compound building block for maintaining the integrity of the peptide backbone.

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-yield peptide synthesis. Below are representative protocols for the incorporation and selective deprotection of an orthogonally protected aspartic acid residue.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines a standard cycle for the incorporation of an amino acid during Fmoc-based SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc-Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture at room temperature for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 15 mL).

  • Amino Acid Coupling:

    • Dissolve the N-α-Fmoc protected amino acid (e.g., Fmoc-Ala-OH, 3 equivalents) and a coupling agent (e.g., HCTU, 3 equivalents) in DMF.

    • Add a base such as N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF (3 x 15 mL).

Protocol 2: Orthogonal Deprotection of Obzl and OtBu Groups

This protocol describes the selective removal of the Obzl and OtBu protecting groups.

A. Selective Deprotection of the C-terminal tert-Butyl Ester (OtBu)

This step is typically performed at the end of the synthesis, along with cleavage from the resin.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA): Triisopropylsilane (TIS): Water (95:2.5:2.5).

  • Cleavage and Deprotection:

    • Wash the dried peptide-resin with Dichloromethane (DCM).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

B. Selective Deprotection of the Side-Chain Benzyl Ester (Obzl)

This allows for side-chain modification while the peptide remains anchored to the resin and the C-terminus is protected.

  • Reaction Setup: Swell the peptide-resin in a suitable solvent like DCM or THF.

  • Catalytic Hydrogenolysis:

    • Add a palladium catalyst, such as 10% Pd/C, to the resin suspension.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by HPLC analysis of a small cleaved sample. The reaction is typically complete within a few hours.

  • Post-Deprotection:

    • Filter the resin to remove the catalyst and wash thoroughly with DMF and DCM.

    • The peptide-resin with the deprotected aspartic acid side chain is now ready for subsequent modification.

Visualizing the Advantages: Signaling Pathways and Workflows

Diagrams illustrating the key chemical transformations are essential for understanding the strategic utility of orthogonal protection.

Orthogonal_Deprotection Peptide_Resin Peptide-Asp(Obzl)-OtBu-Resin Side_Chain_Mod Side-Chain Modification Peptide_Resin->Side_Chain_Mod 1. Pd/C, H2 (Obzl Removal) Cleavage Final Cleavage and C-Terminal Deprotection Peptide_Resin->Cleavage TFA/TIS/H2O (OtBu Removal & Cleavage) Modified_Peptide Side-Chain Modified Peptide Side_Chain_Mod->Modified_Peptide 2. Further Chemistry Final_Peptide Final Peptide Cleavage->Final_Peptide

Caption: Orthogonal deprotection strategy of H-Asp(Obzl)-OtBu.

Aspartimide_Formation Peptide Peptide Backbone NH Asp Aspartic Acid Residue C=O OR Peptide:n->Asp:c Piperidine (Base) (during Fmoc deprotection) Succinimide {Aspartimide Intermediate | (Racemization)} Asp->Succinimide Intramolecular Cyclization Side_Products β-peptide Piperidide Adducts Succinimide->Side_Products Nucleophilic Attack

Caption: Mechanism of aspartimide formation in SPPS.

Conclusion

The use of this compound offers a powerful strategy for the synthesis of complex peptides by providing an orthogonal protection scheme that allows for selective side-chain modification and C-terminal elongation. The key advantage of employing a benzyl-type protection for the aspartic acid side chain is the significant reduction in the formation of aspartimide, a critical side reaction that compromises peptide purity and yield. The experimental data, although not directly on this compound, strongly supports the superiority of benzyl-type protecting groups over the standard tert-butyl group in mitigating this problematic side reaction. For researchers aiming for high-purity, complex peptides, particularly those containing aspartic acid in sensitive sequences, the adoption of an orthogonal protection strategy with this compound is a highly recommended approach.

References

A Head-to-Head Battle of Protecting Groups: Benzyl Ester vs. Tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and peptide development, the judicious selection of protecting groups is a critical determinant of success. Among the myriad of choices for carboxylic acid protection, the benzyl (Bn) and tert-butyl (t-Bu) esters stand out as two of the most frequently employed workhorses. Their widespread use stems from a combination of reliable protection and selective deprotection capabilities. However, their distinct chemical properties dictate their suitability for different synthetic strategies. This guide provides a comprehensive comparison of the stability of benzyl and tert-butyl esters under a variety of conditions, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Orthogonality: The Key to Strategic Deprotection

The primary advantage of using benzyl and tert-butyl esters in a multi-step synthesis lies in their orthogonality . This means that one can be selectively removed in the presence of the other by choosing specific reagents and reaction conditions. This principle is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with multiple functional groups that require protection.[1][2]

In essence:

  • Benzyl esters are characteristically cleaved under reductive conditions (hydrogenolysis) .

  • Tert-butyl esters are labile to acidic conditions .

This fundamental difference allows for a strategic approach to deprotection, as illustrated in many peptide synthesis strategies.[3]

Comparative Stability Under Various Conditions

The stability of a protecting group is not absolute and is highly dependent on the specific chemical environment. A detailed understanding of their behavior under acidic, basic, and reductive conditions is crucial for preventing premature deprotection and ensuring the integrity of the target molecule.

ConditionReagent(s)Benzyl Ester StabilityTert-Butyl Ester Stability
Strongly Acidic TFA, HCl, H₂SO₄Generally stable, but can be cleaved with strong acids like HF or TFMSA.[1]Labile . Readily cleaved.[4]
Mildly Acidic Aqueous H₃PO₄, Yb(OTf)₃, ZnBr₂Stable.[5]Can be selectively cleaved under specific mild acidic conditions.[5]
Strongly Basic NaOH, KOHCan be cleaved by saponification, though generally more resistant than simple alkyl esters.Highly Stable . Resistant to basic hydrolysis.[4]
Mildly Basic Piperidine (20% in DMF)Stable.[1]Stable.
Hydrogenolysis H₂, Pd/CLabile . Readily cleaved.[5]Stable .[4]
Oxidative DDQStable (p-methoxybenzyl esters are labile).[6]Stable.
Nucleophilic HydrazineStable.Stable.

Data Interpretation: The table above highlights the distinct stability profiles of the two esters. The tert-butyl ester's exceptional stability to basic and hydrogenolytic conditions makes it an ideal choice when these reaction types are required in the synthetic sequence. Conversely, the benzyl ester's resilience to acidic conditions allows for the selective deprotection of tert-butyl esters in its presence. For instance, in peptide synthesis, the N-terminal Boc group can be removed with trifluoroacetic acid (TFA) without affecting a C-terminal benzyl ester.[1]

Cleavage Mechanisms and Experimental Workflows

The differing cleavage pathways for benzyl and tert-butyl esters are fundamental to their orthogonal nature.

Tert-Butyl Ester Cleavage: An Acid-Catalyzed Elimination

The deprotection of a tert-butyl ester proceeds through an acid-catalyzed E1 elimination mechanism. The reaction is initiated by protonation of the ester carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation to form isobutylene.

cluster_0 Acid-Catalyzed Cleavage of Tert-Butyl Ester tBuEster Tert-Butyl Ester ProtonatedEster Protonated Ester tBuEster->ProtonatedEster + H+ CarboxylicAcid Carboxylic Acid ProtonatedEster->CarboxylicAcid - C(CH3)3+ tBuCation Tert-Butyl Cation Isobutylene Isobutylene tBuCation->Isobutylene - H+

Acid-catalyzed cleavage of a tert-butyl ester.

A typical experimental workflow for the cleavage of a tert-butyl ester using trifluoroacetic acid (TFA) involves dissolving the protected compound in a suitable solvent and treating it with TFA.

cluster_1 Experimental Workflow: Tert-Butyl Ester Cleavage start Dissolve t-Bu protected compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at room temperature add_tfa->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Remove solvent and excess TFA in vacuo monitor->workup Reaction complete purify Purify the carboxylic acid workup->purify

General workflow for tert-butyl ester deprotection.
Benzyl Ester Cleavage: A Reductive Hydrogenolysis

The removal of a benzyl ester is most commonly achieved through catalytic hydrogenolysis. In this process, the benzylic C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst, yielding the carboxylic acid and toluene as a byproduct.

cluster_2 Hydrogenolysis of Benzyl Ester BnEster Benzyl Ester AdsorbedComplex Adsorbed Complex on Pd/C BnEster->AdsorbedComplex + H2, Pd/C CarboxylicAcid Carboxylic Acid AdsorbedComplex->CarboxylicAcid Toluene Toluene AdsorbedComplex->Toluene

Cleavage of a benzyl ester via hydrogenolysis.

The experimental setup for hydrogenolysis typically involves bubbling hydrogen gas through a solution of the benzyl ester in the presence of a palladium on carbon catalyst.

cluster_3 Experimental Workflow: Benzyl Ester Cleavage start Dissolve benzyl ester in solvent (e.g., MeOH, EtOAc) add_catalyst Add Pd/C catalyst start->add_catalyst hydrogenate Introduce H2 atmosphere (balloon or Parr shaker) add_catalyst->hydrogenate react Stir vigorously at room temperature hydrogenate->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Filter to remove catalyst monitor->workup Reaction complete isolate Concentrate filtrate to obtain the carboxylic acid workup->isolate

General workflow for benzyl ester deprotection.

Experimental Protocols

Protocol 1: Cleavage of a Tert-Butyl Ester with Trifluoroacetic Acid (TFA)

Materials:

  • Tert-butyl ester protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the tert-butyl ester protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.

  • To the stirred solution, add trifluoroacetic acid (TFA) in a 1:1 ratio with the DCM.

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene may be necessary to remove residual TFA.

  • The resulting crude carboxylic acid can be purified by crystallization or column chromatography if required.

Protocol 2: Cleavage of a Benzyl Ester by Catalytic Hydrogenolysis

Materials:

  • Benzyl ester protected compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (e.g., balloon)

  • Celite®

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the benzyl ester protected compound in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) in a round-bottom flask equipped with a stir bar.

  • Carefully add 10% palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 5-10 mol% of palladium relative to the substrate.

  • Seal the flask and flush the system with an inert gas (e.g., nitrogen or argon).

  • Introduce a hydrogen atmosphere by attaching a hydrogen-filled balloon or by connecting to a hydrogen gas line.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion of the reaction, carefully vent the hydrogen gas and flush the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. Further purification can be performed if necessary.

Conclusion

Both benzyl and tert-butyl esters are invaluable tools in the synthetic chemist's arsenal for the protection of carboxylic acids. The choice between them should be guided by the overall synthetic strategy, particularly the nature of the other functional groups present in the molecule and the planned subsequent reaction steps. The tert-butyl ester offers robust protection against basic and reductive conditions, with a straightforward acidic deprotection protocol. The benzyl ester, on the other hand, provides excellent stability in acidic and basic media, with its removal being elegantly achieved through the mild and selective process of hydrogenolysis. A thorough understanding of their respective stabilities and cleavage mechanisms is paramount for the successful execution of complex organic syntheses.

References

A Comparative Analysis of Coupling Reagents for H-Asp(Obzl)-OtBu.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis. The choice becomes even more crucial when incorporating amino acids like aspartic acid derivatives, which are prone to side reactions. H-Asp(Obzl)-OtBu.HCl, with its distinct side-chain and C-terminal protecting groups, requires careful consideration of the coupling methodology to maximize yield and purity.

The primary challenge during the incorporation of aspartic acid is the potential for aspartimide formation, a side reaction that can lead to impurities such as α- and β-peptide linkages and racemization.[1][2][3] This guide provides an objective comparison of commonly used coupling reagents for this compound, focusing on their performance, efficiency, and propensity to minimize side reactions, supported by experimental protocols.

Data Presentation: Comparison of Coupling Reagent Performance

While direct, head-to-head quantitative data for the coupling of this compound with every available reagent is not extensively published in a single study, the following table summarizes the performance of key coupling reagents. This is based on their general efficacy in peptide synthesis and their known impact on side reactions.[1]

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighLowFast reaction rates, high yields (often >90%), effective for sterically hindered couplings.[1][4]Higher cost, potential for side reactions if used in excess.[1][5]
HBTU Uronium SaltHighLowWell-established and reliable for routine synthesis.[1][5]Less reactive than HATU, can be less effective for difficult sequences.[1] Excess reagent can block the N-terminal.[5]
PyBOP Phosphonium SaltHighLowEfficient with low racemization; byproducts are generally less hazardous than those from BOP.[1][5]More expensive than carbodiimides; byproducts can be difficult to remove.[6]
EDC/HOBt Carbodiimide/AdditiveModerate to HighLow (with HOBt)Water-soluble byproducts (for EDC), making it suitable for both solution-phase and solid-phase applications.[1][7]Can be less efficient for sterically hindered couplings.[1]
COMU Uronium SaltVery HighVery LowHigh efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[1][8]Relatively newer compared to HBTU/HATU.[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. The following are representative solution-phase protocols for coupling a generic N-protected amino acid to this compound.

Protocol 1: Amide Bond Formation using HATU

This protocol is adapted for high-efficiency coupling, leveraging the high reactivity of HATU.[4]

  • Preparation of Amine: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.[4]

  • Pre-activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (e.g., Z-Ala-OH) (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.[4]

  • Activation: Slowly add DIPEA (2.0 eq) to the carboxylic acid/HATU mixture. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.[4]

  • Coupling Reaction: Add the neutralized H-Asp(Obzl)-OtBu solution (from step 1) dropwise to the pre-activated carboxylic acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.[4]

  • Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Once complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (aqueous), saturated NaHCO₃ solution (aqueous), and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[4][9]

Protocol 2: Amide Bond Formation using EDC/HOBt

This protocol utilizes the classic carbodiimide method, which is cost-effective and generates water-soluble byproducts.[9]

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in DMF. Add this compound (1.1 eq) to the solution.[9]

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the mixture and stir for 5 minutes. The base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.[9]

  • Coupling Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution.[9]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.[9]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described experimental processes.

G cluster_amine Amine Preparation cluster_acid Acid Activation cluster_reaction Coupling and Purification A1 Dissolve this compound in DMF A2 Add DIPEA to neutralize A1->A2 C1 Combine activated acid and neutralized amine A2->C1 B1 Dissolve N-Protected Amino Acid and Coupling Reagent (e.g., HATU) in DMF B2 Cool to 0°C B1->B2 B3 Add DIPEA for activation B2->B3 B3->C1 C2 Stir for 2-24h at RT C1->C2 C3 Monitor by TLC/LC-MS C2->C3 C4 Aqueous Work-up C3->C4 C5 Purify by Chromatography C4->C5 P Final Product C5->P Isolated Dipeptide

Caption: General workflow for solution-phase peptide coupling.

G Reactants Reactants Activation Activation Reactants->Activation Coupling Reagent, Base Coupling Coupling Activation->Coupling Amine Component Monitoring Monitoring Coupling->Monitoring TLC / LC-MS Monitoring->Coupling Incomplete Workup Work-up Monitoring->Workup Complete Product Product Workup->Product Purification

References

A Comparative Guide to the Validation of Peptides Containing Aspartic Acid: A Focus on Side-Chain Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of peptides is critically dependent on the strategic selection of protecting groups for trifunctional amino acids. Aspartic acid, in particular, presents significant challenges, primarily the formation of aspartimide-related impurities. This guide provides an objective, data-driven comparison of common side-chain protection strategies for aspartic acid, with a focus on the validation of the final peptide product.

While the specific building block H-Asp(Obzl)-OtBu.HCl is not conventional for standard solid-phase peptide synthesis (SPPS) due to its unprotected N-terminus, its protecting groups—a benzyl (Bzl) ester on the side chain and a tert-butyl (tBu) ester on the C-terminus—represent the two core strategies employed in peptide chemistry. This guide will therefore compare the validation outcomes of peptides synthesized using these two fundamental approaches: benzyl ester versus tert-butyl ester side-chain protection.

Performance Comparison: Benzyl (Bzl) vs. tert-Butyl (tBu) Side-Chain Protection

The choice between a benzyl or tert-butyl ester for the side-chain protection of aspartic acid dictates the overall synthetic strategy. The tBu group is integral to the modern Fmoc/tBu approach, while the Bzl group is a hallmark of the older Boc/Bzl strategy.[1] Each has distinct advantages and disadvantages that impact the purity and validation of the final peptide.

Performance ParameterH-Asp(OBzl)-based Synthesis (Boc Strategy)H-Asp(OtBu)-based Synthesis (Fmoc Strategy)
Primary Synthesis Strategy Boc-SPPS (tert-Butyloxycarbonyl)Fmoc-SPPS (9-Fluorenylmethoxycarbonyl)[1]
Side-Chain Cleavage Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (HF)Strong Acidolysis (e.g., Trifluoroacetic Acid - TFA)[1]
Orthogonality Orthogonal to Boc group (stable to mild acid)[1]Orthogonal to Fmoc group (stable to base, e.g., piperidine)[1]
Primary Side Reaction Less prone to base-catalyzed aspartimide formation.[2] Potential for incomplete cleavage or catalyst poisoning (by sulfur-containing residues). Alkylation of sensitive residues (e.g., Trp, Met) can occur during final acid cleavage.[2]Aspartimide Formation : High propensity during repeated base treatment (piperidine) for Fmoc deprotection.
Purity Implications Impurities may arise from side reactions during final cleavage.Major impurities are often aspartimide and its derivatives (β-aspartyl peptides, racemized peptides), which can be difficult to separate via HPLC.
The Challenge of Aspartimide Formation in Fmoc-SPPS

The most significant challenge when using Asp(OtBu) in Fmoc-based SPPS is the formation of a stable five-membered ring aspartimide. This side reaction is catalyzed by the piperidine used for Fmoc deprotection. The aspartimide intermediate can then undergo nucleophilic attack by piperidine or water, leading to a mixture of the desired α-peptide, the isomeric β-peptide, and racemized products. These impurities often have the same mass and similar retention times as the target peptide, making validation and purification exceptionally difficult.

Aspartimide_Formation Peptide Peptide-Asp(OtBu)-Xaa-Resin Piperidine Piperidine (Fmoc Deprotection) Aspartimide Aspartimide Intermediate (Cyclic Imide) Piperidine->Aspartimide (catalyzes) Hydrolysis Hydrolysis / Piperidinolysis Alpha_Peptide Desired α-Peptide Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide Impurity Hydrolysis->Beta_Peptide Racemized Racemized α-Peptide Hydrolysis->Racemized

Mechanism of aspartimide formation and subsequent side reactions.
Quantitative Comparison of Alternative Side-Chain Protecting Groups

To mitigate aspartimide formation, researchers have developed alternative, sterically bulkier side-chain protecting groups that hinder the intramolecular cyclization. The following data, derived from a model scorpion toxin II peptide (VKDXYI) prone to this side reaction, demonstrates the effectiveness of these alternatives compared to the standard OtBu group after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Side-Chain Protecting GroupPeptide Sequence (X)Target Peptide (%)Aspartimide (%)D-Asp Isomer (%)Reference
-OtBu (tert-Butyl)Gly26.662.419.3
-OMpe (3-Methyl-3-pentyl)Gly58.735.511.1
-OBno (5-n-butyl-5-nonyl)Gly89.9 9.91.2
-OtBu (tert-Butyl)Asn60.138.311.8
-OBno (5-n-butyl-5-nonyl)Asn99.2 0.80.3

Data represents the composition of crude products after treatment with 20% piperidine/DMF for 200 minutes.

As the data clearly indicates, the use of a bulkier and more flexible side-chain protecting group like 5-n-butyl-5-nonyl (OBno) dramatically reduces the formation of both aspartimide and its racemized byproducts, leading to a significantly purer crude product.

Experimental Protocols

A rigorous analytical workflow is essential to confirm the identity, purity, and quantity of the synthesized peptide, especially when aspartic acid is present.

Peptide Cleavage and Deprotection

This protocol is for peptides synthesized via the Fmoc/tBu strategy.

  • Materials : Peptide-bound resin, Cleavage Cocktail (e.g., 94% TFA, 3% Triisopropylsilane, 3% Water), cold diethyl ether.

  • Procedure :

    • Treat the peptide-bound resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[3]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Analytical Validation Workflow

This workflow uses orthogonal methods to ensure a comprehensive assessment of the peptide's quality.

Validation_Workflow cluster_synthesis Synthesis & Cleavage cluster_analysis Analytical Validation cluster_purification Purification & Final QC Crude_Peptide Crude Peptide Product HPLC Analytical RP-HPLC Crude_Peptide->HPLC Assess Purity & Impurity Profile MS Mass Spectrometry (LC-MS) Crude_Peptide->MS Confirm Molecular Weight Decision Purity & Identity Confirmed? HPLC->Decision MS->Decision Prep_HPLC Preparative RP-HPLC Decision->Prep_HPLC Yes cluster_synthesis cluster_synthesis Decision->cluster_synthesis No (Re-synthesize or Optimize) Lyophilization Lyophilization Prep_HPLC->Lyophilization Pool Pure Fractions Final_QC Final Purity & Quantity Analysis Lyophilization->Final_QC Obtain Pure Peptide Powder

General workflow for peptide validation and purification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective : To determine the purity of the crude peptide and to purify the target peptide.

  • Method :

    • Column : C18 stationary phase column.

    • Mobile Phase A : 0.1% TFA in Water.

    • Mobile Phase B : 0.1% TFA in Acetonitrile.

    • Gradient : A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) is used to elute the peptide and impurities.

    • Detection : UV absorbance at 214 nm and 280 nm.

  • Analysis : The purity is calculated by integrating the peak area of the target peptide relative to the total peak area. Aspartimide-related impurities may appear as pre- or post-peaks close to the main product peak.

Mass Spectrometry (MS)
  • Objective : To confirm the molecular identity of the synthesized peptide.

  • Method :

    • Couple the analytical HPLC output directly to an electrospray ionization (ESI) mass spectrometer (LC-MS).

    • Acquire mass spectra for all eluting peaks.

  • Analysis : Compare the observed molecular weight of the main peak with the calculated theoretical molecular weight of the target peptide. The masses of impurity peaks can help identify them as deletion sequences, aspartimide-related products, or other modifications.

Conclusion

Validating a peptide synthesized with an aspartic acid residue requires a nuanced understanding of the potential side reactions associated with the chosen protecting group strategy. While the standard Fmoc-Asp(OtBu)-OH is widely used, it carries a significant risk of aspartimide formation, which complicates purification and can compromise the integrity of the final product. The experimental data strongly suggests that for sequences prone to this side reaction, utilizing a building block with a bulkier side-chain protecting group, such as Fmoc-Asp(OBno)-OH, is a superior strategy for ensuring high purity of the crude peptide.

Regardless of the synthetic strategy, a rigorous validation workflow employing both RP-HPLC and mass spectrometry is mandatory. This orthogonal approach provides the necessary data to confirm peptide identity, accurately assess purity, and characterize impurities, thereby ensuring the quality and reliability of the final peptide product for research and drug development applications.

References

Navigating the Labyrinth of Aspartimide Formation: A Comparative Guide to Prevention Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of aspartimide during solid-phase peptide synthesis (SPPS) represents a significant hurdle, leading to yield loss, challenging purification, and the generation of difficult-to-remove impurities.[1][2][3] This guide provides an objective comparison of alternative strategies to mitigate or eliminate this problematic side reaction, supported by experimental data and detailed protocols.

Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid residue, particularly when it is followed by a small amino acid like glycine.[1] This reaction results in a mixture of α- and β-peptides, as well as racemized products, complicating the synthesis of pure target peptides.[1][4] This guide explores three primary alternative strategies to the standard approach: modification of deprotection conditions, utilization of sterically hindered side-chain protecting groups, and backbone protection.

Comparative Efficacy of Aspartimide Prevention Strategies

The following table summarizes quantitative data on the effectiveness of various methods in reducing aspartimide formation. The data is compiled from studies on different model peptides, and direct comparison should be considered in the context of the specific sequences and conditions used.

Strategy CategorySpecific MethodModel Peptide/SequenceAspartimide Formation (%)Reference
Modification of Deprotection Conditions 20% Piperidine in DMF (Control)Scorpion Toxin II16-27%[1]
5% Piperazine + 0.1 M HOBtNot SpecifiedSignificant Reduction[2][5]
20% Piperidine + 0.1 M HOBtNot SpecifiedSignificant Reduction[2][5]
5% Formic Acid in Deprotection CocktailPeptide PTH90% Reduction[1]
Dipropylamine (DPA)Not SpecifiedReduces Aspartimide[1]
Sterically Hindered Side-Chain Protecting Groups Fmoc-Asp(OtBu)-OH (Control)Scorpion Toxin II27% (prolonged basic treatment)[1]
Fmoc-Asp(OMpe)-OHAc-Gly-Asp-Gly-Ala-Lys-Phe-NH₂Lower than OtBu
Fmoc-Asp(OBno)-OHTeduglutide (Asp16-Asn)25% Reduction vs. OtBu[1]
Fmoc-Asp(OChx)-OHGlu-Asp-Gly-Thr0.3% (in DIEA treatment)[6]
Backbone Protection Fmoc-Asp(OtBu)-dmb-Gly-OHAsp-Gly sequenceHighly Effective Prevention
Non-Ester Masking Groups Cyanosulfurylide (CSY)Model PeptideComplete Suppression[7][8]

Detailed Experimental Protocols

Modification of Fmoc Deprotection Cocktail with an Acidic Additive

This protocol describes the use of HOBt as an additive to the standard piperidine deprotection solution to buffer the basicity and reduce the rate of aspartimide formation.[2][5]

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Hydroxybenzotriazole (HOBt)

Procedure:

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Dissolve HOBt in the piperidine/DMF solution to a final concentration of 0.1 M.

  • Swell the peptide-resin in DMF for 10-15 minutes.

  • Drain the DMF.

  • Add the 20% piperidine, 0.1 M HOBt in DMF solution to the resin.

  • Allow the deprotection reaction to proceed for the desired time (e.g., 2 x 10 minutes).

  • Wash the resin thoroughly with DMF to remove residual piperidine and HOBt.

  • Proceed with the next coupling step.

Synthesis using a Sterically Hindered Aspartate Protecting Group (Fmoc-Asp(OMpe)-OH)

This protocol outlines the incorporation of an aspartic acid residue with the 3-methylpent-3-yl (OMpe) ester protecting group, which provides greater steric hindrance than the standard tert-butyl (OtBu) group.[2][5]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Asp(OMpe)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • In a separate vessel, pre-activate the Fmoc-Asp(OMpe)-OH by dissolving it in DMF with the coupling reagent and base for 2-5 minutes.

  • Drain the DMF from the swollen resin.

  • Add the pre-activated Fmoc-Asp(OMpe)-OH solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours, or until a negative Kaiser test is observed.

  • Wash the resin thoroughly with DMF.

  • Proceed with the standard Fmoc deprotection protocol.

Incorporation of a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-dmb-Gly-OH)

This protocol describes the use of a pre-formed dipeptide where the amide nitrogen of the glycine residue is protected with a 2,4-dimethoxybenzyl (Dmb) group, effectively preventing the nucleophilic attack that initiates aspartimide formation.[5][9]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Asp(OtBu)-dmb-Gly-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • Pre-activate the Fmoc-Asp(OtBu)-dmb-Gly-OH dipeptide in DMF with the coupling reagent and base.

  • Drain the DMF from the resin.

  • Add the activated dipeptide solution to the resin.

  • Allow the coupling reaction to proceed. Note that coupling to the Dmb-protected secondary amine may be slower than to a primary amine.[2]

  • Monitor the reaction progress using a suitable test (e.g., Kaiser test may not be reliable; a chloranil test can be used).

  • Once coupling is complete, wash the resin thoroughly with DMF.

  • The Dmb group is typically stable to piperidine and is removed during the final TFA cleavage step.[7]

Visualizing the Strategies

The following diagrams illustrate the mechanism of aspartimide formation and the logic behind the preventative strategies.

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_reagents Deprotection Conditions cluster_products Side Products Asp_Residue Asp(OR) Next_Residue Xaa Asp_Residue->Next_Residue Peptide Bond Aspartimide Aspartimide Intermediate Asp_Residue->Aspartimide Forms Next_Residue->Asp_Residue Nucleophilic Attack Base Base (e.g., Piperidine) Base->Next_Residue Deprotonates Amide N Alpha_Beta_Peptides α- and β-Peptides Aspartimide->Alpha_Beta_Peptides Leads to Prevention_Strategies cluster_solutions Alternative Strategies cluster_deprotection_details cluster_steric_details cluster_backbone_details Aspartimide_Problem Aspartimide Formation Risk Modify_Deprotection Modify Deprotection Conditions Aspartimide_Problem->Modify_Deprotection Mitigate by Steric_Hindrance Use Sterically Hindered Side-Chain Protecting Groups Aspartimide_Problem->Steric_Hindrance Mitigate by Backbone_Protection Implement Backbone Protection Aspartimide_Problem->Backbone_Protection Mitigate by Weaker_Base Weaker Base (e.g., Piperazine) Modify_Deprotection->Weaker_Base Acid_Additive Acidic Additive (e.g., HOBt, Formic Acid) Modify_Deprotection->Acid_Additive OMpe Fmoc-Asp(OMpe)-OH Steric_Hindrance->OMpe OBno Fmoc-Asp(OBno)-OH Steric_Hindrance->OBno OChx Fmoc-Asp(OChx)-OH Steric_Hindrance->OChx Dmb_Dipeptide Fmoc-Asp(OtBu)-dmb-Gly-OH Backbone_Protection->Dmb_Dipeptide

References

Navigating Aspartic Acid Incorporation in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of H-Asp(Obzl)-OtBu.HCl and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides at a large scale presents a unique set of challenges where efficiency, purity, and cost must be carefully balanced. The incorporation of aspartic acid is a critical step that often introduces the risk of side reactions, most notably aspartimide formation, which can compromise the final yield and purity of the desired peptide. This guide provides a comprehensive cost-benefit analysis of H-Asp(Obzl)-OtBu.HCl and compares it with commonly used Fmoc-protected aspartic acid derivatives in the context of large-scale synthesis.

The choice of protecting group strategy for aspartic acid is intrinsically linked to the overall synthesis methodology—primarily solution-phase peptide synthesis (LPPS) or solid-phase peptide synthesis (SPPS). This compound, with its benzyl and tert-butyl protecting groups, is traditionally more aligned with solution-phase approaches. In contrast, modern large-scale peptide synthesis predominantly utilizes the Fmoc-based solid-phase strategy, for which a range of N-α-Fmoc-protected aspartic acid derivatives are available.

Performance and Cost Comparison of Aspartic Acid Derivatives

The selection of an appropriate aspartic acid derivative is a critical decision that impacts not only the prevention of side reactions but also the overall cost of the synthesis campaign. The following tables provide a comparative overview of this compound and its Fmoc-protected counterparts.

Table 1: Cost Comparison of Aspartic Acid Derivatives for Large-Scale Synthesis

DerivativeTypical Synthesis MethodEstimated Bulk Price (per kg)Key Cost Considerations
This compoundSolution-Phase (LPPS)~$100 - $300[1]Lower raw material cost. Overall process costs can be higher due to labor-intensive workup and purification.
Fmoc-Asp(OtBu)-OHSolid-Phase (SPPS)~$1,400 - $2,800[2][3][4][5][6]Higher raw material cost. Amenable to automation, which can reduce labor costs. Risk of aspartimide formation may necessitate costly purification.
Fmoc-Asp(OMpe)-OHSolid-Phase (SPPS)~$200,000 - $400,000Very high raw material cost. Significantly reduces aspartimide formation, potentially lowering purification costs and improving yield.
Fmoc-Asp(OBno)-OHSolid-Phase (SPPS)>$300,000Highest raw material cost. Offers the most effective suppression of aspartimide formation.[7]

Table 2: Performance Comparison of Aspartic Acid Derivatives

DerivativeAspartimide Formation RiskTypical Crude PurityOverall YieldKey Performance Advantages & Disadvantages
This compound (in LPPS)Lower risk compared to Fmoc-SPPS with standard protecting groups.[2]Dependent on purification at each step.Can be high for shorter peptides with optimized protocols.Advantages: Lower raw material cost. Disadvantages: Less amenable to automation, more complex purification, potential for side reactions during deprotection.[8]
Fmoc-Asp(OtBu)-OH (in SPPS)High, especially in sensitive sequences (e.g., Asp-Gly).[9][10]Variable, can be significantly compromised by aspartimide-related impurities.Can be low for long or difficult sequences due to side reactions.Advantages: Well-established for SPPS, compatible with automation. Disadvantages: High risk of aspartimide formation, leading to difficult purification and reduced yield.[8]
Fmoc-Asp(OMpe)-OH (in SPPS)Significantly reduced.[10]HighImproved compared to Fmoc-Asp(OtBu)-OH in problematic sequences.Advantages: Drastically reduces aspartimide formation. Disadvantages: Very high cost.
Fmoc-Asp(OBno)-OH (in SPPS)Negligible.[7]Very HighHighest among the compared derivatives for problematic sequences.Advantages: Virtually eliminates aspartimide formation.[7] Disadvantages: Extremely high cost.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthesis strategy. Below are representative protocols for the incorporation of an aspartic acid derivative in both solution-phase and solid-phase synthesis.

Protocol 1: Incorporation of this compound in Solution-Phase Peptide Synthesis (Illustrative Example)

This protocol describes a general procedure for the coupling of this compound to a protected amino acid or peptide fragment in solution.

Materials:

  • This compound

  • N-protected amino acid (e.g., Z-Gly-OH)

  • Coupling reagent (e.g., DCC, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvents (e.g., DCM, DMF)

  • Solutions for workup (e.g., 1 M HCl, saturated NaHCO₃, brine)

Procedure:

  • Neutralization of this compound: Dissolve this compound in anhydrous DCM. Add one equivalent of DIPEA or NMM and stir at room temperature for 15-30 minutes to generate the free amine.

  • Activation of the N-protected Amino Acid: In a separate flask, dissolve the N-protected amino acid (e.g., Z-Gly-OH) and a coupling agent (e.g., HBTU, 1.05 equivalents) in anhydrous DMF. Cool the solution to 0°C and add DIPEA (2 equivalents). Stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the neutralized H-Asp(Obzl)-OtBu solution to the activated N-protected amino acid solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).

    • Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: Incorporation of Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

This protocol outlines a standard cycle for the incorporation of Fmoc-Asp(OtBu)-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-Asp(OtBu)-OH

  • Peptide synthesis resin (e.g., Rink Amide resin)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Peptide synthesis grade solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the Fmoc deprotection solution and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the deprotection step for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Synthesis Workflow and Key Considerations

The choice between this compound and an Fmoc-protected derivative is fundamentally a choice between LPPS and SPPS for large-scale production. The following diagrams illustrate the high-level workflows and the critical decision points.

LPPS_vs_SPPS_Workflow cluster_lpps Liquid-Phase Peptide Synthesis (LPPS) cluster_spps Solid-Phase Peptide Synthesis (SPPS) lpps_start Start with This compound lpps_couple Coupling in Solution lpps_start->lpps_couple lpps_workup Workup & Purification lpps_couple->lpps_workup lpps_deprotect Deprotection lpps_workup->lpps_deprotect lpps_repeat Repeat Cycle lpps_deprotect->lpps_repeat For next residue lpps_final Final Product lpps_deprotect->lpps_final Final step lpps_repeat->lpps_couple spps_start Start with Resin spps_deprotect Fmoc Deprotection spps_start->spps_deprotect spps_couple Couple Fmoc-Asp(OR)-OH (R = OtBu, OMpe, OBno) spps_deprotect->spps_couple spps_wash Wash spps_couple->spps_wash spps_repeat Repeat Cycle spps_wash->spps_repeat For next residue spps_cleave Cleavage from Resin spps_wash->spps_cleave Final step spps_repeat->spps_deprotect spps_final Final Product spps_cleave->spps_final

Caption: High-level comparison of LPPS and SPPS workflows.

A critical factor in the synthesis of aspartic acid-containing peptides is the management of aspartimide formation. The following diagram illustrates the mechanism of this side reaction, which is particularly problematic in Fmoc-based SPPS.

Aspartimide_Formation cluster_mitigation Mitigation Strategies Peptide Peptide-Asp(OR)-Xaa-Resin Deprotection Piperidine (Fmoc Deprotection) Peptide->Deprotection Aspartimide Aspartimide Intermediate Deprotection->Aspartimide Base-catalyzed intramolecular cyclization SideProducts Mixture of: - α-peptide (desired) - β-peptide - Racemized products Aspartimide->SideProducts Ring opening BulkyR Use bulky 'R' group (e.g., OMpe, OBno) Backbone Backbone Protection (e.g., Dmb, Hmb) Conditions Modified Deprotection (e.g., lower temperature, additives)

Caption: Mechanism and mitigation of aspartimide formation.

Conclusion and Recommendations

The cost-benefit analysis of using this compound versus its Fmoc-protected alternatives for large-scale peptide synthesis is highly dependent on the chosen manufacturing strategy.

  • This compound is a cost-effective raw material that is primarily suited for solution-phase peptide synthesis . While LPPS can be advantageous for very large-scale production of shorter peptides, it is generally more labor-intensive and less amenable to automation than SPPS. The risk of aspartimide formation can be lower than in standard Fmoc-SPPS, but this is highly dependent on the specific reaction conditions.

  • Fmoc-Asp(OtBu)-OH remains the industry standard for solid-phase peptide synthesis due to its compatibility with automated synthesizers. However, for sequences prone to aspartimide formation, the cost of dealing with impurities, including complex purification and reduced yields, can be substantial.

  • Sterically Hindered Alternatives (Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH) offer a robust solution to the problem of aspartimide formation, leading to higher purity and yield of the final peptide.[7] The significantly higher raw material cost of these derivatives must be weighed against the potential savings in purification and the overall improved success rate of the synthesis, particularly for long and difficult sequences.

Recommendation: For large-scale synthesis of peptides containing aspartic acid, a thorough evaluation of the peptide sequence is crucial. For sequences not prone to aspartimide formation, Fmoc-Asp(OtBu)-OH in an automated SPPS workflow may be the most cost-effective approach. For problematic sequences, the higher upfront cost of Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is often justified by the significant reduction in side reactions, leading to a more efficient and reliable synthesis with a higher overall yield of the pure product. The use of This compound should be considered for specific cases where a solution-phase strategy is deemed more advantageous, typically for shorter peptides produced at a very large scale.

References

Safety Operating Guide

Proper Disposal of H-Asp(Obzl)-OtBu.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of H-Asp(Obzl)-OtBu.HCl, an aspartic acid derivative used in peptide synthesis, is a critical component of laboratory safety protocols.[1][2] Adherence to proper disposal procedures is essential to protect personnel, prevent environmental contamination, and ensure regulatory compliance. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) indicates that this compound is a corrosive solid.[3]

Essential PPE includes:

  • Eye Protection: Safety glasses or splash goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat or suit.

  • Respiratory Protection: Use in a well-ventilated area. Avoid forming dust and aerosols.[3]

All handling should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation risks.[4] In case of a spill, evacuate the area, prevent dust formation, and collect the material using non-sparking tools.[3]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3] Do not discharge this chemical into sewer systems or drains. [3][5]

  • Waste Segregation and Collection:

    • Collect all waste this compound, including residues and contaminated materials (e.g., weighing paper, gloves, and wipes), in a designated and clearly labeled hazardous waste container.[6]

    • The container should be made of a compatible material and kept securely closed except when adding waste.[7][8]

    • Do not mix this compound waste with other incompatible chemical wastes.[6]

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6][7]

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[6][8]

    • This area should be cool, dry, well-ventilated, and away from sources of ignition.[4][9]

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[6]

    • Provide them with accurate information regarding the waste's identity and quantity.[6]

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7][10] The rinsate must be collected and disposed of as hazardous waste.[7]

    • After triple-rinsing, the container can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill, or recycled if appropriate.[3] All labels must be defaced before disposal.[7]

Quantitative Data Summary

At present, specific quantitative regulatory limits for the disposal of this compound are not prominently available in the provided search results. Disposal regulations are primarily guided by the hazardous characteristics of the waste. In the United States, hazardous waste accumulation is subject to quantity limits defined by the Resource Conservation and Recovery Act (RCRA). Laboratories are typically categorized based on the volume of hazardous waste they generate per month, which dictates storage time limits and other requirements. For acutely toxic chemical waste (P-list), a maximum of one quart of liquid or one kilogram of solid may be accumulated at a time in a satellite accumulation area.[8]

ParameterGuidelineSource
Sewer Disposal Prohibited[3][5]
Primary Disposal Method Licensed chemical destruction plant or controlled incineration[3]
Empty Container Rinsing Triple-rinse with an appropriate solvent[7][10]
Rinsate Disposal Collect and dispose of as hazardous waste[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Container? start->empty_container collect Collect Waste in a Designated, Labeled Container ppe->collect spill Spill Occurs collect->spill spill_cleanup Follow Spill Management Protocol: - Evacuate Area - Contain Spill - Collect with Non-Sparking Tools spill->spill_cleanup Yes store Store Sealed Container in Satellite Accumulation Area spill->store No spill_cleanup->collect contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Transferred for Proper Disposal contact_ehs->end empty_container->ppe No triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes dispose_rinsate Collect Rinsate as Hazardous Waste triple_rinse->dispose_rinsate dispose_container Deface Label and Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_container dispose_rinsate->collect

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
H-Asp(Obzl)-OtBu.HCl
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Reactant of Route 2
H-Asp(Obzl)-OtBu.HCl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。